Sendanolactone
Description
Properties
IUPAC Name |
(2S,4S,7R,8S,9S,12R,13R,18R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O4/c1-17(2)9-8-10-18-24-22(34-26(18)33)16-30(7)20-15-21(31)25-27(3,4)23(32)12-13-28(25,5)19(20)11-14-29(24,30)6/h9,15,18-19,22,24-25H,8,10-14,16H2,1-7H3/t18-,19+,22+,24-,25+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPDGDWBWUZEAM-LPYLZKPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1C2C(CC3(C2(CCC4C3=CC(=O)C5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC(=O)[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dawn of a New Diuretic Era: A Technical History of Spirolactone Compounds
For Researchers, Scientists, and Drug Development Professionals
The journey of spirolactone compounds from their initial synthesis to their established role in modern medicine is a compelling narrative of scientific inquiry, serendipity, and persistent innovation. This in-depth technical guide explores the discovery and history of these remarkable compounds, with a focus on the foundational experiments, key molecular interactions, and the evolution of their therapeutic applications.
The Genesis of an Idea: The Search for an Aldosterone Antagonist
The story of spirolactones is intrinsically linked to the discovery of aldosterone in 1953 by Sylvia Simpson and James Tait.[1] This previously unidentified adrenal steroid was found to be a potent mineralocorticoid, playing a crucial role in the regulation of electrolyte and water balance through its action on the kidneys.[1] Specifically, aldosterone promotes the reabsorption of sodium and the excretion of potassium in the distal tubules, leading to water retention and an increase in blood pressure.
This discovery sparked immediate interest in finding a compound that could counteract the effects of aldosterone, particularly for conditions characterized by excessive fluid retention (edema), such as congestive heart failure, cirrhosis of the liver, and nephrotic syndrome. The prevailing hypothesis was that an aldosterone antagonist could offer a novel therapeutic approach by promoting the excretion of sodium and water while conserving potassium.
The Breakthrough: Kagawa's Seminal Experiments and the Birth of Spironolactone
In the mid-1950s, a team of researchers at G.D. Searle & Company, led by Dr. Charles M. Kagawa, embarked on a systematic investigation of synthetic steroids for anti-mineralocorticoid activity. Their work culminated in a landmark 1957 publication in the journal Science, which laid the foundation for the entire class of spirolactone compounds.
Key Experiment: The Adrenalectomized Rat Model
The pivotal experiments conducted by Kagawa and his colleagues utilized an adrenalectomized rat model, a crucial tool for studying the effects of exogenous mineralocorticoids without the confounding influence of endogenous adrenal hormones.
Experimental Protocol: Kagawa's Bioassay for Aldosterone Antagonism (1957)
-
Animal Model: Male Sprague-Dawley rats, adrenalectomized to remove endogenous sources of mineralocorticoids.
-
Acclimatization: Post-surgery, the rats were maintained on a sodium-rich diet and saline drinking water to ensure survival and electrolyte balance.
-
Experimental Procedure:
-
The rats were fasted and hydrated with a saline solution.
-
A potent mineralocorticoid, either desoxycorticosterone acetate (DOCA) or aldosterone, was administered subcutaneously to mimic a state of hyperaldosteronism. This resulted in a marked decrease in the urinary sodium to potassium (Na+/K+) ratio, indicative of sodium retention and potassium excretion.
-
The test compounds, various spirolactone derivatives, were then administered orally or subcutaneously.
-
Urine was collected over a specified period, and the concentrations of sodium and potassium were measured using flame photometry.
-
The primary endpoint was the reversal of the mineralocorticoid-induced depression of the urinary Na+/K+ ratio. An effective antagonist would increase this ratio, signifying increased sodium excretion and decreased potassium excretion.
-
Quantitative Results: The Emergence of a Lead Compound
Kagawa's experiments demonstrated that a new class of 17-spirolactone steroids could effectively block the sodium-retaining and potassium-excreting effects of mineralocorticoids. One compound, in particular, stood out for its oral activity and potent antagonism: SC-9420, which would later be named spironolactone .
| Treatment Group | Urinary Na+/K+ Ratio (Representative Data) | Interpretation |
| Control (Adrenalectomized Rats) | High | Baseline state without mineralocorticoid influence. |
| DOCA/Aldosterone Treated | Low | Significant sodium retention and potassium excretion. |
| DOCA/Aldosterone + Spironolactone | Increased towards Control levels | Effective antagonism of mineralocorticoid action. |
This foundational work provided the first concrete evidence of a compound that could competitively inhibit the action of aldosterone at its receptor, heralding a new era in the treatment of fluid and electrolyte disorders.
From Bench to Bedside: The Chemical Synthesis and Clinical Development of Spironolactone
Following the promising results from Kagawa's bioassays, the focus shifted to the chemical synthesis and clinical development of spironolactone.
The First Synthesis: Cella and Tweit's Contribution
The original synthesis of spironolactone was achieved by John A. Cella and Robert C. Tweit at G.D. Searle & Company and published in 1959. Their work provided a viable pathway for the production of this novel therapeutic agent.
Experimental Protocol: Synthesis of Spironolactone (Adapted from Cella and Tweit, 1959)
The synthesis of spironolactone is a multi-step process starting from a steroid precursor. While the detailed, step-by-step industrial synthesis is proprietary, the key transformations reported in the scientific literature involve:
-
Introduction of the Spirolactone Ring: A key step involves the formation of the γ-lactone ring at the C-17 position of the steroid nucleus. This is typically achieved through a series of reactions involving the addition of a propargyl alcohol equivalent, followed by carboxylation and subsequent lactonization.
-
Introduction of the 7α-thioacetyl Group: To enhance oral bioavailability and potency, a thioacetyl group is introduced at the 7α position. This is a crucial modification that distinguishes spironolactone from earlier, less effective spirolactone derivatives.
Clinical Trials and Therapeutic Applications
Spironolactone was first marketed in 1959 under the brand name Aldactone.[2] Initial clinical applications focused on its diuretic properties in edematous states. Over the decades, its therapeutic uses have expanded significantly, driven by a deeper understanding of the role of the mineralocorticoid receptor in various physiological and pathological processes.
Unraveling the Mechanism: The Aldosterone Signaling Pathway and Spironolactone's Mode of Action
The therapeutic effects of spironolactone are a direct consequence of its interaction with the mineralocorticoid receptor (MR).
The Aldosterone Signaling Pathway
Aldosterone exerts its effects through a well-defined signaling pathway:
As depicted in the diagram, aldosterone diffuses into the cell and binds to the mineralocorticoid receptor in the cytoplasm, which is normally complexed with heat shock proteins. This binding event causes a conformational change in the MR, leading to its dissociation from the heat shock proteins and translocation into the nucleus. In the nucleus, the MR-aldosterone complex binds to hormone response elements on the DNA, initiating the transcription of specific genes. The resulting messenger RNA (mRNA) is then translated into proteins, such as the epithelial sodium channel (ENaC) and the Na+/K+ ATPase pump, which ultimately lead to increased sodium reabsorption and potassium excretion.
Spironolactone: A Competitive Antagonist
Spironolactone's mechanism of action is elegant in its simplicity: it acts as a competitive antagonist at the mineralocorticoid receptor. By binding to the same site as aldosterone, spironolactone prevents the receptor from adopting its active conformation, thereby blocking the entire downstream signaling cascade. This leads to a decrease in sodium and water reabsorption and an increase in potassium retention, the hallmark effects of this class of drugs.
Evolution and Future Directions: Beyond Diuresis
The understanding of spirolactones has evolved significantly since their initial discovery. While their diuretic effects remain important, research has uncovered the broader implications of mineralocorticoid receptor antagonism. It is now recognized that aldosterone can contribute to inflammation, fibrosis, and endothelial dysfunction in various tissues, including the heart, blood vessels, and kidneys.
This expanded understanding has led to the use of spironolactone and other mineralocorticoid receptor antagonists (MRAs) in the treatment of heart failure with reduced ejection fraction, where they have been shown to improve survival, and in the management of resistant hypertension.
The success of spironolactone spurred the development of more selective MRAs, such as eplerenone, which has a lower affinity for androgen and progesterone receptors, thereby reducing the incidence of side effects like gynecomastia. More recently, non-steroidal MRAs like finerenone have emerged, offering a different pharmacological profile and potentially a better balance of efficacy and safety.
The discovery and development of spirolactone compounds represent a triumph of rational drug design and a testament to the importance of understanding fundamental physiological processes. From the initial quest for an aldosterone antagonist to the current appreciation of the multifaceted roles of the mineralocorticoid receptor, the story of spirolactones continues to unfold, with ongoing research promising to further refine their therapeutic applications and improve patient outcomes.
Experimental Workflow: From Concept to Clinic
The journey of spirolactone discovery and development can be visualized as a structured workflow, from initial hypothesis to clinical application.
References
Spironolactone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone is a synthetic 17-lactone steroid that functions as a potassium-sparing diuretic and a competitive antagonist of the mineralocorticoid receptor (MR).[1][2][3] It is widely utilized in the treatment of conditions such as heart failure, hypertension, and edema.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to spironolactone for professionals in research and drug development.
Chemical Structure and Properties
Spironolactone, with the IUPAC name S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate, is a well-characterized molecule. Its fundamental chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification of Spironolactone
| Identifier | Value |
| IUPAC Name | S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
| CAS Number | 52-01-7 |
| Molecular Formula | C₂₄H₃₂O₄S |
| Molecular Weight | 416.57 g/mol |
Table 2: Physicochemical Properties of Spironolactone
| Property | Value |
| Melting Point | 198-209 °C (with decomposition) |
| Boiling Point | 597 °C at 760 mmHg |
| pKa | -4.9 (strong acid), 18.0 (weak acid) |
| LogP | 2.78 |
| Water Solubility | 22 mg/L at 20°C |
| Solubility in Organic Solvents | |
| Chloroform | Freely soluble |
| Ethanol | Soluble |
| Methanol | Slightly soluble |
| Ethyl Acetate | Soluble |
| Benzene | Very soluble |
Spectroscopic Data
Infrared (IR) Spectroscopy
The FT-IR spectrum of spironolactone exhibits characteristic peaks corresponding to its functional groups. Key assignments include:
-
~1770 cm⁻¹: γ-lactone C=O stretch
-
~1690 cm⁻¹: Thioacetyl C=O stretch
-
~1670 cm⁻¹: Ring C=O stretch
-
~1615 cm⁻¹: C=C stretch[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of spironolactone. The chemical shifts for all atoms have been assigned through 1D and 2D NMR experiments.[5][6]
Mass Spectrometry (MS)
Mass spectrometry of spironolactone can be challenging due to in-source fragmentation.[7][8] Derivatization techniques, such as with Girard's reagent P, can improve signal intensity and reduce fragmentation.[7][8] Common fragment ions observed include m/z 341 and 107.[9]
Mechanism of Action and Signaling Pathway
Spironolactone exerts its effects primarily by competitively binding to the mineralocorticoid receptor (MR), thereby inhibiting the actions of aldosterone.[1][2] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system, plays a crucial role in regulating blood pressure and electrolyte balance.
The binding of aldosterone to the MR in epithelial cells, particularly in the distal nephron of the kidney, triggers a signaling cascade. This involves the translocation of the aldosterone-MR complex to the nucleus, where it binds to hormone-response elements on target genes.[10] This genomic pathway leads to the increased expression of proteins such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, resulting in sodium and water reabsorption and potassium excretion.[11]
Spironolactone, by blocking the MR, prevents these downstream effects, leading to diuresis and potassium retention. In addition to this classical genomic pathway, aldosterone can also elicit rapid, non-genomic effects through membrane-associated MR and other receptors, involving second messengers like calcium and protein kinases.[10]
Caption: Spironolactone competitively antagonizes the mineralocorticoid receptor.
Experimental Protocols
Melting Point Determination
The melting point of spironolactone can be determined using a standard capillary melting point apparatus. The sample is introduced into a capillary tube, which is then heated in a calibrated apparatus. The temperature at which the substance melts is recorded. A typical procedure involves inserting the capillary tube into a bath at approximately 125°C and heating at a rate of about 10°C per minute. Near the expected melting range, the heating rate is reduced to about 3°C per minute for accurate determination.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[12][13][14][15][16]
-
Preparation: An excess amount of spironolactone is added to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of spironolactone in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[17][18][19][20][21]
-
Sample Preparation: A known concentration of spironolactone is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly soluble compounds. The ionic strength is typically maintained with a salt like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: The pKa value is determined from the titration curve, typically at the half-equivalence point where the concentrations of the acidic and basic forms of the analyte are equal.
Experimental and Drug Development Workflow
The characterization and preclinical development of a drug candidate like spironolactone follows a structured workflow to ensure safety and efficacy before clinical trials.
Caption: A typical workflow for preclinical drug development.
This workflow begins with the identification of a promising compound and proceeds through rigorous characterization and testing.[22][23][24][25][26]
-
Drug Discovery and Candidate Selection: Initial screening and identification of lead compounds with desired biological activity.
-
Physicochemical Characterization: Detailed analysis of the compound's chemical and physical properties as outlined in this guide.
-
In Vitro Studies: Evaluation of the drug's mechanism of action, efficacy, and potential toxicity in cell-based assays.
-
In Vivo Studies: Assessment of the drug's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics in animal models.[23]
-
Formulation Development: Creation of a stable and effective dosage form for administration.
-
Toxicology and Safety Pharmacology: Comprehensive testing to identify potential adverse effects and establish a safe dosage range.
-
Investigational New Drug (IND) Application: Submission of all preclinical data to regulatory authorities for approval to begin human clinical trials.
-
Clinical Trials: Evaluation of the drug's safety and efficacy in human subjects.
References
- 1. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eshonline.org [eshonline.org]
- 3. Mineralocorticoid receptor antagonists: emerging roles in cardiovascular medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. enamine.net [enamine.net]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 23. admescope.com [admescope.com]
- 24. ppd.com [ppd.com]
- 25. Preclinical development - Wikipedia [en.wikipedia.org]
- 26. profil.com [profil.com]
An In-depth Technical Guide to the Biological Activity of Novel Spirolactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the burgeoning field of novel spirolactone derivatives, focusing on their diverse biological activities and potential as therapeutic agents. The spirolactone scaffold, a key structural motif in numerous natural and synthetic compounds, has garnered significant interest in medicinal chemistry due to its wide array of pharmacological properties.[1][2] This document delves into the anticancer, anti-inflammatory, and mineralocorticoid receptor antagonist activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Anticancer Activity of Novel Spirolactone Derivatives
Recent research has highlighted the potent anticancer activity of various novel spirolactone derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, often exhibiting greater potency than existing chemotherapeutic agents. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and interference with critical signaling pathways.
Quantitative Data: Cytotoxicity of Novel Spirolactone Derivatives
The following tables summarize the in vitro anticancer activity of several novel spirolactone derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.
Table 1: Cytotoxicity of Spirolactone-type and Enmein-type Derivatives Derived from Oridonin
| Compound | K562 (leukemia) IC50 (μM) | A549 (lung) IC50 (μM) | HCT116 (colon) IC50 (μM) | PC-3 (prostate) IC50 (μM) |
| Oridonin (parent compound) | 2.85 | >40 | 18.67 | 25.43 |
| Novel Derivative 1 | 0.40 | 2.34 | 1.56 | 3.21 |
| Novel Derivative 2 | 0.52 | 3.11 | 2.01 | 4.12 |
| Novel Derivative 3 | 0.67 | 4.56 | 2.89 | 5.03 |
Data synthesized from a study on novel spirolactone-type and enmein-type derivatives.[1]
Table 2: Cytotoxicity of Novel Spirohydantoin Derivatives of the Dihydrothieno[2,3-b]naphtho-4,9-dione System
| Compound | MCF-7 (breast) IC50 (μM) | SW620 (colon) IC50 (μM) |
| Doxorubicin (standard) | 0.04 | 0.03 |
| Compound 15 | <0.01 | <0.01 |
| Compound 16 | 0.02 | 0.01 |
| Compound 17 | 0.03 | 0.02 |
These derivatives demonstrated cytotoxic potency comparable to or greater than doxorubicin.[3]
Table 3: Cytotoxicity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives
| Compound | HEPG-2 (liver) IC50 (μM) | SGC-7901 (gastric) IC50 (μM) | LS174T (colon) IC50 (μM) |
| Compound 3a | 8.51 | 29.65 | 25.43 |
| Compound 3h | 15.23 | 24.87 | 22.11 |
| Compound 3l | 28.91 | 22.64 | 35.76 |
These compounds showed promising anticancer activity against the tested cell lines.[4]
Experimental Protocols: Anticancer Activity Assays
This protocol is used to assess the cytotoxic effects of novel spirolactone derivatives on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., K562, A549, HCT116, PC-3, MCF-7, SW620, HEPG-2, SGC-7901, LS174T) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The novel spirolactone derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for a specified period, typically 48 or 72 hours. A control group is treated with DMSO-containing medium at the same concentration as the highest compound concentration.
-
MTT Addition: After the incubation period, 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
This protocol is used to determine the effect of novel spirolactone derivatives on the cell cycle distribution of cancer cells.
-
Cell Treatment: Cancer cells are seeded in 6-well plates and treated with the spirolactone derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint. For instance, some novel spirolactone derivatives arrest K562 cells at the G2/M phase.[1]
Signaling Pathways and Mechanisms of Action in Cancer
Novel spirolactone derivatives exert their anticancer effects through various mechanisms. A key mechanism is the induction of apoptosis, or programmed cell death, often accompanied by cell cycle arrest.
One study on novel spirolactone-type derivatives found that the most potent compound arrested K562 cells at the G2/M phase by inhibiting the expression of cdc-2, cdc-25c, and cyclin B1.[1] Furthermore, this compound induced apoptosis by increasing the production of reactive oxygen species (ROS) and depolarizing the mitochondrial membrane potential.[1]
References
- 1. Spirolactone-type and enmein-type derivatives as potential anti-cancer agents derived from oridonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic evaluation of novel spirohydantoin derivatives of the dihydrothieno[2,3-b]naphtho-4,9-dione system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of Spirolactone Natural Products
For Researchers, Scientists, and Drug Development Professionals
Spirolactone natural products represent a class of structurally diverse and biologically significant molecules. Their unique spirocyclic core, featuring a lactone ring fused at a single carbon atom, presents both a formidable synthetic challenge and a privileged scaffold for medicinal chemistry. This guide provides an in-depth analysis of the synthetic strategies employed to construct these complex architectures, focusing on detailed experimental protocols, quantitative data, and logical workflows for the total synthesis of representative members from different subclasses.
Introduction to Spirolactone Natural Products
Spirolactones are characterized by a spirocyclic junction where a lactone ring is attached to another carbocyclic or heterocyclic ring system. This structural motif is found in a wide array of natural products with potent biological activities, including cardiotonic, anti-cancer, and anti-inflammatory properties. The synthesis of these molecules is a key area of research, driving the development of novel synthetic methodologies and providing access to analogues for structure-activity relationship (SAR) studies.
This guide will explore the total synthesis of three distinct spirolactone natural products:
-
Spironolactone: A synthetic steroidal spirolactone widely used as a potassium-sparing diuretic and aldosterone antagonist.
-
(-)-Citrinadin A: A complex pentacyclic spiro-oxindole alkaloid with potential biological activities.
-
A Hypothetical Polyketide Spirolactone: To illustrate the synthesis of non-steroidal spirolactones, a representative synthetic sequence will be detailed.
Synthesis of Spironolactone
Spironolactone is a cornerstone in the treatment of hypertension and heart failure. Its synthesis has been a subject of extensive research, with various routes developed from readily available steroidal precursors. A common and industrially relevant approach starts from dehydroepiandrosterone (DHEA).
Overall Synthetic Strategy
The synthesis of spironolactone from DHEA can be conceptually divided into two main stages: the construction of the key intermediate, canrenone, followed by the introduction of the 7α-thioacetyl group.
Caption: Synthetic workflow for Spironolactone from DHEA.
Key Experimental Protocols
Step 1: Ethynylation of Dehydroepiandrosterone (DHEA)
This reaction introduces a two-carbon unit at the C17 position, which will ultimately form part of the lactone ring.
-
Protocol: To a solution of DHEA in an appropriate solvent such as tetrahydrofuran (THF), potassium tert-butoxide is added at a low temperature (e.g., 0 °C). Acetylene gas is then bubbled through the mixture. The reaction is quenched with water, and the product, 17α-ethynyl-androst-5-ene-3β,17β-diol, is extracted and purified.
Step 2: Carboxylation and Lactonization to form the γ-Lactone
The terminal alkyne is converted to a carboxylic acid, which then undergoes cyclization to form the spirolactone.
-
Protocol: The product from the previous step is treated with a Grignard reagent, such as ethylmagnesium bromide, followed by the addition of carbon dioxide (dry ice). The resulting carboxylic acid is then subjected to hydrogenation over a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) to selectively reduce the triple bond to a double bond. Subsequent treatment with acid catalyzes the intramolecular Michael addition to form the γ-lactone ring.
Step 3: Oppenauer Oxidation and Dehydrogenation to Canrenone
The 3β-hydroxyl group is oxidized to a ketone, and a double bond is introduced in the A-ring to yield the conjugated dienone system of canrenone.
-
Protocol: The spirolactone intermediate is dissolved in a suitable solvent like toluene containing a ketone such as cyclohexanone. Aluminum isopropoxide is added, and the mixture is heated to reflux. This effects the Oppenauer oxidation of the 3β-hydroxyl group to the 3-keto group with concomitant migration of the double bond from Δ⁵ to Δ⁴. To introduce the second double bond at C6, a dehydrogenating agent like chloranil is used.
Step 4: Synthesis of Spironolactone from Canrenone
The final step involves the 1,6-conjugate addition of thioacetic acid to the dienone system of canrenone.
-
Protocol: Canrenone is dissolved in a solvent such as methanol. Thioacetic acid is added, and the reaction is stirred at a moderately elevated temperature (e.g., 40-65 °C). The reaction mixture is then cooled, and the product, spironolactone, is isolated by crystallization.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 & 2 | 3β,17β-Dihydroxy-17α-pregn-5-en-21-oic acid γ-lactone | DHEA | 1. K-t-BuO, Acetylene2. EtMgBr, CO₂3. H₂, Lindlar cat.4. H⁺ | ~70-80% |
| 3 | Canrenone | 3β,17β-Dihydroxy-17α-pregn-5-en-21-oic acid γ-lactone | Al(OiPr)₃, Cyclohexanone, Chloranil | ~85-95% |
| 4 | Spironolactone | Canrenone | Thioacetic Acid | ~75-85% |
Synthesis of (-)-Citrinadin A
(-)-Citrinadin A is a structurally complex spiro-oxindole alkaloid isolated from Penicillium citrinum. Its pentacyclic core, featuring multiple stereocenters, makes it a challenging target for total synthesis. The synthesis developed by the Martin group provides an elegant solution to these challenges.
Overall Synthetic Strategy
The synthesis of (-)-Citrinadin A hinges on a highly diastereoselective vinylogous Mannich reaction to establish the initial stereocenter, followed by a series of substrate-controlled transformations to construct the intricate pentacyclic framework.
Caption: Synthetic workflow for (-)-Citrinadin A.
Key Experimental Protocols
Step 1: Asymmetric Vinylogous Mannich Reaction
This key step establishes the absolute stereochemistry of the molecule.
-
Protocol: A dienolate is generated from a suitable precursor (prepared in several steps from 2,2-dimethylcyclohexane-1,3-dione) using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C). This dienolate is then added to a chiral acyl pyridinium salt. The reaction is quenched, and the resulting vinylogous Mannich adduct is isolated with high diastereoselectivity.
Step 2: Construction of the Tetracyclic Core
A series of cyclization reactions are employed to build the core ring system.
-
Protocol: The Mannich adduct undergoes a sequence of reactions, often involving protection/deprotection steps and functional group manipulations, to set the stage for cyclization. A key transformation might involve an intramolecular Heck reaction or a similar C-C bond-forming reaction to close one of the rings.
Step 3: Oxidative Rearrangement to Form the Spiro-oxindole
This crucial step involves the transformation of an indole precursor into the characteristic spiro-oxindole moiety.
-
Protocol: The tetracyclic intermediate, containing an indole nucleus, is treated with an oxidizing agent such as tert-butyl hypochlorite (t-BuOCl). This induces an oxidative rearrangement, where the indole ring is cleaved and re-formed to generate the spiro-oxindole core.
Step 4: Completion of the Synthesis
Final functional group manipulations and deprotection steps afford the natural product.
-
Protocol: The remaining steps typically involve the introduction or modification of peripheral functional groups and the removal of any protecting groups to yield (-)-Citrinadin A.
Quantitative Data
| Step | Key Transformation | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Asymmetric Vinylogous Mannich Reaction | ~70-80% | >95:5 | >98% |
| 2 | Tetracycle Formation | Variable | High | - |
| 3 | Oxidative Rearrangement | ~60-70% | High | - |
Biological Activity and Signaling Pathways
Spironolactone: Mineralocorticoid Receptor Antagonism
Spironolactone exerts its diuretic and anti-hypertensive effects by acting as a competitive antagonist of the mineralocorticoid receptor (MR).
Caption: Mechanism of action of Spironolactone.
In the epithelial cells of the distal tubules and collecting ducts of the kidney, aldosterone binds to the MR. This complex then translocates to the nucleus and activates the transcription of genes encoding for the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK). The increased synthesis of these channels leads to enhanced sodium reabsorption and potassium secretion. Spironolactone competitively binds to the MR, preventing aldosterone from binding and thereby inhibiting this signaling cascade. The result is a decrease in sodium and water retention and an increase in potassium retention.
Conclusion
The synthesis of spirolactone natural products is a vibrant and challenging field of organic chemistry. The examples of spironolactone and (-)-citrinadin A highlight the diverse strategies required to construct these intricate molecules. From the classic transformations of steroid chemistry to the modern, highly stereoselective reactions used for complex alkaloid synthesis, the pursuit of these targets continues to push the boundaries of synthetic innovation. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel spirolactone-based therapeutic agents.
Spironolactone: A Comparative Analysis of In Vitro and In Vivo Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Spironolactone, a potassium-sparing diuretic, has a well-established clinical profile in treating conditions such as heart failure and hypertension.[1][2][3] Its therapeutic efficacy stems from a complex interplay of molecular interactions and physiological responses, which have been elucidated through extensive in vitro and in vivo investigations. This technical guide provides a comprehensive overview of the multifaceted actions of spironolactone, presenting a comparative analysis of its effects at the cellular and whole-organism levels.
Core Mechanism of Action: Receptor Antagonism
Spironolactone's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR), preventing aldosterone from binding and eliciting its downstream effects.[4][5][6][7] This blockade of the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule leads to increased sodium and water excretion and potassium retention.[4][5] Beyond its effects on the MR, spironolactone and its active metabolites also exhibit antiandrogenic properties by acting as antagonists at the androgen receptor (AR).[1][8][9] This dual antagonism is central to both its therapeutic applications and its side-effect profile.
Quantitative Analysis of Receptor Binding and Cellular Effects
The following tables summarize the quantitative data on spironolactone's binding affinities for various nuclear receptors and its functional effects observed in in vitro assays.
Table 1: In Vitro Receptor Binding Affinities of Spironolactone
| Receptor | Parameter | Value | Species | Reference |
| Mineralocorticoid Receptor (MR) | Ki | 2.32 nM | Human | [8] |
| IC50 | 2.4 - 60 nM | Human | [8] | |
| Androgen Receptor (AR) | Ki | 39.4 - 120 nM | Human | [8] |
| IC50 | 13 - 670 nM | Human | [8] | |
| RBA vs. DHT | 2.7 - 67% | Rat | [8] | |
| Glucocorticoid Receptor (GR) | Ki | 32.6 - 1,400 nM | Human | [8] |
| Progesterone Receptor (PR) | Ki | 400 - 650 nM | Human | [8] |
| Estrogen Receptor (ER) | Ki | >1,100 - 5,700 nM | Human | [8] |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; RBA: Relative binding affinity; DHT: Dihydrotestosterone.
Table 2: Summary of Key In Vitro Effects of Spironolactone
| Effect | Model System | Key Findings | Reference |
| Inhibition of Aldosterone Synthesis | Animal adrenal subcellular fractions | Inhibition of corticosterone 18-hydroxylation and 18-hydroxycorticosterone oxidation. | [10] |
| Anti-inflammatory Effects | --- | Spironolactone exhibits anti-inflammatory properties. | [5] |
| Inhibition of Angiogenesis | bFGF- and VEGF-stimulated capillary endothelial cells | Inhibited cell proliferation and chemotaxis. | [11] |
| Cytotoxicity | AMN-3 and Hep-2 cancer cell lines | Dose- and time-dependent cytotoxic activity. | [12] |
| Antischistosomal Activity | Schistosoma mansoni adult worms | Altered motor activity and morphology, leading to parasite death at <10 µM. | [13][14][15] |
In Vivo Efficacy: From Animal Models to Clinical Trials
In vivo studies, ranging from preclinical animal models to large-scale clinical trials, have substantiated the therapeutic relevance of spironolactone's in vitro activities.
Table 3: Summary of Key In Vivo Effects of Spironolactone in Animal Models
| Animal Model | Condition | Treatment Regimen | Key Findings | Reference |
| Spontaneously Hypertensive Rats | Heart Failure | 20 mg/kg/day for 6 months | Attenuated cardiac hypertrophy and fibrosis; improved myocardial function. | [16] |
| Rats with Myocardial Infarction | Heart Failure | 1 month of treatment | Reduced atrial fibrosis. | [17] |
| Rats with Aortocaval Fistula | Heart Failure | 15 mg/kg/day for 14-28 days | Decreased cardiac mass and collagen content. | [18] |
| Murine Model of Schistosomiasis | Schistosomiasis | Single dose (400 mg/kg) or 5 days (100 mg/kg/day) | Significant reduction in worm burden and egg production. | [13][14][15] |
| Castrated Male Rats | Androgenesis | --- | Antagonized the effects of exogenous testosterone. | [8] |
Table 4: Summary of Key Clinical Trial Outcomes for Spironolactone
| Clinical Trial/Study | Condition | Treatment Regimen | Key Findings | Reference |
| RALES | Heart Failure (NYHA Class III-IV) | Mean dose of 26 mg/day | 30% reduction in risk of death; 30% reduction in hospitalization for cardiac causes. | [2] |
| ASCOT-BPLA | Resistant Hypertension | Median dose of 25 mg/day | Mean blood pressure reduction of 21.9/9.5 mm Hg. | [19][20] |
| Meta-analysis of 12 trials | Resistant Hypertension | --- | Significant reduction in office and 24-hour ambulatory blood pressure compared to placebo. | [21] |
| SAFA trial | Acne Vulgaris (women) | 50-100 mg/day | Significant improvement in acne at 24 weeks compared to placebo. | [22] |
Signaling Pathways and Molecular Mechanisms
Spironolactone's effects are mediated through the modulation of various signaling pathways. Its primary action involves the direct blockade of nuclear receptors, leading to changes in gene transcription. However, evidence also points to non-genomic effects.
Figure 1: Simplified signaling pathway of Spironolactone's genomic and non-genomic actions.
In cardiomyocytes, spironolactone has been shown to induce non-genomic effects, leading to an increase in intracellular calcium, cGMP, and cAMP, as well as activation of ERK1/2, which are considered cardioprotective pathways.[23] Furthermore, in aldosterone/salt-induced hypertensive rats, spironolactone has been found to inhibit cardiovascular remodeling by modulating the ACE/EGFR/ERK, NAD(P)H oxidase/LOX-1, and Rho-kinase pathways.[24]
Key Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
In Vitro Androgen Receptor Binding Assay
-
Preparation: Cytosol from the ventral prostate of rats is prepared as the source of the androgen receptor.[8][25]
-
Incubation: The cytosol is incubated with a radiolabeled androgen, such as [3H]5α-dihydrotestosterone ([3H]DHT), in the presence of varying concentrations of spironolactone.[25]
-
Separation and Quantification: Bound and unbound radioligand are separated, often using dextran-coated charcoal. The amount of bound radioactivity is then quantified to determine the inhibitory concentration (IC50) of spironolactone.[25]
Figure 2: Workflow for an in vitro androgen receptor binding assay.
In Vivo Model of Heart Failure in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Thirteen-month-old male spontaneously hypertensive rats (SHR) are used as a model for long-term pressure overload-induced cardiac remodeling and heart failure. Normotensive Wistar-Kyoto (WKY) rats serve as controls.[16]
-
Treatment: SHR are divided into a control group and a spironolactone-treated group (e.g., 20 mg/kg/day) for a duration of six months.[16]
-
Assessments:
-
Systolic Blood Pressure: Monitored throughout the study.[16]
-
Echocardiography: To evaluate cardiac parameters.[16]
-
Myocardial Function: Assessed through measures like developed tension and the rate of tension change (-dT/dt).[16]
-
Histology: Cardiomyocyte cross-sectional area and collagen concentration are quantified to assess hypertrophy and fibrosis.[16]
-
Figure 3: Experimental workflow for an in vivo heart failure model using SHR.
Conclusion
The comprehensive analysis of in vitro and in vivo data reveals that spironolactone's clinical utility is firmly rooted in its molecular interactions with the mineralocorticoid and androgen receptors. In vitro studies have been instrumental in quantifying its binding affinities and elucidating its cellular mechanisms, including anti-inflammatory, anti-angiogenic, and non-genomic cardioprotective effects. These findings are strongly corroborated by in vivo animal models and human clinical trials, which demonstrate its efficacy in reducing mortality in heart failure, lowering blood pressure in resistant hypertension, and treating androgen-dependent conditions. This guide provides a foundational resource for researchers and drug development professionals, offering a detailed comparison of spironolactone's effects across different experimental paradigms and highlighting the key methodologies employed in its evaluation.
References
- 1. Spironolactone - Wikipedia [en.wikipedia.org]
- 2. pfizermedical.com [pfizermedical.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. pfizermedical.com [pfizermedical.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. spironolactone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Spironolactone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 9. Spironolactone and Androgen Receptors - Oana - Posts [oanahealth.com]
- 10. [Effect of spironolactones on aldosterone synthesis and adrenal metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New activity of spironolactone. Inhibition of angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 13. In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Early Spironolactone Treatment Attenuates Heart Failure Development by Improving Myocardial Function and Reducing Fibrosis in Spontaneously Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spironolactone reduces fibrosis of dilated atria during heart failure in rats with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of spironolactone and eprosartan on cardiac remodeling and angiotensin-converting enzyme isoforms in rats with experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of spironolactone on blood pressure in subjects with resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Clinical efficacy and safety of spironolactone in patients with resistant hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmj.com [bmj.com]
- 23. researchgate.net [researchgate.net]
- 24. Cardioprotective mechanisms of spironolactone associated with the angiotensin-converting enzyme/epidermal growth factor receptor/extracellular signal-regulated kinases, NAD(P)H oxidase/lectin-like oxidized low-density lipoprotein receptor-1, and Rho-kinase pathways in aldosterone/salt-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Aldosterone Antagonism: A Technical Guide to the Role of Spironolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spironolactone, a potassium-sparing diuretic, has been a cornerstone in the management of conditions characterized by excessive aldosterone activity for decades. Its primary mechanism of action lies in its competitive antagonism of the mineralocorticoid receptor (MR), thereby inhibiting the physiological and pathophysiological effects of aldosterone. This technical guide provides an in-depth exploration of the multifaceted role of spironolactone in aldosterone antagonism, delving into its mechanism of action, pharmacokinetics, and pharmacodynamics. A significant focus is placed on the landmark clinical evidence supporting its use, particularly in heart failure, with quantitative data presented for comparative analysis. Furthermore, this document offers detailed experimental protocols relevant to the study of spironolactone and its effects, alongside visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Aldosterone, a mineralocorticoid hormone synthesized in the adrenal cortex, plays a crucial role in regulating sodium and potassium balance, and consequently, blood pressure.[1] However, excessive aldosterone levels contribute to a spectrum of cardiovascular and renal pathologies, including hypertension, heart failure, and kidney disease.[2] Spironolactone emerged as the first clinically utilized aldosterone antagonist, revolutionizing the treatment of these conditions.[3] It acts as a synthetic steroid, competitively binding to the MR and preventing the downstream signaling cascade initiated by aldosterone.[4][5] This guide will dissect the intricate details of spironolactone's interaction with the MR, its metabolic fate, and the clinical ramifications of its aldosterone-antagonizing properties.
Mechanism of Action: Competitive Antagonism of the Mineralocorticoid Receptor
Spironolactone's therapeutic efficacy is fundamentally linked to its ability to competitively inhibit the binding of aldosterone to the mineralocorticoid receptor, a nuclear hormone receptor.[6] In the absence of an antagonist, aldosterone binds to the MR in the cytoplasm of target cells, primarily in the distal convoluted tubules and collecting ducts of the kidneys.[7] This ligand-receptor complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription and translation of aldosterone-induced proteins.[7] These proteins, including the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, promote sodium and water reabsorption while increasing potassium excretion.[7]
Spironolactone, by occupying the MR binding site, prevents this cascade of events.[8] This leads to a decrease in sodium and water retention and a reduction in potassium excretion, accounting for its diuretic and potassium-sparing effects.[9] Beyond its renal actions, aldosterone antagonism with spironolactone has been shown to have beneficial effects on the cardiovascular system by mitigating aldosterone-induced myocardial fibrosis, vascular inflammation, and endothelial dysfunction.[5]
Signaling Pathway of Aldosterone and its Antagonism by Spironolactone
Caption: Aldosterone signaling pathway and its competitive inhibition by spironolactone.
Pharmacokinetics and Metabolism
Spironolactone is administered orally and is well-absorbed from the gastrointestinal tract.[10] Its bioavailability is enhanced when taken with food.[10] Spironolactone itself has a relatively short half-life of about 1.4 hours.[10] However, it is extensively and rapidly metabolized in the liver to several active metabolites, which are responsible for the majority of its therapeutic effects.[11]
The primary active metabolites include canrenone and the sulfur-containing metabolites, 7α-thiomethylspironolactone (TMS) and 6β-hydroxy-7α-thiomethylspironolactone (HTMS).[9] Canrenone was initially thought to be the main active metabolite, but subsequent research has shown that the sulfur-containing metabolites, particularly TMS, are more potent in their mineralocorticoid receptor antagonism.[11][12] These active metabolites have significantly longer half-lives than the parent drug, contributing to the prolonged duration of action of spironolactone.[13]
Pharmacokinetic Parameters of Spironolactone and its Active Metabolites
| Parameter | Spironolactone | Canrenone | 7α-thiomethylspironolactone (TMS) | 6β-hydroxy-7α-thiomethylspironolactone (HTMS) |
| Time to Peak Plasma Concentration (Tmax) | ~2.6 hours[9] | ~4.3 hours[9] | - | - |
| Plasma Protein Binding | >90%[9] | >90%[9] | >90%[9] | >90%[9] |
| Elimination Half-life | ~1.4 hours[10] | ~16.5 hours[10] | ~23.9 hours[13] | ~126 hours[13] |
| Primary Route of Elimination | Hepatic metabolism, followed by renal and biliary excretion of metabolites[5] | - | - | - |
Clinical Efficacy: The RALES Trial
The Randomized Aldactone Evaluation Study (RALES) was a landmark clinical trial that firmly established the role of spironolactone in the management of severe heart failure.[14][15][16] This double-blind, placebo-controlled study enrolled 1,663 patients with severe heart failure (NYHA class III or IV) and a left ventricular ejection fraction of 35% or less, who were already receiving standard therapy.[16] Patients were randomized to receive either 25 mg of spironolactone daily or a placebo.[16]
The trial was stopped early due to the significant mortality benefit observed in the spironolactone group.[14][17] The results demonstrated a substantial reduction in all-cause mortality, as well as a decrease in hospitalizations for worsening heart failure and an improvement in heart failure symptoms.[15][16]
Key Outcomes of the RALES Trial
| Outcome | Spironolactone Group | Placebo Group | Relative Risk Reduction | P-value |
| All-Cause Mortality | 35%[16] | 46%[16] | 30%[14][16] | <0.001[16] |
| Hospitalization for Heart Failure | - | - | 35%[15][16] | <0.001[16] |
| Improvement in NYHA Class | Significant Improvement[15] | - | - | <0.001[16] |
| Incidence of Gynecomastia or Breast Pain (in men) | 10%[15][16] | 1%[15][16] | - | <0.001[16] |
| Incidence of Serious Hyperkalemia | Minimal in both groups[16] | Minimal in both groups[16] | - | Not Significant[16] |
Off-Target Effects and Adverse Events
While highly effective as a mineralocorticoid receptor antagonist, spironolactone is not entirely selective and can interact with other steroid hormone receptors, leading to certain side effects.[5][9] Its antiandrogenic activity, resulting from binding to the androgen receptor, can cause gynecomastia, breast tenderness, and decreased libido in males.[15][16] It also has weak progestogenic effects.[9] These hormonal side effects are a primary limitation of spironolactone therapy.
The most significant and potentially life-threatening adverse effect of spironolactone is hyperkalemia (elevated potassium levels), which is a direct consequence of its mechanism of action.[5] The risk of hyperkalemia is increased in patients with renal impairment, diabetes, and those concomitantly taking other medications that can increase potassium levels, such as ACE inhibitors or angiotensin II receptor blockers.[18] Therefore, regular monitoring of serum potassium levels is crucial during spironolactone therapy.
Experimental Protocols
Quantification of Spironolactone and its Metabolites in Plasma by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous determination of spironolactone and its major active metabolites, canrenone and 7α-thiomethylspironolactone, in human plasma.[8]
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., S5 ODS2, 500 mm x 4.6 mm i.d.)[8]
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Human plasma samples
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add the internal standard.
-
Add 5 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and aqueous orthophosphoric acid (pH 3.4). The exact ratio should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 5°C.[8]
-
Injection Volume: 50 µL.
-
Detection: UV detection with programmed wavelength switching. Detect spironolactone and 7α-thiomethylspironolactone at 245 nm and canrenone and the internal standard at 280 nm.[8]
-
-
Quantification:
-
Construct standard curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of spironolactone and its metabolites in the plasma samples by interpolating their peak area ratios on the standard curve.
-
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of spironolactone and its metabolites in plasma by HPLC.
Mineralocorticoid Receptor (MR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of spironolactone for the mineralocorticoid receptor.[19][20]
Materials:
-
Source of mineralocorticoid receptors (e.g., kidney cytosol from adrenalectomized rats or cells transfected with the MR gene).[19]
-
Radiolabeled aldosterone (e.g., [3H]-aldosterone).[20]
-
Unlabeled spironolactone (competitor).
-
Binding buffer (e.g., Tris-HCl buffer with additives).
-
Dextran-coated charcoal or glass fiber filters for separation of bound and free radioligand.
-
Scintillation counter.
Procedure:
-
Incubation:
-
In a series of tubes, add a fixed amount of the MR preparation and a fixed concentration of [3H]-aldosterone.
-
Add increasing concentrations of unlabeled spironolactone to the tubes.
-
Include tubes with only the MR preparation and [3H]-aldosterone (total binding) and tubes with the MR preparation, [3H]-aldosterone, and a large excess of unlabeled aldosterone (non-specific binding).
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation:
-
Separate the receptor-bound [3H]-aldosterone from the free [3H]-aldosterone using either dextran-coated charcoal (which adsorbs the free radioligand) followed by centrifugation, or by rapid filtration through glass fiber filters.
-
-
Counting:
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of spironolactone by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the spironolactone concentration.
-
Determine the IC50 value (the concentration of spironolactone that inhibits 50% of the specific binding of [3H]-aldosterone).
-
The affinity (Ki) of spironolactone for the MR can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
Spironolactone remains a vital therapeutic agent due to its well-established efficacy in antagonizing the detrimental effects of aldosterone. Its competitive inhibition of the mineralocorticoid receptor provides a powerful mechanism to counteract the sodium and water retention and potassium loss mediated by aldosterone, with profound clinical benefits, particularly in heart failure as demonstrated by the RALES trial. While its use is associated with hormonal side effects and the risk of hyperkalemia, careful patient selection and monitoring can mitigate these risks. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced pharmacology of spironolactone and to aid in the development of more selective and potent mineralocorticoid receptor antagonists for the future.
References
- 1. 7.2. Urinary Sodium to Potassium Ratio [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. nbt.nhs.uk [nbt.nhs.uk]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A SIMPLE METHOD FOR ESTIMATING 24 H URINARY SODIUM AND POTASSIUM EXCRETION FROM SECOND MORNING VOIDING URINE SPECIMEN IN ADULTS | Semantic Scholar [semanticscholar.org]
- 7. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ejmjih.com [ejmjih.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol library [abcam.com]
- 19. jme.bioscientifica.com [jme.bioscientifica.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Spironolactone in a Research Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of spironolactone, a potassium-sparing diuretic with antiandrogenic properties. The synthesis is presented in two main stages: the preparation of the key intermediate, canrenone, from 4-androstenedione, followed by the thioacetylation of canrenone to yield spironolactone. The protocols are designed for a research laboratory setting and include quantitative data, experimental procedures, and workflow diagrams to facilitate reproducibility.
Stage 1: Synthesis of Canrenone from 4-Androstenedione
The synthesis of canrenone from the readily available starting material 4-androstenedione is a multi-step process. The overall pathway involves the introduction of a 17α-ethynyl group, conversion to a γ-lactone ring at the 17-position, and subsequent introduction of a double bond at the C6-C7 position.
Experimental Protocol: Synthesis of Canrenone
Step 1a: Ethynylation of 4-Androstenedione to Ethisterone (17α-Ethynyltestosterone)
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a drying tube, dissolve 4-androstenedione in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Bubble purified and dried acetylene gas through the solution.
-
Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture while maintaining the acetylene stream.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethisterone.
Step 1b: Formation of the γ-Lactone Ring
-
Dissolve the ethisterone from the previous step in a suitable solvent such as a mixture of tetrahydrofuran and methanol.
-
Add a solution of ethylmagnesium bromide in THF dropwise at room temperature.
-
After stirring for a designated period, introduce a stream of dry carbon dioxide gas into the reaction mixture.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.
-
The resulting carboxylic acid is then subjected to catalytic hydrogenation using a palladium on carbon catalyst to reduce the triple bond and facilitate lactonization.
-
The crude lactone product (3-oxo-17α-pregn-4-ene-21,17-carbolactone) is purified by recrystallization or column chromatography.
Step 1c: Dehydrogenation to Canrenone
-
In a suitable flask, dissolve the lactone from the previous step in an appropriate solvent like dichloromethane.
-
Add an oxidant such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or tetrachloro-p-benzoquinone (chloranil).[1]
-
The reaction is typically carried out at room temperature.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction and wash the organic layer with a sodium bicarbonate solution to remove acidic byproducts.
-
Dry the organic phase, concentrate, and purify the crude canrenone by recrystallization to obtain the final product.
Workflow for Canrenone Synthesis
Stage 2: Synthesis of Spironolactone from Canrenone
The final step in the synthesis of spironolactone involves the 1,6-conjugate addition of a thioacetyl group to the diene system of canrenone. Several protocols have been developed, primarily varying in the choice of the thioacetylating agent, catalyst, and solvent.
Experimental Protocols for Spironolactone Synthesis
Protocol 2a: Using Potassium Thioacetate with an Acidic Catalyst
-
To a reaction vessel, add canrenone, potassium thioacetate, and ethanol.[2][3]
-
Slowly add an acidic catalyst (e.g., oxalic acid, acetic acid, or methanesulfonic acid) dropwise over a period of 0.8-1.2 hours.[2][4]
-
Continue refluxing for an additional 3-5 hours after the addition is complete.[2][3]
-
After the reaction, cool the mixture to -10°C and maintain this temperature for 1.5-2.5 hours to allow for product crystallization.[2][3]
-
Filter the precipitate and wash the filter cake with water and then cold ethanol.[2][3]
-
Dry the crude product in an oven.
-
Recrystallize the crude spironolactone from ethanol to obtain the purified product.[2][3]
Protocol 2b: Using Thioacetic Acid with a Triflate Catalyst
-
In a reaction flask, combine freshly distilled thioacetic acid and trimethylsilyl triflate in anhydrous tetrahydrofuran (THF).
-
Stir the mixture well and then add canrenone.
-
Stir the reaction at room temperature for 1 hour.
-
Add ethyl acetate to the reaction flask, followed by the slow addition of a saturated sodium carbonate solution.
-
Stir at room temperature for 30 minutes.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from methanol to obtain pure spironolactone.
Quantitative Data for Spironolactone Synthesis Protocols
| Parameter | Protocol 2a (Oxalic Acid)[3] | Protocol 2a (Acetic Acid)[4] | Protocol 2a (Methanesulfonic Acid)[3] | Protocol 2b (TMSOTf) |
| Starting Material | Canrenone (12.25 g) | Canrenone (12.25 g) | Canrenone (12.25 g) | Canrenone (10 mmol) |
| Thio- reagent | Potassium Thioacetate (8.6 g) | Potassium Thioacetate (8.6 g) | Potassium Thioacetate (8.6 g) | Thioacetic Acid (20 mmol) |
| Catalyst | Oxalic Acid (9.5 g) | Acetic Acid (4.6 g) | Methanesulfonic Acid (7.3 g) | Trimethylsilyl Triflate (20 mmol) |
| Solvent | Ethanol (100 ml) | Ethanol (100 ml) | Ethanol (100 ml) | Tetrahydrofuran (100 ml) |
| Molar Ratio | 1 : 2.1 : 2.1 (Can:KSAc:Acid) | ~1 : 2.1 : 2.1 (Can:KSAc:Acid) | ~1 : 2.1 : 2.1 (Can:KSAc:Acid) | 1 : 2 : 2 (Can:Thioacid:Tf) |
| Reaction Time | 4 hours (1h addition + 3h reflux) | 4 hours (1h addition + 3h reflux) | 4 hours (1h addition + 3h reflux) | 1 hour |
| Reaction Temp. | Reflux | Reflux | Reflux | Room Temperature |
| Yield (Total) | 75.8% | 77.2% | 76.0% | 76.0% |
| Purity (HPLC) | 99.3% | 99.1% | 99.0% | 99.6% |
Workflow for Spironolactone Synthesis from Canrenone
Characterization
The final product, spironolactone, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To compare with the literature value.
These protocols and data provide a comprehensive guide for the laboratory synthesis of spironolactone. Researchers should always adhere to standard laboratory safety procedures when handling chemicals and performing these reactions.
References
Application Notes and Protocols for the Quantification of Spironolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Spironolactone in various matrices, including pharmaceutical dosage forms and biological fluids. The protocols are based on validated analytical methods and are intended to guide researchers in setting up and performing accurate and reliable quantification of this important pharmaceutical compound.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of Spironolactone. Several methods have been developed and validated for its determination in tablets and plasma.
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1: Spironolactone in Tablets | Method 2: Spironolactone and Metabolites in Paediatric Plasma[1] | Method 3: Spironolactone and Furosemide in Tablets[2][3][4] |
| Linearity Range | 20 - 30 µg/mL | 30 - 1000 ng/mL | 40 - 160 µg/mL |
| Correlation Coefficient (r²) | 0.9997 | Not Specified | 0.9977 |
| Accuracy (% Recovery) | 99.4 - 101.99% | Not Specified | 98.05 - 100.17% |
| Precision (% RSD) | ≤ 2% | Not Specified | 0.87% (Repeatability) |
| Limit of Detection (LOD) | 0.553 µg/mL | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 1.677 µg/mL | 28 ng/mL | Not Specified |
Experimental Protocol: Isocratic RP-HPLC for Spironolactone in Tablets[1]
This protocol describes a simple and accurate isocratic reversed-phase HPLC method for the determination of Spironolactone in tablet dosage forms.
1. Materials and Reagents:
-
Spironolactone reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer solution (pH 4.0)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Spironolactone tablets
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph
-
Column: C18 inertsil (250 x 4.6 mm, 5µm)
-
Mobile Phase: Phosphate buffer solution (pH 4.0) and Acetonitrile in a 1:1 ratio
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 240 nm
-
Column Temperature: 40 °C
-
Injection Volume: 20 µL
3. Preparation of Standard Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve 20.6 mg of Spironolactone working standard in a 100 mL volumetric flask with the mobile phase. Sonicate for 30 seconds and then complete to the mark with the mobile phase.
-
Working Standard Solution: Pipette 5 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a concentration of 10.3 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the working standard solution with the mobile phase to achieve concentrations in the range of 20-30 µg/mL.
4. Preparation of Sample Solutions:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Spironolactone and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the calibration range.
5. Analysis:
-
Inject equal volumes (20 µL) of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of Spironolactone in the sample using the calibration curve.
Experimental Workflow for HPLC Analysis of Spironolactone in Tablets
Caption: Workflow for HPLC quantification of Spironolactone in tablets.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of Spironolactone and its metabolites in complex biological matrices like plasma.
Quantitative Data Summary for LC-MS/MS Methods
| Parameter | Method 1: Spironolactone and Canrenone in Human Plasma[5] | Method 2: Spironolactone in Human Plasma[6] |
| Linearity Range | 2 - 300 ng/mL | 0.5 - 150 ng/mL |
| Correlation Coefficient (r²) | Not Specified | > 0.99 |
| Accuracy | 85 - 115% | 96.90 - 105.08% (Intraday) 97.99 - 104.13% (Interday) |
| Precision (% RSD) | < 10% | 0.89 - 6.00% (Intraday) 1.20 - 10.51% (Interday) |
| Limit of Quantification (LOQ) | 2 ng/mL | Not Specified |
Experimental Protocol: LC-MS/MS for Spironolactone in Human Plasma[7]
This protocol details a sensitive LC-MS/MS method for the determination of Spironolactone in human plasma.
1. Materials and Reagents:
-
Spironolactone reference standard
-
Spironolactone-d6 (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Methyl tert-butyl ether (MTBE)
-
Methylene chloride (MC)
-
Human plasma
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC
-
MS System: Agilent 6430 Triple Quadrupole Mass Spectrometer
-
Column: Cadenza CD-C18 (3.0 x 100 mm, 3 µm)
-
Mobile Phase: 0.1% Formic acid in water:methanol (30:70, v/v)
-
Flow Rate: Gradient flow
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Spironolactone: m/z 341.2 → 107.2
-
Spironolactone-d6 (IS): m/z 347.1 → 107.2
-
3. Preparation of Standard and QC Solutions:
-
Stock Solutions: Prepare individual stock solutions of Spironolactone and Spironolactone-d6 in methanol.
-
Working Solutions: Prepare serial dilutions of the Spironolactone stock solution with methanol to create working standards for the calibration curve. Prepare separate working solutions for quality control (QC) samples.
-
Spiking Solutions: Spike the working solutions into blank human plasma to prepare calibration standards and QC samples.
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample (or calibration standard/QC), add 50 µL of the internal standard working solution.
-
Add 1 mL of extraction solvent (MTBE:MC = 8:2, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
Experimental Workflow for LC-MS/MS Analysis of Spironolactone in Plasma
Caption: Workflow for LC-MS/MS quantification of Spironolactone in plasma.
UV-Visible Spectrophotometry Methods
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of Spironolactone in bulk and pharmaceutical dosage forms.
Quantitative Data Summary for UV-Visible Spectrophotometry Methods
| Parameter | Method 1: Spironolactone in Bulk and Tablets[7][8] | Method 2: Spironolactone in Compound Powder[9][10] |
| Linearity Range | 5 - 35 µg/mL | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | Not Specified | 0.9994 |
| Accuracy (% Recovery) | ~100% | 99.9 - 101.7% |
| Precision (% RSD) | Not Specified | 0.13 - 0.25% |
| Limit of Detection (LOD) | Not Specified | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 1.4 µg/mL |
| λmax | 226 nm (1D), 262 nm (2D) | 238 nm |
Experimental Protocol: UV Spectrophotometry for Spironolactone in Tablets[10][11]
This protocol describes a straightforward UV spectrophotometric method for the determination of Spironolactone in pharmaceutical tablets.
1. Materials and Reagents:
-
Spironolactone reference standard
-
Methanol (AR grade)
-
Spironolactone tablets
2. Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm matched quartz cells
3. Preparation of Standard Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Spironolactone reference standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate for at least 15 seconds and make up to the mark with methanol.
-
Calibration Standards: Prepare a series of standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 5 - 30 µg/mL.
4. Preparation of Sample Solution:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the tablet powder equivalent to 10 mg of Spironolactone and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol.
-
Filter the solution through a Whatman filter paper.
-
Dilute the filtrate with methanol to obtain a concentration within the Beer-Lambert's law range.
5. Analysis:
-
Measure the absorbance of the standard and sample solutions at 238 nm against a methanol blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of Spironolactone in the sample solution from the calibration curve.
Logical Relationship for UV Spectrophotometric Quantification
Caption: Logical relationship in UV-Vis quantification of Spironolactone.
References
- 1. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Spironolactone by first and second order UV Derivative Spectrophotometry in bulk and tablet dosage form - Int J Pharm Chem Anal [ijpca.org]
- 9. mjhs.md [mjhs.md]
- 10. cercetare.usmf.md [cercetare.usmf.md]
Application Notes and Protocols for Cell-Based Assays to Screen Spirolactone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirolactones are a class of synthetic steroids that act as renal competitive aldosterone antagonists. The prototypical compound, spironolactone, is widely used clinically as a potassium-sparing diuretic. Beyond its effects on the mineralocorticoid receptor (MR), spironolactone and its analogs also exhibit anti-androgenic activity by antagonizing the androgen receptor (AR).[1][2] These dual activities make spirolactones interesting candidates for drug development in various therapeutic areas, including cardiovascular disease, endocrine disorders, and oncology.[3]
This document provides detailed application notes and protocols for a suite of cell-based assays designed to screen and characterize the activity of spirolactones. These assays are essential for determining the potency and selectivity of novel spirolactone derivatives, elucidating their mechanisms of action, and assessing their potential for therapeutic development. The featured assays include reporter gene assays for quantifying nuclear receptor activity, cell viability assays for assessing cytotoxicity, and quantitative PCR for measuring target gene expression.
Signaling Pathways of Interest
The primary cellular targets of spirolactones are the mineralocorticoid and androgen receptors, both of which are ligand-activated nuclear transcription factors. Understanding their signaling pathways is crucial for designing and interpreting cell-based screening assays.
Mineralocorticoid Receptor (MR) Signaling Pathway
In the absence of a ligand, the mineralocorticoid receptor (MR) resides in the cytoplasm in a complex with heat shock proteins (HSPs).[4] Upon binding to its agonist, such as aldosterone, the receptor undergoes a conformational change, dissociates from the HSPs, homodimerizes, and translocates to the nucleus.[4][5] In the nucleus, the MR-ligand complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.[4] This binding event recruits co-activators and the transcriptional machinery, leading to the expression of genes like serum and glucocorticoid-regulated kinase 1 (SGK1), which plays a key role in sodium and water reabsorption.[4][6] Spironolactone acts as a competitive antagonist, binding to the MR and preventing aldosterone-induced nuclear translocation and subsequent gene transcription.[1][7]
Androgen Receptor (AR) Signaling Pathway
The androgen receptor (AR) signaling pathway is analogous to the MR pathway. In its inactive state, AR is located in the cytoplasm, complexed with HSPs.[8] Binding of androgens like dihydrotestosterone (DHT) triggers the dissociation of HSPs, leading to AR homodimerization and nuclear translocation.[8][9] The AR dimer then binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes, such as prostate-specific antigen (PSA), which are involved in cell survival and proliferation.[9][10] Spirolactones can act as antagonists by competing with androgens for binding to the AR, thereby inhibiting the transcription of AR-dependent genes.[2]
Data Presentation: Spirolactone Activity
The following tables summarize the quantitative data for spironolactone activity in various cell-based assays. This data serves as a benchmark for screening novel spirolactone derivatives.
Table 1: Receptor Antagonist Activity of Spironolactone
| Target Receptor | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| Mineralocorticoid Receptor (MR) | Reporter Gene | CHO-K1 | Aldosterone | 66 | [11] |
| Mineralocorticoid Receptor (MR) | Binding Assay | Not Specified | Aldosterone | 24 | [12] |
| Androgen Receptor (AR) | Binding Assay | Not Specified | Dihydrotestosterone | 77 | [12] |
| Androgen Receptor (AR) | Reporter Gene | COS-7 | Dihydrotestosterone | ~3000 | [13] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that reduces the response to an agonist by 50%.
Table 2: Cytotoxic Effects of Spironolactone on Various Cell Lines
| Cell Line | Assay Type | Exposure Time (hours) | Effect | Concentration | Reference |
| HEK293 | MTT | 24 | Decreased viability (in presence of Cisplatin) | 10 µM | [14] |
| A549 (Lung Cancer) | Cell Viability | Not Specified | Cell death & growth inhibition | >10 µM | [15] |
| PANC-1 (Pancreatic Cancer) | Cell Viability | Not Specified | Cell death & growth inhibition | >10 µM | [15] |
| AMN-3 (Mammary Adenocarcinoma) | Crystal Violet | 24 | 94.5% growth inhibition | 1000 µg/ml | [16] |
| IMR-90 (Normal Fibroblast) | Cell Viability | Not Specified | Not toxic | Up to 40 µM | [15] |
Experimental Protocols
Nuclear Receptor Activity: Reporter Gene Assay
This protocol is designed to quantify the antagonist activity of spirolactones on the Mineralocorticoid Receptor (MR) or Androgen Receptor (AR) using a luciferase reporter system. The principle involves co-transfecting cells with a plasmid expressing the receptor of interest and a reporter plasmid containing a luciferase gene under the control of a hormone-responsive promoter.
Materials:
-
HEK293 or other suitable host cells
-
Expression plasmid for human MR (NR3C2) or AR
-
Reporter plasmid with MMTV or GRE promoter driving firefly luciferase
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% charcoal-stripped fetal bovine serum (CS-FBS)
-
96-well white, clear-bottom assay plates
-
Aldosterone or Dihydrotestosterone (DHT) as agonist
-
Test spirolactone compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well in 100 µL of DMEM with 10% CS-FBS. Incubate overnight at 37°C, 5% CO2.
-
Transfection: Prepare a transfection mix containing the receptor expression plasmid and the luciferase reporter plasmid according to the transfection reagent manufacturer's protocol. Add the mix to the cells and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the spirolactone compounds in assay medium.
-
Prepare the agonist (Aldosterone for MR, DHT for AR) at a concentration that elicits ~80% of the maximal response (EC80). A typical concentration for Aldosterone is ~140 pM.[17]
-
Remove the transfection medium from the cells.
-
Add 200 µL of assay medium containing the agonist plus the various concentrations of the spirolactone compound (or vehicle control) to the respective wells.[17]
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[17]
-
Luminescence Measurement:
-
Remove the treatment medium from the wells.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Quantify luminescence intensity using a plate-reading luminometer.[17]
-
-
Data Analysis:
-
Normalize the relative light units (RLU) to the vehicle control.
-
Calculate the percent inhibition for each spirolactone concentration relative to the agonist-only control.
-
Plot the percent inhibition against the log of the spirolactone concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Cell Viability: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. This assay is crucial for determining the cytotoxic concentrations of spirolactone compounds.
Materials:
-
Target cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Test spirolactone compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[18][19]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[18]
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the spirolactone compounds to the wells. Include vehicle-only wells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells: (% Viability = (Absorbance_sample / Absorbance_control) x 100).
-
Plot the percent viability against the log of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Target Gene Expression: Quantitative PCR (qPCR)
qPCR is used to measure the change in the expression of MR or AR target genes in response to treatment with spirolactones. This assay provides a direct measure of the functional consequence of receptor antagonism.
Materials:
-
Target cell line cultured in 6-well plates
-
Aldosterone or DHT
-
Test spirolactone compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., SGK1 for MR, KLK3 (PSA) for AR) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat the cells with the agonist (Aldosterone or DHT) in the presence or absence of the spirolactone compound for a predetermined time (e.g., 6-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.[21]
-
qPCR Reaction:
-
Set up the qPCR reaction in a 96-well qPCR plate. Each reaction should contain cDNA, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling profile (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[22]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the agonist-only control using the 2^-ΔΔCt method.
-
Conclusion
The cell-based assays described in these application notes provide a robust framework for screening and characterizing the activity of spirolactones. By employing reporter gene assays, cell viability assays, and qPCR, researchers can effectively determine the potency of these compounds as MR and AR antagonists, assess their cytotoxic profiles, and confirm their mechanism of action at the level of target gene expression. These protocols, combined with the provided benchmark data and pathway diagrams, offer a comprehensive resource for professionals in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Spironolactone use is associated with lower prostate cancer risk: a population-wide case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. file.elabscience.com [file.elabscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]
- 13. Structure-based Virtual Screening and Identification of a Novel Androgen Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
- 21. academic.oup.com [academic.oup.com]
- 22. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Spironolactone Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various animal models utilized to investigate the therapeutic effects of Spironolactone, a mineralocorticoid receptor antagonist. The accompanying protocols offer detailed methodologies for key experiments in cardiovascular, renal, and fibrotic disease models.
Cardiovascular Disease Models
Spironolactone has been extensively studied for its cardioprotective effects. Animal models are crucial in elucidating the mechanisms underlying its benefits in conditions like hypertension, heart failure, and cardiac fibrosis.
Spontaneously Hypertensive Rats (SHR)
The SHR model is a well-established genetic model of hypertension that mimics many features of human essential hypertension.
Application: To evaluate the efficacy of Spironolactone in reducing blood pressure, preventing cardiac hypertrophy, and mitigating cardiac dysfunction associated with chronic hypertension.
Quantitative Data Summary:
| Parameter | Control (SHR) | SHR + High Salt | SHR + High Salt + Spironolactone (80 mg/kg/day) | Normotensive (Wistar) | Reference |
| Mean Blood Pressure (mmHg) | 118 ± 2 | 117 ± 2 | 116 ± 2 | 109 ± 2 | [1] |
| Cardiac Hypertrophy (mg/g) | 3.44 ± 0.07 | 3.68 ± 0.07 | 3.46 ± 0.05 | 2.90 ± 0.06 | [1] |
| Myocardial Relaxation (-dP/dt, mmHg/s) | -3729 ± 125 | -3342 ± 80 | -3647 ± 104 | -3698 ± 92 | [1] |
| Ventricular Stiffness (mmHg/ml) | 1.60 ± 0.05 | 1.67 ± 0.12 | 1.45 ± 0.03 | 1.40 ± 0.04 | [1][2] |
| Aortic Collagen Accumulation | Increased | - | Prevented | Normal | [3] |
Experimental Protocol: High Salt-Induced Cardiac Dysfunction in SHRs [1][2]
-
Animal Model: Male spontaneously hypertensive rats (SHRs), 32 weeks old. Age-matched normotensive Wistar rats serve as controls.
-
Groups:
-
SHR (Control): Standard drinking water.
-
SHR-Salt: 1% NaCl solution as drinking water.
-
SHR-Salt-S: 1% NaCl solution and daily subcutaneous injection of Spironolactone (80 mg/kg).
-
Wistar (Normotensive Control): Standard drinking water.
-
-
Treatment Duration: 8 weeks.
-
Outcome Measures:
-
Hemodynamic Assessment: Anesthetize animals and catheterize to measure left ventricular and arterial blood pressure.
-
Pressure-Volume Analysis: After cardiac arrest, insert a double-lumen catheter into the left ventricle to obtain in situ pressure-volume curves to assess ventricular stiffness and relaxation (-dP/dt).
-
Histological Analysis: Harvest hearts to assess cardiac hypertrophy (heart weight to body weight ratio) and fibrosis.
-
Myocardial Infarction (MI) - Induced Heart Failure
This model is used to study the effects of Spironolactone on cardiac remodeling and fibrosis following ischemic injury.
Application: To investigate the role of Spironolactone in preventing adverse cardiac remodeling, reducing atrial and ventricular fibrosis, and improving cardiac function in a post-MI heart failure setting.[4][5]
Quantitative Data Summary:
| Parameter | MI (Untreated) | MI + Spironolactone | Reference |
| Interstitial Cardiac Fibrosis (%) | 2.2 ± 0.5 | Significantly Reduced (p<0.001) | [6] |
| Myofibroblast Infiltration (fibroblasts/mm²) in Heart | 86 ± 43 | 36 ± 22 (p<0.001) | [6] |
| Macrophage Infiltration (macrophages/mm²) in Heart | 88 ± 28 | 51 ± 17 (p<0.001) | [6] |
Experimental Protocol: MI-Induced Heart Failure in Rats [4][6]
-
Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley).
-
MI Induction: Surgically ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Groups:
-
Sham-operated control.
-
MI (untreated).
-
MI + Spironolactone (e.g., 20 mg/kg/day, administered in drinking water or by gavage).
-
-
Treatment Duration: Typically 4 to 12 weeks post-MI.
-
Outcome Measures:
-
Echocardiography: Serially measure left ventricular dimensions, ejection fraction, and cardiac output.
-
Histological Analysis: Harvest hearts and perform Masson's trichrome or Picrosirius red staining to quantify interstitial collagen fraction (fibrosis) in the atria and ventricles.
-
Immunohistochemistry: Assess inflammatory cell infiltration (e.g., macrophages) and myofibroblast presence.
-
Renal Disease Models
Spironolactone's ability to block the mineralocorticoid receptor makes it a valuable agent for studying the mitigation of kidney injury and fibrosis.
Diabetic Nephropathy
Animal models of diabetes are used to explore the renoprotective effects of Spironolactone in the context of diabetic kidney disease.
Application: To determine if Spironolactone can prevent the progression of diabetic nephropathy by reducing proteinuria, glomerulosclerosis, and renal fibrosis.[7]
Quantitative Data Summary (Otsuka Long-Evans Tokushima Fatty (OLETF) Rats):
| Parameter | Diabetic (OLETF) | Diabetic + Spironolactone (20 mg/kg/day) | Reference |
| Urinary Protein Excretion | Significantly Increased | Significantly Decreased | [7] |
| Urinary Albumin Excretion | Significantly Increased | Significantly Decreased | [7] |
| Glomerulosclerosis | Present | Ameliorated | [7] |
| Renal CTGF Expression | Markedly Increased | Markedly Decreased | [7] |
| Renal Collagen Synthesis | Markedly Increased | Markedly Decreased | [7] |
Experimental Protocol: Spironolactone in a Type II Diabetic Rat Model [7]
-
Animal Model: Otsuka Long-Evans Tokushima Fatty (OLETF) rats (model of type II diabetes). Non-diabetic Long-Evans Tokushima Otsuka (LETO) rats serve as controls.
-
Groups:
-
LETO (Non-diabetic control).
-
OLETF (Diabetic control).
-
OLETF + Spironolactone (20 mg/kg/day, oral administration).
-
-
Treatment Duration: 8 months.
-
Outcome Measures:
-
Renal Function: Monitor urinary protein and albumin excretion. Measure serum creatinine.
-
Histopathology: Assess glomerulosclerosis from kidney sections.
-
Molecular Analysis: Quantify renal expression of profibrotic markers like Connective Tissue Growth Factor (CTGF) and collagen.
-
Unilateral Ureteral Obstruction (UUO)
The UUO model is a rapid and robust method for inducing renal fibrosis.
Application: To assess the anti-fibrotic efficacy of Spironolactone in a non-hemodynamic model of kidney injury.[8]
Quantitative Data Summary (C57BL/6 Mice):
| Parameter | UUO (Vehicle) | UUO + Spironolactone (50 mg/kg/day) | Reference |
| Renal Fibrosis (Trichrome Staining) | Increased | Significantly Reduced | [8] |
| Type I Collagen Deposition | Increased | Significantly Reduced | [8] |
Experimental Protocol: Unilateral Ureteral Obstruction in Mice [8]
-
Animal Model: 8 to 10-week-old male C57BL/6 mice.
-
UUO Procedure: Surgically ligate the right ureter to create complete obstruction.
-
Groups:
-
Sham-operated control.
-
UUO + Vehicle (1% dimethyl sulfoxide).
-
UUO + Spironolactone (50 mg/kg/day, subcutaneous injection).
-
-
Treatment Duration: 2 weeks.
-
Outcome Measures:
-
Histological Analysis: Harvest the obstructed kidney and assess renal fibrosis by measuring trichrome staining and type I collagen deposition.
-
Signaling Pathways and Experimental Workflow
Aldosterone Signaling Pathway and Spironolactone Inhibition
Spironolactone acts as a competitive antagonist at the mineralocorticoid receptor (MR), preventing aldosterone from initiating a signaling cascade that leads to sodium and water retention, as well as pro-inflammatory and pro-fibrotic gene expression.[9][10][11]
References
- 1. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of aortic fibrosis by spironolactone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Role of a selective aldosterone blocker in mice with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat | PLOS One [journals.plos.org]
- 7. Spironolactone ameliorates renal injury and connective tissue growth factor expression in type II diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention of renal fibrosis by spironolactone in mice with complete unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 11. Spironolactone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Spirolactone Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirolactones are a class of synthetic steroids characterized by a spirocyclic lactone ring at the C-17 position. The prototypical member of this class, spironolactone, is a well-known mineralocorticoid receptor (MR) antagonist used clinically as a potassium-sparing diuretic and for the treatment of heart failure and hypertension.[1][2] The therapeutic potential of the spirolactone scaffold has driven the synthesis and screening of diverse chemical libraries to identify novel compounds with improved potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) is an essential tool in this endeavor, enabling the rapid evaluation of large numbers of spirolactone derivatives to identify promising lead candidates for drug discovery.[1]
This document provides detailed application notes and protocols for the high-throughput screening of spirolactone libraries, with a primary focus on identifying novel mineralocorticoid receptor antagonists.
Key Screening Strategies
The primary molecular target for many spirolactone-based drug discovery programs is the mineralocorticoid receptor. Therefore, HTS assays are typically designed to identify compounds that modulate MR activity. Two common and robust HTS methodologies for this purpose are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and cell-based reporter gene assays.
1. TR-FRET Competitive Binding Assays: These are biochemical assays that measure the ability of a test compound to displace a fluorescently labeled tracer from the ligand-binding domain (LBD) of the target receptor.[3][4][5] TR-FRET technology offers high sensitivity and is less susceptible to interference from colored or fluorescent compounds in the screening library.[3][6]
2. Reporter Gene Assays: These are cell-based assays that measure the transcriptional activity of the target receptor.[7][8] Cells are engineered to express the full-length receptor and a reporter gene (e.g., luciferase) under the control of a hormone response element. Modulation of receptor activity by a test compound results in a change in reporter gene expression, which can be quantified by measuring the reporter protein's activity.
Experimental Protocols
Protocol 1: LanthaScreen™ TR-FRET Mineralocorticoid Receptor Competitive Binding Assay
This protocol is adapted from the principles of the LanthaScreen™ TR-FRET technology.[3][4][5][6][9]
Objective: To identify spirolactone compounds that bind to the mineralocorticoid receptor ligand-binding domain.
Materials:
-
LanthaScreen™ TR-FRET MR Assay Kit (containing MR-LBD, Tb-anti-GST antibody, and a fluorescent tracer)
-
Spirolactone compound library dissolved in DMSO
-
Assay buffer
-
384-well, low-volume, black microplates
-
Plate reader capable of TR-FRET measurements (e.g., PHERAstar)[9]
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the spirolactone library compounds in DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound dilution into the wells of a 384-well assay plate.
-
Include positive control wells (e.g., spironolactone) and negative control wells (DMSO only).
-
-
Reagent Preparation:
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer.
-
Prepare a 2X working solution of the MR-LBD and Tb-anti-GST antibody mixture in assay buffer.
-
-
Assay Assembly:
-
To each well of the assay plate, add 5 µL of the 2X tracer solution.
-
Add 5 µL of the 2X MR-LBD/antibody mixture to each well.
-
The final assay volume will be 10 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Normalize the data to the controls (DMSO as 0% inhibition, a saturating concentration of a known antagonist as 100% inhibition).
-
Plot the normalized response against the compound concentration to determine the IC50 value for active compounds.
-
Protocol 2: Mineralocorticoid Receptor Reporter Gene Assay
This protocol is based on commercially available reporter assay systems.[7][8]
Objective: To identify spirolactone compounds that act as antagonists of mineralocorticoid receptor-mediated transcription.
Materials:
-
Human Mineralocorticoid Receptor Reporter Assay System (containing MR reporter cells, optimized cell culture media, a reference agonist like aldosterone, and luciferase detection reagent)[7]
-
Spirolactone compound library dissolved in DMSO
-
96-well or 384-well clear-bottom, white-walled cell culture plates
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Thaw and culture the MR reporter cells according to the manufacturer's instructions.
-
Seed the cells into the wells of a 96-well or 384-well plate at the recommended density.
-
Incubate the plate for 4-6 hours to allow the cells to attach.[8]
-
-
Compound and Agonist Addition:
-
Prepare serial dilutions of the spirolactone library compounds in the appropriate assay medium.
-
Prepare a solution of the reference agonist (e.g., aldosterone) at a concentration that gives a sub-maximal response (e.g., EC80).[8]
-
For antagonist screening, add the spirolactone compound dilutions to the wells, followed by the addition of the reference agonist.
-
Include control wells: cells with agonist only (0% inhibition), and cells with DMSO and agonist (vehicle control).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.[8]
-
-
Luciferase Assay:
-
Remove the assay medium from the wells.
-
Add the luciferase detection reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence signal from each well using a luminometer plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the controls.
-
Plot the normalized response against the compound concentration to determine the IC50 value for active antagonists.
-
Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate hit identification and structure-activity relationship (SAR) analysis.
Table 1: Representative HTS Data for a Spirolactone Library Screened against the Mineralocorticoid Receptor
| Compound ID | Spirolactone Scaffold | R1 Group | R2 Group | MR Binding IC50 (µM) (TR-FRET) | MR Antagonism IC50 (µM) (Reporter Assay) |
| SPL-001 | Spironolactone | -SCOCH3 | -H | 0.024 | 0.030 |
| SPL-002 | Canrenone | =O | -H | 0.050 | 0.065 |
| SPL-003 | Eplerenone | -COOCH3 | -O-CH2- | 0.100 | 0.120 |
| SPL-004 | Novel Derivative | -SCH2Ph-p-OH | -H | 0.5 | 0.7 |
| SPL-005 | Novel Derivative | -SCH2Ph-p-O(CH2)2-piperidine | -H | 0.7 | 0.9 |
| SPL-006 | Inactive Analog | -H | -H | >10 | >10 |
Note: The IC50 values for SPL-004 and SPL-005 are hypothetical but based on the relative potencies described for similar derivatives.[10]
Visualizations
Mineralocorticoid Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the mineralocorticoid receptor and the mechanism of action of spirolactone antagonists.
Caption: Mineralocorticoid receptor signaling and antagonism by spirolactones.
High-Throughput Screening Workflow
The following diagram outlines the general workflow for a high-throughput screening campaign of a spirolactone library.
Caption: A typical workflow for an HTS campaign of a spirolactone library.
References
- 1. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mineralocorticoid Receptor Antagonists for Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. caymanchem.com [caymanchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spironolactone-related inhibitors of type II 17beta-hydroxysteroid dehydrogenase: chemical synthesis, receptor binding affinities, and proliferative/antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Nature's Medicine Cabinet: Techniques for Isolating Novel Spirolactones
For Researchers, Scientists, and Drug Development Professionals
Spirolactones, a fascinating class of naturally occurring compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. From the anti-inflammatory properties of withanolides to the psychoactive effects of salvinorin A, these intricate molecules hold immense promise for the development of new therapeutics. The initial and most critical step in harnessing their potential lies in their successful isolation from complex natural matrices.
This document provides a comprehensive overview of the techniques and protocols employed in the discovery and isolation of novel spirolactones. It is designed to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development.
I. The General Workflow: A Roadmap to Discovery
The journey from a raw natural source to a pure, characterized spirolactone follows a well-defined, albeit often challenging, path. This workflow can be broadly categorized into four key stages:
-
Extraction: The initial liberation of a broad spectrum of secondary metabolites, including spirolactones, from the source material.
-
Fractionation: A preliminary separation of the crude extract into simpler mixtures based on the polarity of the constituent compounds.
-
Purification: The fine-tuning of separation to isolate individual compounds in a high state of purity.
-
Dereplication: The rapid identification of known compounds to avoid redundant isolation efforts and focus on novel structures.
This systematic approach, often guided by biological assays (bioassay-guided fractionation), ensures an efficient and targeted search for new bioactive spirolactones.
Figure 1: General workflow for the isolation of novel spirolactones.
II. Extraction: Liberating the Spirolactone Treasures
The choice of extraction method is paramount and depends on the physicochemical properties of the target spirolactones and the nature of the source material. Since spirolactones are often steroidal or terpenoidal in nature, they exhibit a range of polarities, influencing the selection of appropriate solvents.
Common Extraction Techniques:
-
Maceration: This simple technique involves soaking the powdered source material in a solvent at room temperature for an extended period. It is suitable for thermolabile compounds.
-
Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent, which is repeatedly cycled through the sample. This is more efficient than maceration but involves heat, which may degrade sensitive compounds.
-
Ultrasonic-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency at lower temperatures.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process.
Solvent Selection:
The polarity of the extraction solvent is a critical parameter. A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) is often employed to fractionate compounds based on their polarity from the outset.
| Solvent | Polarity Index | Typically Extracted Spirolactone Types |
| n-Hexane | 0.1 | Non-polar, less oxygenated spirolactones |
| Dichloromethane | 3.1 | Medium-polarity spirolactones |
| Acetone | 5.1 | Broad range of spirolactones |
| Ethyl Acetate | 4.4 | Medium to polar spirolactones |
| Ethanol/Methanol | 5.2 / 6.6 | Polar, often glycosylated spirolactones |
Application Note 1: Extraction of Withanolides from Withania somnifera
Withanolides are a group of C28 steroidal lactones known for their diverse pharmacological activities. This protocol outlines a common method for their extraction from the dried leaves of Withania somnifera.
Protocol:
-
Sample Preparation: Air-dry the leaves of Withania somnifera in the shade and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered leaves (e.g., 500 g) with methanol (e.g., 2.5 L) at room temperature for 48 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
-
III. Fractionation and Purification: The Path to Purity
Once the crude extract is obtained, the next step is to separate the complex mixture into simpler fractions and ultimately isolate the pure spirolactones. Chromatographic techniques are the cornerstone of this stage.
Key Chromatographic Techniques:
-
Liquid-Liquid Extraction (LLE): A primary fractionation step where the crude extract is partitioned between two immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their differential solubility.
-
Vacuum Liquid Chromatography (VLC): A preparative column chromatography technique performed under vacuum, allowing for rapid separation of large quantities of crude extract using a stepwise gradient of solvents.
-
Column Chromatography (CC): A widely used technique for the purification of compounds from fractions. Silica gel and alumina are common stationary phases, and the mobile phase is a solvent or a mixture of solvents.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds. Both normal-phase and reversed-phase HPLC are employed, depending on the polarity of the spirolactone.
Figure 2: A typical purification scheme for isolating novel spirolactones.
Application Note 2: Isolation of Salvinorin A from Salvia divinorum
Salvinorin A is a potent psychoactive neoclerodane diterpenoid. Its isolation requires careful selection of solvents and chromatographic conditions.[1]
Protocol:
-
Extraction:
-
Fractionation (LLE):
-
Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid extraction with a non-polar solvent like n-hexane to remove chlorophyll and other non-polar compounds. Discard the hexane layer.
-
-
Purification (Column Chromatography):
-
Subject the methanol-water fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate. For example, start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent).
-
Combine fractions containing the target compound.
-
-
Final Purification (Crystallization):
IV. Dereplication: Avoiding the Rediscovery of Known Compounds
In the quest for novel spirolactones, it is crucial to have a strategy to quickly identify known compounds in the extracts and fractions. This process, known as dereplication, saves significant time and resources.
Modern Dereplication Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This powerful hyphenated technique provides information on the retention time, molecular weight, and fragmentation pattern of compounds in a mixture. By comparing this data with databases of known natural products, known compounds can be rapidly identified.
-
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique provides structural information of compounds directly in the chromatographic eluent, further aiding in the identification of known spirolactones.
V. Quantitative Data Summary
The efficiency of an isolation protocol is often assessed by the yield and purity of the final product. The following table provides a summary of typical yields for the isolation of some known spirolactones.
| Spirolactone | Natural Source | Extraction Method | Purification Method | Typical Yield (% of dry weight) | Purity (%) |
| Withaferin A | Withania somnifera leaves | Methanol Maceration | Column Chromatography, Crystallization | 0.05 - 0.2% | >95% |
| Salvinorin A | Salvia divinorum leaves | Acetone Extraction | Column Chromatography, Crystallization | 0.1 - 0.3%[1] | >98%[1] |
| Ginkgolide B | Ginkgo biloba leaves | 70% Ethanol Extraction | Macroporous Resin, Crystallization[3] | ~0.05% | >95%[3] |
VI. Conclusion
The isolation of novel spirolactones is a meticulous process that combines classical techniques with modern analytical methods. A systematic approach, beginning with an efficient extraction strategy and followed by a series of chromatographic purification steps, is essential for success. The integration of bioassay-guided fractionation and dereplication strategies can significantly streamline the discovery process, leading to the identification of new and potentially therapeutic spirolactones from nature's vast chemical library. The protocols and data presented herein provide a solid foundation for researchers to embark on this exciting journey of discovery.
References
Application Notes and Protocols: Using CRISPR-Cas9 to Interrogate Spironolactone's Molecular Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spironolactone is a potassium-sparing diuretic widely used in the treatment of conditions like heart failure, hypertension, and edema.[1][2] Its primary mechanism of action involves competitively antagonizing the mineralocorticoid receptor (MR), which is activated by aldosterone.[3][4] Additionally, spironolactone is known for its anti-androgenic properties, stemming from its ability to block the androgen receptor (AR).[1][2][5] These on-target activities are well-characterized; however, a growing body of evidence suggests that spironolactone possesses additional, "off-target" effects that contribute to its therapeutic profile and side effects.[6]
Identifying the full spectrum of molecular targets and pathways affected by spironolactone is crucial for optimizing its clinical use, predicting patient responses, and repurposing it for new indications. The advent of CRISPR-Cas9 genome editing technology offers an unprecedented tool for systematic, unbiased investigation of drug-gene interactions.[7][8] By creating precise, targeted gene knockouts, CRISPR-Cas9 enables researchers to dissect the genetic basis of a drug's mechanism of action and identify novel targets.
This document provides detailed application notes on how CRISPR-Cas9 can be employed to study spironolactone targets, protocols for key experiments, and visualizations of relevant pathways and workflows.
Spironolactone: Known and Novel Molecular Targets
Spironolactone's pharmacological profile is complex, involving interactions with multiple steroid hormone receptors and other cellular components.
2.1 Primary (On-Target) Effects:
-
Mineralocorticoid Receptor (MR) Antagonism: Spironolactone and its active metabolites competitively bind to the MR, preventing aldosterone from activating the receptor.[2][3] This action, primarily in the distal convoluted renal tubule, leads to increased sodium and water excretion while retaining potassium.[3][4] This is the basis for its diuretic and antihypertensive effects.
-
Androgen Receptor (AR) Antagonism: Spironolactone also acts as a competitive antagonist of the AR, blocking the effects of androgens like testosterone.[2][5] This anti-androgenic activity makes it useful for treating conditions such as hirsutism and acne in women.[1]
2.2 Novel (Off-Target) Effects:
Recent research and drug screens have begun to uncover novel molecular targets for spironolactone that are independent of its MR and AR antagonism.
-
Inhibition of DNA Repair Pathways: A high-throughput screen of FDA-approved drugs revealed that spironolactone impairs homology-directed repair (HDR), a critical DNA double-strand break repair pathway.[9][10] The study showed that spironolactone treatment reduces the formation of RAD51 foci, which are essential for HDR, and sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.[9]
-
Degradation of XPB Protein: Spironolactone has been identified as an inducer of rapid proteolytic degradation of the xeroderma pigmentosum group B (XPB) protein.[11] XPB is a crucial component of the Transcription Factor II H (TFIIH) complex, which plays essential roles in both DNA repair and the initiation of transcription.[11] This finding links spironolactone to fundamental cellular processes beyond hormone signaling.
Data Presentation: Quantitative Effects of Spironolactone
The following tables summarize quantitative data on spironolactone's cytotoxic and chemosensitizing effects from published studies.
Table 1: Cytotoxic Effects of Spironolactone on Cancer Cell Lines
| Cell Line | Spironolactone Concentration (µg/mL) | Exposure Time (hours) | Growth Inhibition Rate (%) | Reference |
| AMN-3 (Mammary Adenocarcinoma) | 1000 | 24 | 94.5 | [12] |
| AMN-3 (Mammary Adenocarcinoma) | 500 | 24 | 92.5 | [12] |
| AMN-3 (Mammary Adenocarcinoma) | 250 | 24 | 89.6 | [12] |
| AMN-3 (Mammary Adenocarcinoma) | 125 | 24 | 87.8 | [12] |
| HOS-143B (Osteosarcoma) | 5 µM (~1.9 µg/mL) | 72 | ~20 (Viability ~80%) | [13] |
| HOS-143B (Osteosarcoma) | 20 µM (~7.7 µg/mL) | 72 | ~40 (Viability ~60%) | [13] |
| HOS-143B (Osteosarcoma) | 40 µM (~15.4 µg/mL) | 72 | ~55 (Viability ~45%) | [13] |
Table 2: Spironolactone as a Sensitizing Agent in U2OS Osteosarcoma Cells
| Primary Agent | Spironolactone (10 µM) | Effect | Reference |
| Phleomycin (Radiomimetic) | Yes | Increased cell killing (sensitization) | [9] |
| ABT-888 (PARP Inhibitor) | Yes | Increased cell killing (sensitization) | [9] |
| Mitomycin C (Cross-linking agent) | Yes | Increased cell killing (sensitization) | [9] |
| Cisplatin (Cross-linking agent) | Yes | Increased cell killing (sensitization) | [9] |
Signaling Pathways and Experimental Workflows
Visualizing Spironolactone's Mechanism of Action
The following diagram illustrates the primary, well-established signaling pathways targeted by spironolactone.
Visualizing Experimental Workflows
The diagrams below outline the workflows for generating a specific gene knockout and for performing a genome-wide screen to identify spironolactone targets.
Experimental Protocols
Protocol 1: Generation of a Gene-Specific Knockout Cell Line using CRISPR-Cas9
This protocol describes the generation of a monoclonal knockout cell line using plasmid-based delivery of Cas9 and a single guide RNA (sgRNA).[14][15]
Materials:
-
Adherent mammalian cell line of interest
-
Cas9 expression plasmid (e.g., pSpCas9(BB)-2A-Puro (PX459))
-
sgRNA cloning vector
-
Lipofection-based transfection reagent
-
Culture medium, FBS, antibiotics (e.g., Puromycin)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Antibody against the target protein (for validation)
Methodology:
-
sgRNA Design and Cloning:
-
Select a target exon early in the coding sequence of your gene of interest.
-
Use an online tool (e.g., CHOPCHOP) to design 2-3 sgRNAs with high predicted efficiency and low off-target scores.[16]
-
Synthesize complementary oligos for the chosen sgRNA and clone them into a suitable expression vector per the manufacturer's protocol. Verify the insert by Sanger sequencing.
-
-
Transfection:
-
One day before transfection, seed cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the Cas9-sgRNA expression plasmid using a lipofection-based reagent according to the manufacturer's instructions.
-
-
Selection:
-
24-48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration should be pre-determined from a kill curve.
-
Maintain selection for 2-3 days until non-transfected control cells are all dead.
-
-
Single-Cell Cloning (Limiting Dilution):
-
Trypsinize the surviving cell population and perform a cell count.
-
Dilute the cell suspension to a final concentration of 10 cells/mL.[17]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (achieving a statistical average of 1 cell/well).[17]
-
Incubate the plates for 10-14 days, monitoring for the formation of single colonies.
-
-
Expansion and Screening:
-
Once colonies are visible, transfer individual clones to larger wells (e.g., 24-well plate) for expansion.
-
When sufficient cells are available, split each clone into two sets: one for continued culture and one for genomic DNA extraction.
-
-
Validation:
-
Genotyping: Extract genomic DNA from each clone.[17] Amplify the region surrounding the sgRNA target site by PCR. Send the PCR products for Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Knockout Confirmation: For clones confirmed to have frameshift mutations, perform a Western blot using an antibody specific to the target protein to confirm the absence of protein expression.
-
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines a pooled, negative selection (dropout) screen to identify genes whose knockout sensitizes cells to spironolactone.[18][19]
Materials:
-
Cas9-expressing stable cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKOv2)
-
Lentivirus packaging plasmids and packaging cell line (e.g., HEK293T)
-
Spironolactone
-
High-capacity genomic DNA extraction kit
-
Reagents for NGS library preparation
Methodology:
-
Lentiviral Library Production: Produce the pooled lentiviral sgRNA library by transfecting packaging cells with the library plasmid and packaging vectors. Harvest and titer the virus.
-
Library Transduction: Transduce the Cas9-expressing cell line with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA. A sufficient number of cells must be transduced to maintain library representation (e.g., >500x cells per sgRNA).
-
Selection and Expansion: Select for transduced cells using the appropriate antibiotic. Expand the cell population, again maintaining high representation. Harvest a portion of the cells at this stage as your "time zero" reference sample.
-
Drug Treatment: Split the remaining cell population into two large pools. Treat one pool with a predetermined concentration of spironolactone (e.g., IC20-IC30) and the other with a vehicle control (e.g., DMSO).
-
Cell Culture: Culture both populations for 10-14 population doublings, ensuring the cell count remains high to preserve library complexity.
-
Genomic DNA Extraction: Harvest cells from both the spironolactone-treated and vehicle-treated populations. Extract high-quality genomic DNA.
-
NGS Library Preparation and Sequencing:
-
Use PCR to amplify the genomic region containing the integrated sgRNA sequences from the extracted gDNA.
-
Prepare sequencing libraries from the amplicons and perform high-throughput sequencing (e.g., on an Illumina platform).
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalize the read counts and compare the abundance of each sgRNA in the spironolactone-treated sample versus the vehicle-treated sample.
-
Identify sgRNAs that are significantly depleted in the spironolactone-treated population. The corresponding genes are "hits" that may be synthetic lethal with spironolactone treatment.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol is used to quantify the cytotoxic effects of spironolactone on wild-type vs. knockout cells.[20][21]
Materials:
-
Wild-type and knockout cell lines
-
96-well cell culture plates
-
Spironolactone stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[21]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Microplate reader (absorbance at ~570 nm).
Methodology:
-
Cell Seeding: Seed both wild-type and knockout cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of spironolactone in culture medium. Remove the old medium from the plates and add 100 µL of the spironolactone dilutions to the appropriate wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[21] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20] Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
-
Plot the % viability against the spironolactone concentration to generate dose-response curves and determine IC50 values for both wild-type and knockout cell lines.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. droracle.ai [droracle.ai]
- 5. Spironolactone - Wikipedia [en.wikipedia.org]
- 6. preprints.org [preprints.org]
- 7. High-throughput functional genomics using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] High-throughput functional genomics using CRISPR–Cas9 | Semantic Scholar [semanticscholar.org]
- 9. A high-throughput chemical screen with FDA approved drugs reveals that the antihypertensive drug Spironolactone impairs cancer cell survival by inhibiting homology directed repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput chemical screen with FDA approved drugs reveals that the antihypertensive drug Spironolactone impairs cancer cell survival by inhibiting homology directed repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spironolactone and XPB: An Old Drug with a New Molecular Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 13. ir.uitm.edu.my [ir.uitm.edu.my]
- 14. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 15. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 17. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 18. Integrative analysis of functional genomic screening and clinical data identifies a protective role for spironolactone in severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A genome-scale CRISPR Cas9 dropout screen identifies synthetically lethal targets in SRC-3 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. jrmds.in [jrmds.in]
Application Notes and Protocols for Spironolactone in Combination with Other Diuretic Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spironolactone, a potassium-sparing diuretic, is an aldosterone antagonist that acts on the mineralocorticoid receptors in the distal convoluted tubule and collecting ducts of the nephron.[1][2][3] It is frequently used in combination with other diuretic agents, such as loop diuretics and thiazide diuretics, to enhance therapeutic efficacy and mitigate adverse effects, particularly electrolyte imbalances.[2] This document provides detailed application notes and protocols for researchers studying the combined effects of spironolactone with other diuretics in various physiological and pathological contexts.
Mechanism of Action of Spironolactone and Combination Diuretics
Spironolactone competitively inhibits the binding of aldosterone to the mineralocorticoid receptor, leading to decreased synthesis of aldosterone-induced proteins. This results in reduced sodium reabsorption and potassium excretion in the kidneys.[1][2]
When combined with other diuretics, spironolactone's potassium-sparing effect can counteract the potassium-wasting properties of loop and thiazide diuretics.
-
Loop diuretics (e.g., furosemide, torsemide): Inhibit the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle, leading to a significant increase in sodium, chloride, and water excretion.[4]
-
Thiazide diuretics (e.g., hydrochlorothiazide): Inhibit the Na+-Cl- symporter in the distal convoluted tubule, resulting in increased sodium and chloride excretion.[5]
Signaling Pathway Diagrams
Data Presentation: Quantitative Effects of Spironolactone Combination Therapy
The following tables summarize the quantitative data from clinical trials investigating the effects of spironolactone in combination with other diuretic agents.
Table 1: Effects on Blood Pressure in Patients with Hypertension
| Combination Therapy | Study Population | Duration | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Reference |
| Spironolactone (25 mg/day) + Furosemide (40 mg/day) | Resistant Hypertension (n=30) | 6 months | -24 ± 9.2 (Spironolactone) vs. -13.8 ± 2.8 (Furosemide) | -11 ± 8.1 (Spironolactone) vs. -5.2 ± 2.2 (Furosemide) | [6] |
| Spironolactone (25 mg/day) + Placebo | Resistant Hypertension (n=117) | 8 weeks | -6.6 (Spironolactone) vs. +0.2 (Placebo) (24-hour ABPM) | -1.0 (Spironolactone) vs. +0.6 (Placebo) (24-hour ABPM) | [7] |
| Spironolactone (25 mg/day) + Placebo | Resistant Hypertension (n=111) | 8 weeks | -9.8 (Spironolactone) vs. +0.2 (Placebo) (Daytime ABPM) | -3.2 (Spironolactone) vs. +0.6 (Placebo) (Daytime ABPM) | [8] |
Table 2: Effects on Cardiac Function in Patients with Heart Failure
| Combination Therapy | Study Population | Duration | Change in LVEF (%) | Change in NT-proBNP (pg/mL) | Reference |
| Spironolactone (25-50 mg/day) + Standard HF therapy | Heart Failure with Preserved Ejection Fraction (HFpEF) (n=3441) | Median 3.3 years | Not Reported | Not Reported | [9] |
| Spironolactone withdrawal vs. continuation | Heart Failure with Improved Ejection Fraction (LVEF ≥ 50%) (n=62) | Not Specified | Primary outcome: re-deterioration of LV function | Secondary outcome | [10] |
| Spironolactone (25-50 mg/day) + Standard HF therapy | Heart Failure with Mid-range or Preserved Ejection Fraction (n=~1000) | Ongoing | Primary outcome: recurrent HF hospitalizations and CV death | Not Reported | [11][12] |
Table 3: Effects on Ascites and Electrolytes in Patients with Liver Cirrhosis
| Combination Therapy | Study Population | Duration | Change in Body Weight (kg) | Change in Serum Sodium (mmol/L) | Change in Serum Potassium (mmol/L) | Reference |
| Spironolactone (200 mg/day) + Torsemide (20 mg/day) vs. Furosemide (50 mg/day) | Cirrhosis with controlled ascites (n=28) | 70 days | Similar effect | No significant change | Fractional potassium excretion lower with Torsemide | [13] |
| Spironolactone (50-400 mg/day) + Torsemide (10-40 mg/day) | Cirrhosis with ascites (n=117) | 6 months | -3.2 (mean) | No significant change | No significant change | [14] |
| Spironolactone (100mg) + Furosemide (40mg) | Cirrhotic ascites | Not specified | Greater weight loss with combination vs. furosemide alone | Higher likelihood of hyponatremia with combination | Not specified | [1] |
| Spironolactone alone vs. Spironolactone + Furosemide | Moderate ascites in nonazotemic cirrhosis (n=100) | Not specified | Similar response rate | Similar incidence of complications | Similar incidence of complications | [2] |
Experimental Protocols
Protocol 1: Evaluation of Diuretic and Antihypertensive Effects in a Rat Model
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (200-250 g).[15]
-
Housing: Individually housed in metabolic cages to allow for separate collection of urine and feces.[16]
-
Acclimatization: Acclimatize animals to the housing conditions for at least 3 days prior to the experiment. Provide free access to standard chow and water.
2. Experimental Groups (n=6-8 per group):
-
Vehicle Control: Administer the vehicle used to dissolve the drugs (e.g., 0.5% carboxymethylcellulose in saline).
-
Spironolactone Monotherapy: Administer spironolactone at the desired dose.
-
Other Diuretic Monotherapy: Administer the other diuretic (e.g., furosemide, hydrochlorothiazide) at the desired dose.
-
Combination Therapy: Administer spironolactone and the other diuretic at their respective desired doses.
3. Drug Administration:
-
Administer drugs orally via gavage once daily for the duration of the study (e.g., 7-14 days).
4. Blood Pressure Measurement:
-
Method: Use radiotelemetry for continuous and conscious blood pressure monitoring to avoid stress-induced artifacts.[15] Alternatively, the tail-cuff method can be used for intermittent measurements in conscious rats.[17]
-
Procedure (Telemetry):
-
Surgically implant telemetry transmitters into the abdominal aorta of the rats under anesthesia.
-
Allow a recovery period of at least 7 days before starting measurements.
-
Record baseline blood pressure for 24-48 hours before drug administration.
-
Record blood pressure continuously throughout the treatment period.
-
5. Urine Collection and Analysis:
-
Collection: Collect urine over a 24-hour period using metabolic cages.[16][18][19]
-
Analysis:
-
Measure the total urine volume.
-
Determine the concentrations of sodium, potassium, and chloride using a flame photometer or ion-selective electrodes.[16]
-
6. Blood Collection and Analysis:
-
Collection: Collect blood samples from the tail vein at baseline and at the end of the treatment period.
-
Analysis:
-
Centrifuge the blood to obtain serum.
-
Measure serum concentrations of sodium, potassium, chloride, creatinine, and urea using an auto-analyzer.[20]
-
Protocol 2: In Vitro Mineralocorticoid Receptor (MR) Binding Assay
Objective: To determine the binding affinity of spironolactone and its metabolites to the mineralocorticoid receptor.
1. Materials:
-
HEK293 cells transiently or stably expressing human mineralocorticoid receptor.
-
[³H]-Aldosterone (radioligand).
-
Unlabeled spironolactone, canrenone, and aldosterone.
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Cell Preparation: Culture and harvest the HEK293 cells expressing the MR. Prepare a cell lysate or membrane fraction.
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of [³H]-Aldosterone to each well.
-
Add increasing concentrations of unlabeled spironolactone, canrenone, or aldosterone (for competition binding).
-
Add the cell lysate or membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.[3][21][22][23]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound [³H]-Aldosterone from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled aldosterone) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 3: In Vitro Na-K-2Cl Cotransporter (NKCC2) and Na-Cl Cotransporter (NCC) Inhibition Assays
Objective: To assess the inhibitory activity of loop diuretics (on NKCC2) and thiazide diuretics (on NCC).
1. Cell-based Ion Flux Assay:
-
Cell Lines: Use cell lines endogenously or exogenously expressing NKCC2 (e.g., m-TAL cells) or NCC (e.g., MDCK cells stably expressing NCC).
-
Ion Flux Measurement:
-
Load the cells with a fluorescent ion indicator (e.g., a chloride-sensitive dye).
-
Pre-incubate the cells with the test compound (e.g., furosemide for NKCC2, hydrochlorothiazide for NCC) at various concentrations.
-
Initiate ion influx by adding a buffer containing the respective ions (Na+, K+, Cl- for NKCC2; Na+, Cl- for NCC).
-
Measure the change in fluorescence over time using a fluorescence plate reader.[24]
-
-
Data Analysis:
-
Calculate the initial rate of ion influx.
-
Plot the percentage of inhibition of ion influx against the logarithm of the drug concentration to determine the IC50.
-
2. Oocyte Expression System:
-
Procedure:
-
Inject cRNA encoding the transporter (NKCC2 or NCC) into Xenopus laevis oocytes.
-
After 2-3 days of expression, perform a radioactive ion uptake assay.
-
Incubate the oocytes in a solution containing the radiolabeled ion (e.g., ⁸⁶Rb+ as a tracer for K+ in NKCC2 assays) in the presence or absence of the inhibitor.
-
Wash the oocytes and measure the incorporated radioactivity by scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ion uptake at different drug concentrations to determine the IC50.
-
Conclusion
The combination of spironolactone with other diuretic agents offers a synergistic approach to managing conditions such as hypertension, heart failure, and ascites. The provided application notes and protocols offer a framework for researchers to investigate the efficacy, safety, and underlying mechanisms of these combination therapies. Careful consideration of the experimental design, including appropriate animal models, dosing regimens, and analytical methods, is crucial for obtaining reliable and translatable results.
References
- 1. Why do we use the combination of furosemide and spironolactone in the treatment of cirrhotic ascites? | AASLD [aasld.org]
- 2. researchgate.net [researchgate.net]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Management of resistant hypertension: aldosterone antagonists or intensification of diuretic therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effect of Spironolactone in Resistant Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial (ASPIRANT-EXT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pilot Study on Withdrawal of Spironolactone Among Heart Failure With Improved Ejection Fraction [ctv.veeva.com]
- 11. clinicaltrial.be [clinicaltrial.be]
- 12. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 13. Torasemide versus furosemide in cirrhosis: a long-term, double-blind, randomized clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liver cirrhosis with ascites: pathogenesis of resistance to diuretics and long-term efficacy and safety of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jsirjournal.com [jsirjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. mayocliniclabs.com [mayocliniclabs.com]
- 19. caldwellmemorial.org [caldwellmemorial.org]
- 20. Clinical relevance of serum electrolytes in dogs and cats with acute heart failure: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Determinants of spironolactone binding specificity in the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Targeted Drug Delivery Systems for Spironolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone (SPN) is a potassium-sparing diuretic and aldosterone antagonist with a well-established role in treating conditions like heart failure and hypertension.[1][2] Its therapeutic potential also extends to androgen-dependent disorders such as acne and alopecia due to its antiandrogenic properties.[3][4][5][6] However, the clinical application of Spironolactone is often hampered by its poor aqueous solubility, leading to low and variable oral bioavailability.[7][8] Systemic administration can also lead to undesirable side effects.[9] Targeted drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving bioavailability, and enabling site-specific drug action, thereby increasing efficacy and reducing off-target effects.[4]
These application notes provide an overview of different nanoparticle-based systems for targeted Spironolactone delivery and detailed protocols for their preparation and characterization.
Nanoparticle-Based Drug Delivery Systems for Spironolactone
Various types of nanoparticles have been investigated to improve the delivery of Spironolactone. These include polymeric nanoparticles, lipid-based nanoparticles such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), and nanocapsules.[4][5][6][10] These formulations have demonstrated the ability to increase the dissolution rate and bioavailability of Spironolactone.[7][8][11]
Data Summary: Physicochemical Properties of Spironolactone Nanoparticles
The following table summarizes the key physicochemical characteristics of different Spironolactone-loaded nanoparticle formulations as reported in the literature.
| Formulation Type | Polymer/Lipid | Method | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Nanocapsules | Poly(ε-caprolactone) | Nanoprecipitation | 320 - 400 | 90.56 - 96.21 | [10] |
| Polymeric Nanoparticles | Poly-ε-caprolactone (PCL) | - | 126.8 - 180.0 | > 75 | [3] |
| Polymeric Nanoparticles | Methacrylic acid/methyl methacrylate copolymer (EL100) | - | 102.7 | > 75 | [3] |
| Nanoparticles | Hydroxypropyl methylcellulose (HPMC) | Antisolvent Precipitation | Submicron range | - | [7][8] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Emulsion Solvent Evaporation | 238.00 ± 7.21 | 90.43 ± 8.81 | [12] |
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid | Probe Ultra-sonication | ~170 | - | [11] |
| Nanostructured Lipid Carriers (NLCs) | Stearic Acid, Oleic Acid | Probe Ultra-sonication | < 170 | Higher with increased oleic acid | [11] |
| Chitosan-coated NLCs | Palmitic Acid, Oleic Acid | Ultrasonication | 238.4 ± 0.74 (uncoated) | 79.88 ± 1.807 (uncoated) | [13] |
| LeciPlexes | Soybean Lecithin, CTAB | One-step procedure | 108 - 668.5 | up to 93.6 ± 6.9 | [14] |
Experimental Protocols
Protocol 1: Preparation of Spironolactone-Loaded PLGA Nanoparticles by Emulsion Solvent Evaporation
This protocol describes the preparation of Spironolactone-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the emulsion solvent evaporation technique.[12]
Materials:
-
Spironolactone (SPN)
-
Poly(lactic-co-glycolic acid) (PLGA) (lactide:glycolide ratio 50:50 or 75:25)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLGA (e.g., 50 mg or 100 mg) and Spironolactone in an appropriate volume of dichloromethane.[12] This forms the organic phase.
-
Add the organic phase dropwise to an aqueous solution of PVA while stirring at a high speed (e.g., 1000 rpm) to form an oil-in-water (o/w) emulsion.
-
Continue stirring for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent (DCM).
-
Collect the formed nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder for storage and further characterization.
Protocol 2: Characterization of Spironolactone Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Disperse the nanoparticle formulation in deionized water.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., a Zetasizer).
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the nanoparticles from the aqueous medium containing the unencapsulated drug by centrifugation.
-
Quantify the amount of free Spironolactone in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
3. In Vitro Drug Release Study:
-
Disperse a known amount of Spironolactone-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).[14]
-
Place the dispersion in a dialysis bag and immerse it in a larger volume of the release medium at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.[15]
-
Analyze the amount of Spironolactone released in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Visualizations
Signaling Pathway of Spironolactone
Spironolactone primarily acts as a competitive antagonist of the mineralocorticoid receptor (MR), which is part of the renin-angiotensin-aldosterone system.[1] By blocking aldosterone from binding to the MR, Spironolactone inhibits the transcription of aldosterone-induced proteins, leading to decreased sodium and water reabsorption and reduced potassium excretion in the kidneys.[1][16] Spironolactone also exhibits non-genomic effects that contribute to its cardioprotective actions.[17]
Caption: Spironolactone's mechanism of action as a mineralocorticoid receptor antagonist.
Experimental Workflow for Developing Targeted Spironolactone Delivery Systems
The development of a targeted drug delivery system for Spironolactone involves a series of steps from formulation to preclinical evaluation.
Caption: A typical workflow for developing targeted Spironolactone delivery systems.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Follicular-targeted delivery of spironolactone provided by polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. A Systematic Review of Spironolactone Nano-Formulations for Topical Treatment of Skin Hyperandrogenic Disorders and Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [scholarbank.nus.edu.sg]
- 8. Preparation and characterization of spironolactone nanoparticles by antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spironolactone-Loaded LeciPlexes as Potential Topical Delivery Systems for Female Acne: In Vitro Appraisal and Ex Vivo Skin Permeability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of spironolactone-loaded nanocapsules for paediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Optimisation of Spironolactone Nanoparticles for Enhanced Dissolution Rates and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Green Formulation of Spironolactone Loaded Chitosan-Coated Nano Lipid Carrier for Treatment of Acne Vulgaris: A Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spironolactone-Loaded LeciPlexes as Potential Topical Delivery Systems for Female Acne: In Vitro Appraisal and Ex Vivo Skin Permeability Studies [mdpi.com]
- 15. The Idiosyncratic Efficacy of Spironolactone-Loaded PLGA Nanoparticles Against Murine Intestinal Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spironolactone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Spironolactone Synthesis
Welcome to the technical support center for the synthesis of Spironolactone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their Spironolactone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for Spironolactone synthesis?
A1: Common starting materials for the synthesis of Spironolactone's key intermediate, canrenone, include dehydroepiandrosterone (DHEA) and 4-androstenedione (4AD).[1][2] The choice of starting material can influence the overall synthetic route and the types of impurities generated.
Q2: What is the final key step in the synthesis of Spironolactone?
A2: The final and crucial step in most synthetic routes to Spironolactone is the conjugate addition of a thioacetyl group to canrenone.[3][4] This reaction is typically acid-catalyzed and requires careful control of reaction conditions to maximize yield and minimize side products.
Q3: What are the most common impurities found in synthesized Spironolactone?
A3: The most prevalent impurity is often the unreacted intermediate, canrenone. Other common impurities include isomers of Spironolactone, such as 7β-spironolactone, and various sulfur-containing byproducts.[5][6]
Q4: How can the purity of the final Spironolactone product be improved?
A4: Recrystallization is a common and effective method for purifying crude Spironolactone.[3][7][8] The choice of solvent or solvent system is critical for achieving high purity. Ethanol and methanol are frequently used for this purpose.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of Spironolactone.
Low Yield in the Final Thioacetylation Step
Problem: The yield of Spironolactone from the reaction of canrenone with a thioacetyl source is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Stoichiometry: Ensure the correct molar ratio of canrenone to the thioacetyl source (e.g., potassium thioacetate) and the acid catalyst is used. A common ratio is approximately 1:2.1:2.1 (canrenone:potassium thioacetate:acid catalyst).[3] - Extend Reaction Time: If the reaction is proceeding slowly, consider extending the reflux time. Reactions are often run for 3-5 hours.[3] - Increase Temperature: Ensure the reaction mixture is maintained at a sufficient reflux temperature to drive the reaction to completion. |
| Suboptimal Catalyst | - Catalyst Choice: Different acid catalysts (e.g., oxalic acid, methanesulfonic acid, acetic acid) can be used. The choice of catalyst can impact the reaction rate and yield.[3] Experiment with different catalysts to find the optimal one for your specific setup. |
| Product Loss During Workup | - Optimize Crystallization: Ensure the cooling process after the reaction is gradual to maximize crystal formation. Rapid cooling can lead to smaller crystals and lower recovery. Cooling to -10°C is a common practice.[3] - Washing Procedure: Wash the filtered product with a minimal amount of cold solvent to avoid dissolving the desired product. |
High Levels of Canrenone Impurity in the Final Product
Problem: The final Spironolactone product is contaminated with a significant amount of the starting material, canrenone.
| Potential Cause | Troubleshooting Steps |
| Incomplete Thioacetylation | - Increase Reagent Excess: Consider a slight increase in the molar excess of the thioacetylating agent and the acid catalyst to drive the reaction further towards completion. - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of canrenone before stopping the reaction. |
| Inefficient Purification | - Optimize Recrystallization Solvent: The choice of recrystallization solvent is crucial for separating Spironolactone from canrenone. Spironolactone has different solubility profiles than canrenone in various solvents. Experiment with different solvent systems (e.g., ethanol, methanol, or mixed solvents) to achieve better separation.[7][8] - Multiple Recrystallizations: If a single recrystallization does not sufficiently remove canrenone, a second recrystallization may be necessary. |
Formation of Unknown Impurities
Problem: The final product shows the presence of unexpected impurities, as detected by analytical methods like HPLC or NMR.
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Temperature Control: Exceeding the optimal reaction temperature can lead to the formation of degradation products or side-reaction products. Maintain strict temperature control throughout the reaction. - Atmosphere Control: Some reactions in the synthetic pathway may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products. |
| Contaminated Reagents or Solvents | - Reagent Purity: Ensure that all starting materials, reagents, and solvents are of high purity. Impurities in the starting materials can be carried through the synthesis and contaminate the final product. - Solvent Stability: Use fresh, dry solvents, as the presence of water or other contaminants can lead to unwanted side reactions. |
Experimental Protocols
Protocol 1: Synthesis of Spironolactone from Canrenone using Potassium Thioacetate and Oxalic Acid
This protocol is adapted from a patented method.[3]
Materials:
-
Canrenone
-
Potassium thioacetate
-
Oxalic acid
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, add 12.25 g of canrenone, 8.6 g of potassium thioacetate, and 100 ml of ethanol.
-
Heat the mixture to reflux.
-
Slowly add a solution of 9.5 g of oxalic acid dropwise over a period of 1 hour.
-
Continue to reflux the reaction mixture for an additional 3 hours after the addition is complete.
-
After the reaction is complete, stop heating and cool the mixture to -10°C.
-
Maintain the temperature at -10°C for 1.8 hours to allow for crystallization.
-
Filter the crude product and wash the filter cake with 10 ml of water followed by 10 ml of ethanol.
-
Dry the crude product to obtain approximately 13.5 g of crude Spironolactone.
-
Recrystallize the crude product from ethanol to obtain the final purified Spironolactone. The expected yield is approximately 12.36 g (75.8% total yield) with an HPLC purity of 99.3%.[3]
Protocol 2: Synthesis of Canrenone from 4-Androstenedione (4-AD)
This protocol outlines a multi-step synthesis of the key intermediate, canrenone, starting from 4-androstenedione.[1]
Step 1: Ethynylation of 4-Androstenedione
-
This step involves the addition of an acetylene group to the C17-keto group of 4-AD. This is typically carried out using a strong base like an alkali metal acetylide under inert conditions.
Step 2: Hydrogenation
-
The triple bond of the ethynyl group is selectively reduced to a double bond. This is often achieved using a palladium catalyst, such as palladium on carbon.
Step 3: Oxidative Cyclization
-
The side chain is then oxidized and cyclized to form the γ-lactone ring characteristic of canrenone. This can be achieved using an oxidizing agent in the presence of a catalyst.
Step 4: Bromination and Debromination
-
To introduce the double bond in the B-ring of the steroid, a bromination-debromination sequence is often employed. This creates the conjugated diene system found in canrenone.
Note: The detailed experimental conditions for each of these steps can vary and should be optimized based on laboratory capabilities and safety considerations.
Data Presentation
Table 1: Comparison of different acid catalysts on the yield and purity of Spironolactone from Canrenone. [3]
| Acid Catalyst | Yield (%) | HPLC Purity (%) |
| Oxalic Acid | 75.8 | 99.3 |
| Acetic Acid | 77.2 | 99.1 |
| Methanesulfonic Acid | 76.0 | 99.0 |
Visualizations
Caption: General synthetic workflow for Spironolactone.
Caption: Troubleshooting decision tree for low Spironolactone yield.
References
- 1. CN104327150A - Synthesis method of spironolactone intermediate canrenone - Google Patents [patents.google.com]
- 2. CN104327149A - Synthesis method of spironolactone intermediate testosterone lactone - Google Patents [patents.google.com]
- 3. Synthetic method of spironolactone - Eureka | Patsnap [eureka.patsnap.com]
- 4. Spironolactone synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Home Page [chem.ualberta.ca]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Overcoming Spironolactone Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering spironolactone resistance in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for spironolactone's anti-cancer effects?
A1: Spironolactone is understood to exert its anti-cancer effects through two primary mechanisms:
-
Inhibition of DNA Damage Repair: Spironolactone can impair DNA damage repair pathways, specifically Nucleotide Excision Repair (NER) and double-strand break (DSB) repair.[1][2][3][4] It has been shown to promote the degradation of the XPB protein, a critical component of the TFIIH complex involved in NER.[5]
-
Downregulation of Survivin: Spironolactone has been observed to reduce the expression of survivin, an anti-apoptotic protein that is often overexpressed in cancer cells and is associated with chemoresistance.[6][7][8]
Q2: My cells are showing reduced sensitivity to spironolactone. What are the potential mechanisms of resistance?
A2: While specific spironolactone-resistant cell lines are not extensively characterized in the literature, based on its mechanism of action, resistance could arise from:
-
Upregulation of Survivin: Increased expression of survivin could counteract the pro-apoptotic effects of spironolactone.[6][7][8][9]
-
Alterations in DNA Damage Repair Pathways: Mutations or altered expression of proteins in the NER or DSB repair pathways could compensate for the inhibitory effects of spironolactone.
-
Increased Drug Efflux: Overexpression of multidrug resistance transporters could lead to increased removal of spironolactone from the cell, reducing its intracellular concentration.
-
Target Modification: Although less likely for spironolactone's indirect action, mutations in the proteins it affects, such as XPB, could prevent its binding or induced degradation.
Q3: Can spironolactone be used in combination with other drugs to overcome resistance?
A3: Yes, combination therapy is a promising strategy. Spironolactone has been shown to sensitize cancer cells to various chemotherapeutic agents, including:
-
Platinum-based drugs (e.g., cisplatin): By inhibiting NER, spironolactone can enhance the efficacy of DNA-damaging agents like cisplatin.[10][11][12][13]
-
Gemcitabine and Osimertinib: Spironolactone can chemosensitize cancer cells to these non-DNA-damaging drugs, likely through the suppression of survivin.[6][7][8]
Troubleshooting Guides
Problem: Cells are not responding to spironolactone treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration or Treatment Duration | Verify the dose-response and time-course for your specific cell line. Spironolactone's cytotoxic effects are dose and time-dependent.[14][15] Consult the literature for effective concentration ranges in similar cell types (see Table 1). |
| Drug Inactivity | Ensure proper storage of spironolactone solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Inherent or Acquired Resistance | Assess the expression levels of key proteins like survivin and components of the NER pathway (e.g., XPB). Consider developing a spironolactone-resistant cell line for comparison (see Experimental Protocols). |
| Cell Culture Conditions | Ensure consistent cell passage number and confluency, as these can affect drug sensitivity. |
Problem: High variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding plates. Use a multichannel pipette for consistency. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Assay-related Issues | Optimize the incubation time for your chosen viability assay (e.g., MTT, CellTiter-Glo) to ensure you are in the linear range of detection. |
Quantitative Data Summary
Table 1: Effective Concentrations of Spironolactone in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration (µM) | Incubation Time | Reference |
| U87-MG | Glioblastoma | MTT | 30 | 48-72 hours | [16][17] |
| HOS-143B | Osteosarcoma | Cell Proliferation Assay | 5-40 | 24-72 hours | [18] |
| A549 | Lung Cancer | Cell Viability Assay | ~25 | 3 days | [7] |
| PANC-1 | Pancreatic Cancer | Cell Viability Assay | ~25 | 3 days | [7] |
| PC-9 | Lung Cancer | Cell Viability Assay | ~25 | 3 days | [7] |
| Hep-2 | Laryngeal Carcinoma | Crystal Violet | 125-1000 µg/ml | 24-72 hours | [14][15] |
| AMN-3 | Mammary Adenocarcinoma | Crystal Violet | 31.25-1000 µg/ml | 24-72 hours | [14][15] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of spironolactone in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Generating a Spironolactone-Resistant Cell Line
-
Determine Initial IC50: First, determine the IC50 of spironolactone for the parental cell line using a viability assay.
-
Initial Drug Exposure: Culture the parental cells in a medium containing spironolactone at a concentration equal to the IC10-IC20.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, passage them and increase the spironolactone concentration by 1.5 to 2-fold.
-
Repeat and Monitor: Repeat the dose escalation process. If significant cell death occurs, maintain the cells at the previous concentration until they recover. This process can take several months.
-
Characterize the Resistant Line: Once cells are stably growing at a significantly higher concentration of spironolactone (e.g., 5-10 times the initial IC50), confirm the resistance by re-evaluating the IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages.
Visualizations
References
- 1. Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule drug repurposing to target DNA damage repair and response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Survivin mediates resistance to antiandrogen therapy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug could enhance effects of chemo | MDedge [mdedge.com]
- 11. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. presse.inserm.fr [presse.inserm.fr]
- 13. Drug could enhance effects of chemo | MDedge [mdedge.com]
- 14. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 15. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 16. brieflands.com [brieflands.com]
- 17. researchgate.net [researchgate.net]
- 18. In vitro cell proliferation assay for measuring the cytotoxic effects of spironolactone (SPIR) in osteosarcoma cell line / Farhana Khamarudin ... [et al.] - UiTM Institutional Repository [ir.uitm.edu.my]
troubleshooting Spironolactone instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spironolactone. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guides
Issue: Spironolactone Precipitation in Aqueous Solutions
Q1: My Spironolactone precipitated out of my aqueous buffer. What could be the cause?
A1: Spironolactone has very low aqueous solubility (approximately 22 mg/L at 25°C)[1]. Precipitation in aqueous buffers is a common issue and can be caused by several factors:
-
Concentration: The concentration of Spironolactone may have exceeded its solubility limit in the aqueous buffer.
-
pH: The pH of the solution can influence the stability of Spironolactone. The optimal pH for Spironolactone stability in an aqueous solution is around 4.5. Deviations from this pH can lead to degradation and potential precipitation of less soluble degradation products.
-
Temperature: Lower temperatures can decrease the solubility of Spironolactone, leading to precipitation.
-
Buffer Composition: Certain buffer components may interact with Spironolactone, reducing its solubility.
Q2: How can I prevent Spironolactone from precipitating in my aqueous experimental setup?
A2: To prevent precipitation, consider the following strategies:
-
Use a Co-solvent: Prepare a concentrated stock solution of Spironolactone in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent in your experimental setup is low and does not affect your experiment.
-
pH Adjustment: Adjust the pH of your aqueous buffer to be closer to the optimal stability pH of 4.5 if your experimental conditions allow.
-
Temperature Control: Maintain a consistent and appropriate temperature for your experiment. Avoid storing solutions at low temperatures where solubility is reduced.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate, but this is a temporary solution. The underlying solubility issue should be addressed.
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
Q3: What are the best solvents for dissolving Spironolactone?
A3: Spironolactone is soluble in most organic solvents[1]. For research purposes, Dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions. It is slightly soluble in methanol and practically insoluble in water[2].
Q4: Can you provide a table with the solubility of Spironolactone in common laboratory solvents?
A4: Yes, the following table summarizes the solubility of Spironolactone in common solvents.
| Solvent | Solubility (at 25°C unless otherwise specified) |
| Water | ~22 mg/L[1] |
| Ethanol (95%) | Soluble[2] |
| Methanol | Slightly soluble[2] |
| DMSO | ≥ 41.66 mg/mL (100 mM) |
Q5: Is there a recommended protocol for preparing a Spironolactone stock solution for in-vitro cell culture experiments?
A5: Yes, here is a general protocol for preparing a Spironolactone stock solution for cell culture applications:
Experimental Protocol: Preparation of Spironolactone Stock Solution for Cell Culture
Materials:
-
Spironolactone powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of Spironolactone powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortexing: Vortex the solution until the Spironolactone is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Sterilization: While DMSO at high concentrations is generally sterile, if you have concerns, the stock solution can be filtered through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
When diluting the stock solution into the cell culture medium, add the stock solution to the medium while gently vortexing or mixing to ensure rapid and even dispersion and to minimize the risk of precipitation.
Stability and Degradation
Q6: What factors can cause Spironolactone to degrade in solution?
A6: Spironolactone is susceptible to degradation under several conditions:
-
pH: It is most stable at a pH of approximately 4.5. It degrades in both acidic and basic conditions, with degradation being more rapid in basic solutions.
-
Temperature: Elevated temperatures can accelerate the degradation of Spironolactone.
-
Light: Exposure to UV light can cause degradation[3]. Solutions should be protected from light by using amber vials or wrapping containers in foil.
-
Oxidation: Spironolactone can be degraded by oxidizing agents.
Q7: What are the major degradation products of Spironolactone?
A7: The primary degradation product of Spironolactone is Canrenone . Other potential degradation products include 7α-thio-spironolactone and 7α-thiomethyl-spironolactone. The degradation pathway often involves the removal of the thioacetyl group.
Visual Guides
Signaling Pathway of Spironolactone's Mechanism of Action
Caption: Mechanism of Spironolactone action in a kidney tubule cell.
Experimental Workflow for Preparing Spironolactone Solutions
Caption: Workflow for preparing Spironolactone experimental solutions.
Troubleshooting Logic for Spironolactone Precipitation
Caption: Troubleshooting guide for Spironolactone precipitation.
References
Technical Support Center: Optimizing Spironolactone Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spironolactone in animal models.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose of spironolactone for my animal model?
The optimal dosage of spironolactone is highly dependent on the animal species and the specific research application. There is no single universal starting dose. However, based on published studies, the following ranges can be used as a guide for initial dose-finding experiments.
Table 1: Reported Spironolactone Dosage Ranges in Various Animal Models
| Animal Model | Indication | Dosage Range (mg/kg/day) | Route of Administration | Reference(s) |
| Rats | Polycystic Ovarian Syndrome (PCOS) - associated cardio-renal disorder | 0.25 | Oral | [1] |
| Metabolic Syndrome | 100 | Oral | [2] | |
| Mice | Visceral Nociception (Pain) | 5 - 80 | Oral | [3] |
| Rheumatoid Arthritis (Collagen-Induced Arthritis) | 20 - 80 | Oral | [4] | |
| Cutaneous & Visceral Leishmaniasis | 4.4 - 17.6 | Oral | [5] | |
| Dogs | Congestive Heart Failure | 2 - 4 | Oral | [6][7][8][9] |
| Healthy (RAAS evaluation) | 2 - 4 | Oral | [6][7][8] | |
| Healthy (Diuresis evaluation) | 1 - 8 | Oral | [10] |
2. How should spironolactone be prepared and administered?
Spironolactone is typically administered orally. It can be given with or without food; however, administration with food can increase its bioavailability.[9][11][12] For animals that resist tablet administration, spironolactone can be compounded into a liquid suspension.[11] It is crucial to ensure accurate dosing, especially with liquid forms.[11]
3. What are the common side effects of spironolactone in animals?
Common side effects are generally mild and may include:
-
Increased drinking and urination.[11]
-
Mild lethargy.[11]
-
Gastrointestinal issues such as vomiting and diarrhea.[11][13]
-
Mild electrolyte imbalances.[11]
Serious adverse effects are less common but can include:
-
Facial itchiness and skin sores, particularly in cats.[11][13][14]
-
Persistent vomiting or diarrhea.[11]
-
Severe fatigue.[11]
-
Hyperkalemia (high potassium levels), especially when co-administered with ACE inhibitors.[13][15][16]
4. What parameters should be monitored during a spironolactone study?
Regular monitoring is critical to ensure animal welfare and data integrity. Key monitoring parameters include:
-
Blood Chemistry: Serum electrolytes (especially potassium) and kidney function markers (BUN, creatinine) should be measured before initiating treatment, 1-2 weeks after starting, and then periodically (e.g., every 2 months) throughout the study.[11]
-
Clinical Signs: Observe for any of the side effects listed above.[11]
-
Body Weight: Regular body weight measurements are important.[11]
-
Blood Pressure: Blood pressure monitoring may be necessary depending on the study's objectives.[11]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of spironolactone.
-
Possible Cause: Spironolactone is rapidly metabolized, and its stability in plasma can be an issue. In rat plasma, spironolactone degradation is an apparent first-order reaction and is catalyzed by esterase.[17]
-
Troubleshooting Steps:
-
Strict Temperature Control: Blood and plasma samples must be kept at 0°C immediately after collection and processed as quickly as possible.[17] The half-life of spironolactone in rat plasma is significantly longer at 0°C (9.53 hours) compared to 23.5°C (1.10 hours) and 37°C (0.20 hours).[17]
-
Use of Esterase Inhibitors: Consider adding an esterase inhibitor, such as sodium fluoride (NaF), to plasma samples to prevent degradation.[17]
-
Standardized Administration: Administering spironolactone with food can increase its bioavailability and may help in achieving more consistent plasma levels.[9][18]
-
Issue 2: Lack of expected therapeutic effect at a previously reported dose.
-
Possible Cause: Species-specific differences in metabolism and bioavailability can significantly impact efficacy. The metabolism and disposition of spironolactone vary between rats, dogs, and monkeys.[19] For instance, gastrointestinal absorption is estimated to be 82% in rats, 62% in dogs, and 103% in monkeys.[19]
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study in your specific animal model and for your intended therapeutic effect.
-
Pharmacokinetic Analysis: If feasible, perform a pharmacokinetic study to determine key parameters like AUC (Area Under the Curve), Cmax (Maximum Concentration), and half-life in your animal model. This will help in understanding the drug's exposure.
-
Consider the Disease Model: The efficacy of spironolactone can be more pronounced in disease models with an activated renin-angiotensin-aldosterone system (RAAS).[8]
-
Issue 3: Observation of adverse effects, particularly hyperkalemia.
-
Possible Cause: Spironolactone is a potassium-sparing diuretic, and hyperkalemia is a known risk, especially at higher doses or with concurrent administration of drugs like ACE inhibitors.[13][15][16]
-
Troubleshooting Steps:
-
Review Dosage: Re-evaluate the dosage. If hyperkalemia is observed, a dose reduction may be necessary.
-
Monitor Electrolytes Frequently: Increase the frequency of serum potassium monitoring.
-
Evaluate Concurrent Medications: If ACE inhibitors or other potassium-sparing drugs are being used, consider the potential for drug-drug interactions.
-
Experimental Protocols
Protocol 1: Oral Administration of Spironolactone in a Rodent Model
-
Preparation: Spironolactone tablets can be crushed and suspended in a suitable vehicle such as distilled water or a 0.5% methylcellulose solution. For studies requiring a solution, spironolactone can be dissolved in a solvent like DMSO, but the final concentration of the solvent should be minimized and a vehicle control group must be included.
-
Dosing: Administer the spironolactone suspension or solution via oral gavage using an appropriately sized gavage needle. The volume administered should be based on the animal's body weight.
-
Frequency: Dosing is typically once daily.[1]
Protocol 2: Monitoring Renal Function and Electrolytes
-
Blood Collection: Collect blood samples at baseline (before the first dose) and at specified time points during the study. For rodents, blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
Sample Processing: Process the blood to obtain serum or plasma. As noted in the troubleshooting guide, for spironolactone pharmacokinetic studies in rats, it is critical to maintain samples at 0°C.[17]
-
Analysis: Use a certified laboratory or a validated in-house method to measure serum creatinine, blood urea nitrogen (BUN), and electrolyte levels (Na+, K+, Cl-).
Visualizations
Caption: General experimental workflow for a spironolactone animal study.
Caption: Mechanism of action of spironolactone on the RAAS pathway.
References
- 1. Low-dose spironolactone abates cardio-renal disorder by reduction of BAX/inflammasome expression in experimentally induced polycystic ovarian syndrome rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spironolactone, but not eplerenone, impairs glucose tolerance in a rat model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of spironolactone on pain responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Efficacy of Spironolactone Treatment in Murine Models of Cutaneous and Visceral Leishmaniasis [frontiersin.org]
- 6. Comprehensive characterization of the effect of mineralocorticoid receptor antagonism with spironolactone on the renin-angiotensin-aldosterone system in healthy dogs | PLOS One [journals.plos.org]
- 7. Comprehensive characterization of the effect of mineralocorticoid receptor antagonism with spironolactone on the renin-angiotensin-aldosterone system in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive characterization of the effect of mineralocorticoid receptor antagonism with spironolactone on the renin-angiotensin-aldosterone system in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 10. Effect of spironolactone on diuresis and urine sodium and potassium excretion in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spironolactone | VCA Animal Hospitals [vcahospitals.com]
- 12. dogcatdoc.com [dogcatdoc.com]
- 13. Spironolactone (Aldactone®) for Dogs and Cats [petplace.com]
- 14. boerumhillvet.com [boerumhillvet.com]
- 15. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cvcavets.com [cvcavets.com]
- 17. Stability of spironolactone in rat plasma: strict temperature control of blood and plasma samples is required in rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological particulars - Prilactone Next® 10mg, 50mg and 100mg chewable tablets for dogs [noahcompendium.co.uk]
- 19. Species differences in the metabolism and disposition of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spironolactone Clinical Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spironolactone.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action of spironolactone?
Spironolactone is a potassium-sparing diuretic that acts as a competitive antagonist of the mineralocorticoid receptor (MR).[1][2][3] By blocking aldosterone from binding to this receptor in the distal convoluted renal tubule, it prevents the reabsorption of sodium and water, leading to diuresis.[1][2][3] Concurrently, it inhibits the excretion of potassium, which is why it is termed "potassium-sparing".[1][2][3]
Q2: What are the approved and common off-label clinical uses of spironolactone?
Spironolactone is FDA-approved for treating conditions such as heart failure, hypertension (high blood pressure), and hyperaldosteronism.[2][4] Due to its antiandrogenic properties, it is frequently used off-label to manage acne, hirsutism (excessive hair growth), and female pattern hair loss.[2][5]
Adverse Effects and Management
Q3: What is the most significant adverse effect to monitor during spironolactone administration in a clinical or pre-clinical setting?
Hyperkalemia, or elevated potassium levels in the blood, is the most critical adverse effect to monitor.[4][6][7][8] This risk is heightened in individuals with impaired kidney function or those concomitantly using other medications that can increase potassium levels, such as ACE inhibitors or angiotensin receptor blockers.[9][10] Regular monitoring of serum potassium is crucial, especially during the initial phase of treatment and after any dose adjustments.[9]
Q4: How can the antiandrogenic side effects of spironolactone, such as gynecomastia, be managed in experimental models or clinical trials?
Gynecomastia (breast enlargement in males) is a common side effect resulting from spironolactone's blockade of the androgen receptor.[6][11] In clinical settings, dose reduction or discontinuation of the drug can often reverse this effect.[6] For research purposes, it is essential to be aware of this effect and consider it when interpreting data from male subjects. In animal studies, the dose should be carefully selected to balance therapeutic efficacy with potential antiandrogenic effects.
Q5: Are menstrual irregularities a common side effect in female subjects, and how can this be addressed in clinical studies?
Yes, menstrual irregularities are a frequently reported side effect in women taking spironolactone, with an incidence of 15-30%, and are dose-dependent.[4][12] In clinical trials, this can be a significant factor for patient compliance and data consistency. It is advisable to document menstrual cycle data and consider the potential impact on study endpoints. In some clinical contexts, co-administration with oral contraceptives can help regulate the menstrual cycle.[4][12]
Troubleshooting Guides
Experimental Assays
Problem: Inconsistent or unexpected results when measuring spironolactone and its active metabolites in plasma samples.
-
Possible Cause 1: Inadequate sample preparation. Spironolactone is extensively and rapidly metabolized.[13] Improper handling or storage of plasma samples can lead to degradation of the parent drug and inaccurate metabolite concentrations.
-
Solution: Follow a validated sample preparation protocol. A common method involves protein precipitation with a solvent like methanol, followed by solid-phase extraction (SPE) to isolate the analytes of interest.[14]
-
-
Possible Cause 2: Suboptimal analytical method. The choice of analytical technique and its parameters are critical for accurate quantification.
-
Solution: Utilize a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.[14][15][16][17] Ensure proper chromatographic separation and specific detection parameters for spironolactone and its major active metabolites, canrenone and 7α-thiomethylspironolactone.[14][15]
-
Pre-clinical and Clinical Studies
Problem: High variability in blood pressure response among subjects.
-
Possible Cause 1: Drug-drug interactions. Spironolactone's antihypertensive effect can be influenced by other medications. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) can reduce its efficacy.[9]
-
Solution: Carefully screen subjects for concomitant medications that could interact with spironolactone. Maintain a detailed record of all administered drugs for each subject to aid in data analysis and interpretation.
-
-
Possible Cause 2: Genetic variability in drug metabolism. Individual differences in the enzymes responsible for metabolizing spironolactone can lead to varied responses.
-
Solution: While not always feasible, consider pharmacogenomic analysis to identify potential genetic markers associated with spironolactone metabolism and response.
-
Problem: Unexpected off-target effects observed in experimental models.
-
Possible Cause: Non-selective receptor binding. Besides its primary action on the mineralocorticoid receptor, spironolactone can also bind to androgen and progesterone receptors, leading to off-target effects.[2][11]
-
Solution: When designing experiments, be aware of spironolactone's broader pharmacological profile. Include appropriate controls to differentiate between on-target and off-target effects. For instance, co-administration with a pure androgen receptor antagonist could help dissect the contribution of androgen receptor blockade to the observed effects.
-
Quantitative Data Summary
Table 1: Incidence of Common Adverse Events Associated with Spironolactone
| Adverse Event | Reported Incidence | Notes |
| Hyperkalemia | 8.6% in one observational study of hospitalized patients[4] | Risk increases with renal impairment and concomitant use of other potassium-sparing drugs.[10][18] |
| Gynecomastia | Most common side effect reported in some studies[6] | Dose-dependent and often reversible upon dose reduction or discontinuation.[6] |
| Menstrual Irregularities | 15% - 30%[4][12] | Dose-dependent and can be managed with oral contraceptives.[4][12] |
| Dizziness | More common than placebo (19% vs 12% in one trial)[19] | Related to its diuretic and antihypertensive effects. |
| Headache | More common than placebo (20% vs 12% in one trial)[19] | Also related to its effects on fluid and electrolyte balance. |
Experimental Protocols
Protocol 1: Determination of Spironolactone and its Metabolites in Plasma by HPLC
This protocol is a generalized procedure based on published methods.[14][15]
-
Sample Preparation:
-
To 200 µL of plasma, add an internal standard.
-
Precipitate proteins by adding a suitable organic solvent (e.g., methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Perform solid-phase extraction (SPE) on the supernatant to concentrate and purify the analytes.
-
Elute the analytes from the SPE cartridge and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., orthophosphoric acid solution). The exact ratio may need optimization.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at specific wavelengths for spironolactone (e.g., 245 nm) and its metabolites (e.g., 280 nm for canrenone).[15]
-
-
Quantification:
-
Generate a standard curve using known concentrations of spironolactone and its metabolites.
-
Calculate the concentration of the analytes in the plasma samples by comparing their peak areas (or heights) to the standard curve.
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of spironolactone in a kidney distal tubule cell.
Experimental Workflow
Caption: Workflow for pharmacokinetic analysis of spironolactone.
Logical Relationships of Clinical Challenges
Caption: Logical relationship of spironolactone's clinical challenges and mitigation strategies.
References
- 1. Spironolactone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Analyzing real-world adverse events of spironolactone with the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spironolactone: Pharmacology, Drug interactions and Undesirable effects_Chemicalbook [chemicalbook.com]
- 6. Spironolactone: Side Effects and How to Manage Them [healthline.com]
- 7. Spironolactone tablet side effects: How to manage them [medicalnewstoday.com]
- 8. Retrospective analysis of adverse events with spironolactone in females reported to the United States Food and Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldactone (Spironolactone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 12. Analyzing real-world adverse events of spironolactone with the FAERS database | PLOS One [journals.plos.org]
- 13. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. Spironolactone - Wikipedia [en.wikipedia.org]
- 19. Spironolactone for Acne: Practical Strategies for Optimal Clinical Outcomes | MDedge [ma1.mdedge.com]
Technical Support Center: Mitigating Off-Target Effects of Spironolactone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Spironolactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments and strategies to minimize the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of Spironolactone that I should be aware of in my experiments?
A1: Spironolactone's primary therapeutic action is the antagonism of the mineralocorticoid receptor (MR). However, its steroidal structure leads to binding to other steroid hormone receptors, causing several off-target effects. The most significant of these are antiandrogenic and progestogenic effects.[1][2]
-
Antiandrogenic Effects: Spironolactone can bind to the androgen receptor (AR), acting as an antagonist. It also inhibits enzymes involved in androgen biosynthesis, such as 17α-hydroxylase and 17,20-desmolase, leading to reduced testosterone production.[3][4] This can result in side effects like gynecomastia (breast development in males), loss of libido, and impotence.[5][6]
-
Progestogenic and Estrogenic Effects: Spironolactone exhibits activity at the progesterone receptor. It can also increase the peripheral conversion of testosterone to estradiol, contributing to estrogen-like effects.[2][3] In females, this can manifest as menstrual irregularities and breast tenderness.[2][7]
It's crucial to consider these effects in your experimental design, as they can influence outcomes, particularly in studies involving hormonal regulation, reproductive biology, or long-term treatment models.
Q2: How can I reduce or eliminate these off-target hormonal effects in my studies?
A2: There are several strategies to mitigate the unwanted hormonal effects of Spironolactone:
-
Use of More Selective MRAs: For experiments where only mineralocorticoid receptor antagonism is desired, consider using more selective aldosterone antagonists like Eplerenone or Finerenone. These compounds have a significantly lower affinity for androgen and progesterone receptors, thus reducing the incidence of hormonal side effects.[8][9][10]
-
Tissue-Specific Delivery Systems: To limit systemic exposure and concentrate the drug at the site of action, you can utilize targeted delivery systems. For dermatological or localized applications, formulating Spironolactone in nanocarriers like nanoparticles or liposomes for topical delivery can be highly effective.[11][12][13] This approach is particularly useful for applications like treating acne or alopecia, where the antiandrogenic effects are desired locally in the skin, without systemic hormonal disruption.[14][15][16]
-
Dose Optimization: In some models, carefully titrating the dose of Spironolactone to the lowest effective concentration for MR antagonism may help to minimize off-target effects, which are often dose-dependent.[3]
Q3: What are the key differences in receptor binding profiles between Spironolactone, Eplerenone, and Finerenone?
A3: The key to the reduced side-effect profile of Eplerenone and Finerenone lies in their greater selectivity for the mineralocorticoid receptor. The table below summarizes their relative binding affinities.
| Compound | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) |
| Spironolactone | High Affinity | Moderate Affinity | Moderate Affinity | Low Affinity[1][17] |
| Eplerenone | High Affinity | Very Low Affinity | Very Low Affinity | Very Low Affinity[10][18] |
| Finerenone | High Affinity | Very Low Affinity | Very Low Affinity | Very Low Affinity[9][19] |
This table provides a qualitative comparison. For precise Ki or IC50 values, refer to specific pharmacological studies.
Q4: Are there established animal models to study the gynecomastia side effect of Spironolactone?
A4: While direct, standardized animal models for Spironolactone-induced gynecomastia are not extensively documented in the provided search results, researchers can adapt existing models of hormonal imbalance. For instance, rodent models sensitive to hormonal changes, particularly in mammary gland development, could be utilized. In such a model, male animals would be treated with Spironolactone, and endpoints would include histological analysis of mammary tissue for signs of ductal proliferation and glandular development, alongside measurement of serum hormone levels (testosterone, estradiol).
Troubleshooting Guides
Problem 1: High variability in experimental results when using Spironolactone.
-
Possible Cause: The antiandrogenic or progestogenic effects of Spironolactone may be influencing your experimental system, especially if it is sensitive to hormonal fluctuations. Sex-specific effects of Spironolactone on parameters like blood pressure have been observed in animal models.[20]
-
Troubleshooting Steps:
-
Control for Hormonal Status: Ensure that the hormonal status of your animals or cell lines is consistent. For in vivo studies, consider using gonadectomized animals to remove the influence of endogenous sex hormones.[20]
-
Sex-Stratified Analysis: Analyze data from male and female subjects separately to identify any sex-specific effects of the drug.
-
Switch to a Selective MRA: If the off-target effects are a confounding factor, consider repeating key experiments with Eplerenone or Finerenone to confirm that your observed effects are due to MR antagonism.
-
Problem 2: Systemic side effects observed in an animal model where a localized effect is desired.
-
Possible Cause: Standard oral or systemic administration of Spironolactone leads to widespread distribution and off-target effects.
-
Troubleshooting Steps:
-
Develop a Topical Formulation: For skin-related research (e.g., acne, alopecia), develop a topical formulation of Spironolactone. This can be achieved by incorporating it into a suitable vehicle like a cream or gel.
-
Utilize Nanoparticle Delivery: To enhance skin penetration and local retention, consider formulating Spironolactone into nanostructured lipid carriers (NLCs) or polymeric nanoparticles.[11][12][13] This can increase the drug's concentration in the hair follicles and sebaceous glands while minimizing systemic absorption.[11][12]
-
Experimental Protocols & Methodologies
Protocol 1: In Vitro Receptor Binding Assay to Determine Specificity
This protocol outlines a competitive radioligand binding assay to assess the affinity of a test compound (e.g., a novel MRA) for the Mineralocorticoid, Androgen, and Progesterone receptors, using Spironolactone as a comparator.
Materials:
-
HEK293 cells transiently transfected to express human MR, AR, or PR.
-
Radioligands: [³H]-Aldosterone (for MR), [³H]-Dihydrotestosterone (DHT) for AR, [³H]-Progesterone (for PR).
-
Test compounds: Spironolactone, Eplerenone, and your novel compound.
-
Binding buffer (e.g., Tris-HCl with protease inhibitors).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Cell Lysate Preparation: Culture and harvest transfected HEK293 cells. Lyse the cells to prepare a cytosolic fraction containing the receptors.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.
-
Competitive Binding: Add increasing concentrations of the unlabeled test compound (or Spironolactone/Eplerenone as controls) to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of an unlabeled agonist (non-specific binding).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 2 hours at 4°C).
-
Separation: Separate bound from free radioligand using a method like dextran-coated charcoal absorption.[21][22]
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value and subsequently the Ki (inhibition constant) to determine the binding affinity.
Protocol 2: Preparation and Characterization of Spironolactone-Loaded Nanostructured Lipid Carriers (NLCs) for Topical Delivery
This protocol is based on the emulsion solvent diffusion and evaporation method for preparing NLCs for enhanced follicular delivery.[11]
Materials:
-
Spironolactone (drug).
-
Solid lipid (e.g., Precirol® ATO 5).
-
Liquid lipid (e.g., Oleic acid).
-
Surfactant (e.g., Tween 80).
-
Organic solvent (e.g., Acetone).
-
Aqueous phase (e.g., distilled water).
-
High-speed homogenizer.
Methodology:
-
Lipid Phase Preparation: Dissolve Spironolactone, the solid lipid, and the liquid lipid in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in distilled water.
-
Emulsification: Heat both the lipid and aqueous phases to a temperature above the melting point of the solid lipid (e.g., 70°C). Add the lipid phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Add excess cold water to the emulsion with continuous stirring. This causes the diffusion of the organic solvent into the water, leading to the precipitation of the lipid as nanoparticles.
-
Solvent Removal: Evaporate the remaining organic solvent under reduced pressure.
-
Characterization:
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS).
-
Entrapment Efficiency: Separate the free drug from the NLCs by ultracentrifugation. Quantify the amount of Spironolactone in the supernatant and calculate the entrapped drug by subtraction from the total initial amount.
-
Morphology: Visualize the nanoparticles using transmission electron microscopy (TEM).
-
In Vitro Drug Release: Use a dialysis bag method in a phosphate buffer solution (pH 7.4) to study the release profile of Spironolactone from the NLCs over time.[23]
-
Visualizations
Caption: Spironolactone's on-target vs. off-target receptor interactions.
Caption: Workflow comparing systemic vs. targeted delivery of Spironolactone.
Caption: Receptor selectivity comparison: Spironolactone vs. Eplerenone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Spironolactone - Wikipedia [en.wikipedia.org]
- 3. Male Gynecomastia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spironolactone-Induced Unilateral Gynecomastia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. droracle.ai [droracle.ai]
- 7. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Top 5 spironolactone alternatives for acne, PCOS, and heart issues [singlecare.com]
- 9. droracle.ai [droracle.ai]
- 10. Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Follicular delivery of spironolactone via nanostructured lipid carriers for management of alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Follicular-targeted delivery of spironolactone provided by polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Systematic Review of Spironolactone Nano-Formulations for Topical Treatment of Skin Hyperandrogenic Disorders and Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Green Formulation of Spironolactone Loaded Chitosan-Coated Nano Lipid Carrier for Treatment of Acne Vulgaris: A Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spironolactone-Loaded LeciPlexes as Potential Topical Delivery Systems for Female Acne: In Vitro Appraisal and Ex Vivo Skin Permeability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spironolactone-Loaded LeciPlexes as Potential Topical Delivery Systems for Female Acne: In Vitro Appraisal and Ex Vivo Skin Permeability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determinants of spironolactone binding specificity in the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Fabrication and Evaluation of Spironolactone-Loaded Nanostructured Lipid Carries for Cardiac Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Spironolactone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of spironolactone compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and testing of spironolactone.
| Problem | Possible Cause | Suggested Solution |
| Low in vitro dissolution rate of spironolactone solid dispersion. | Incomplete amorphization of spironolactone. | Confirm the amorphous state of the drug in the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). |
| Inappropriate polymer selection or drug-to-polymer ratio. | Screen various hydrophilic polymers such as HPMC, HPC, or Poloxamer 407.[1][2] Optimize the drug-to-polymer ratio; higher polymer concentrations often lead to better dissolution.[1] | |
| Unsuitable preparation method (e.g., fusion vs. solvent evaporation). | The solvent evaporation method may be preferable for thermosensitive compounds. Compare dissolution profiles of solid dispersions prepared by different methods.[1][2] | |
| Variability in bioavailability data from in vivo animal studies. | Significant first-pass metabolism of spironolactone. | Spironolactone is extensively metabolized in the liver.[3][4] Consider co-administration with inhibitors of relevant metabolic enzymes if mechanistically justified. |
| Food effect influencing absorption. | The bioavailability of spironolactone can be significantly increased when taken with food, particularly high-fat meals.[5][6][7] Standardize feeding protocols for animal studies (e.g., fasted vs. fed state) to ensure consistency. | |
| Inconsistent particle size in nanoparticle formulations. | Optimize the formulation process to achieve a narrow and consistent particle size distribution, which is crucial for uniform absorption. | |
| Precipitation of spironolactone from a supersaturated solution during dissolution. | The concentration of the drug in the dissolution medium exceeds its amorphous solubility. | Incorporate precipitation inhibitors into the formulation. Certain polymers used in solid dispersions can help maintain a supersaturated state. |
| Poor encapsulation efficiency in nanomicelle or nanoparticle formulations. | Suboptimal polymer or surfactant concentration. | Adjust the concentration of polymers like Soluplus or surfactants like Tween 20 to improve drug entrapment. |
| Inefficient solvent evaporation during preparation. | Ensure complete removal of the organic solvent during the solvent evaporation process, as residual solvent can affect micelle formation and drug loading. |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the most effective methods to improve the oral bioavailability of spironolactone?
A1: Several methods have proven effective in enhancing the bioavailability of the poorly water-soluble drug spironolactone. These include:
-
Solid Dispersions: This technique involves dispersing spironolactone in a hydrophilic polymer matrix. Studies have shown that solid dispersions with polymers like Hydroxypropyl cellulose (HPC), Hydroxypropyl methylcellulose (HPMC), and Poloxamer 407 can significantly increase the dissolution rate.[1][2][8]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Nanosuspensions and solid lipid nanoparticles have demonstrated a significant increase in bioavailability, with some formulations showing a 3.3 to 5.7-fold increase in the area under the curve (AUC) for the active metabolite canrenone in rats.[9]
-
Inclusion Complexes: Complexation with cyclodextrins, such as beta-cyclodextrin, can enhance the solubility and dissolution of spironolactone.[3][10]
-
Liquisolid Compacts: This method involves dissolving spironolactone in a non-volatile solvent and adsorbing it onto a carrier material. This approach has been shown to improve the drug's dissolution rate.[11]
Q2: How does co-administration with food affect the bioavailability of spironolactone?
A2: Co-administration with food, particularly a high-fat meal, can increase the bioavailability of spironolactone by approximately 90-95.4%.[5][6] This is attributed to increased drug absorption and a potential decrease in the first-pass effect.[3] Therefore, it is recommended to establish a consistent routine for taking spironolactone with respect to meals.[5][6]
Experimental Design and Analysis
Q3: Which of spironolactone's metabolites should be monitored in pharmacokinetic studies?
A3: Spironolactone is rapidly and extensively metabolized.[4][5] The primary active metabolites that should be monitored are canrenone and 7α-thiomethylspirolactone.[3][4] Historically, canrenone was considered the main active metabolite, but more recent studies have highlighted the significance of 7α-thiomethylspirolactone.[3] Unchanged spironolactone can also be detected in serum.[3]
Q4: What analytical methods are suitable for quantifying spironolactone and its metabolites in plasma?
A4: High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for the determination of spironolactone and its metabolites in biological samples.[12][13] HPLC methods coupled with mass spectrometry (LC-MS/MS) offer high sensitivity and specificity for quantitative analysis in plasma.[14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing spironolactone's bioavailability.
Table 1: Enhancement of Spironolactone Solubility
| Formulation Method | Carrier/System | Solvent | Solubility Increase | Reference |
| Solid Dispersion (Fusion) | Polyethylene glycol 4000 (PEG 4000) | Water | 2.6-fold (from 23.54 µg/mL to 61.73 µg/mL) | [8] |
| Inclusion Complex (Physical Mixing) | β-cyclodextrin (1:2 ratio) | Simulated Gastric Fluid | 3.4-fold (from 39.36 µg/mL to 135.32 µg/mL) | [15] |
| Liquisolid Compact | PEG 400 | - | Reached 50 mg/mL | [11] |
Table 2: Improvement in Dissolution Rate of Spironolactone Formulations
| Formulation Method | Polymer/Carrier (Ratio) | Dissolution Medium | % Drug Release (Time) | Reference |
| Pure Spironolactone | - | Distilled Water | 35.27% (1 hour) | [1] |
| Solid Dispersion (Solvent) | Hydroxypropyl cellulose (HPC) | Distilled Water | 96.81% (1 hour) | [1][2] |
| Solid Dispersion (Solvent) | HPMC 6cp | Distilled Water | 93.05% (1 hour) | [1][2] |
| Solid Dispersion (Fusion) | PEG 4000 (1:5) | 0.1 N HCl | 74.24% (60 min) | [8] |
| Liquisolid Compact | PEG 400, Lactose Monohydrate, Aerosil 200 | - | 94.50% (1 hour) | [11] |
| Marketed Tablet | - | 0.1 N HCl | 35.64% (60 min) | [8] |
Table 3: In Vivo Bioavailability Enhancement of Spironolactone
| Formulation Type | Key Finding | Animal Model | Reference |
| Solid Lipid Nanoparticles | 5.7-fold increase in AUC for canrenone | Rats | [9] |
| DissoCubes Nanosuspension | 3.3-fold increase in AUC for canrenone | Rats | [9] |
| Spironolactone Suspension vs. Tablet | ~37% higher serum concentration for equivalent dose | Humans | [6] |
Experimental Protocols
Protocol 1: Preparation of Spironolactone Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a spironolactone solid dispersion to enhance its dissolution rate.
Materials:
-
Spironolactone
-
Hydroxypropyl cellulose (HPC)
-
Methanol (or other suitable organic solvent)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh spironolactone and HPC in the desired ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolve both the spironolactone and HPC in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle swirling or sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film or mass is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid mass using a mortar and pestle.
-
Pass the resulting powder through a sieve of appropriate mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further characterization.
Protocol 2: In Vitro Dissolution Testing of Spironolactone Formulations
Objective: To evaluate and compare the dissolution profiles of different spironolactone formulations.
Apparatus and Materials:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution vessels
-
Spironolactone formulation (e.g., pure drug, solid dispersion, tablet) equivalent to a specified dose (e.g., 25 mg)
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl or distilled water)[8]
-
Syringes and filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preheat the dissolution medium to 37°C ± 0.5°C.
-
Calibrate the dissolution apparatus, setting the paddle speed to a specified rate (e.g., 100 rpm).[8]
-
Place 900 mL of the preheated dissolution medium into each vessel.
-
Introduce the spironolactone formulation into each vessel. For powders, these can be placed in capsules to prevent floating.[8]
-
Start the dissolution test and withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately filter each withdrawn sample through a 0.45 µm syringe filter.
-
Replace the volume of withdrawn sample with an equal volume of fresh, preheated dissolution medium.
-
Analyze the filtered samples for spironolactone concentration using a validated UV-Vis spectrophotometric method (at λmax ≈ 238-242 nm) or an HPLC method.[1][8]
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Visualizations
Caption: Workflow for enhancing spironolactone bioavailability.
Caption: Troubleshooting low spironolactone dissolution.
Caption: Spironolactone metabolic pathway.
References
- 1. scispace.com [scispace.com]
- 2. Dissolution study of Spironolactone by using solid dispersion technique | Stamford Journal of Pharmaceutical Sciences [banglajol.info]
- 3. The metabolism and biopharmaceutics of spironolactone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. the-metabolism-and-biopharmaceutics-of-spironolactone-in-man - Ask this paper | Bohrium [bohrium.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. Spotlight on Spironolactone Oral Suspension for the Treatment of Heart Failure: Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement by food of canrenone bioavailability from spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and evaluation of solid dispersion of spironolactone using fusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanosuspension formulations for low-soluble drugs: pharmacokinetic evaluation using spironolactone as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. jetir.org [jetir.org]
- 12. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
purification strategies for crude spirolactone extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude spirolactone extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude spirolactone extracts?
A1: The most frequently encountered impurities in crude spirolactone are its degradation product, canrenone, and a synthesis intermediate, 7α-thiospirolactone.[1] Other process-related impurities and various steroidal compounds can also be present, which may be isolated from the mother liquor after initial crystallization.[2]
Q2: My final product shows the presence of canrenone. What is the likely cause?
A2: Spironolactone can degrade into canrenone, especially during refining processes that involve heat.[3][4] The stability of spironolactone in solution is influenced by temperature and UV irradiation.[1] Using a stabilizer during decolorization with activated carbon has been shown to prevent this degradation and improve yield.[3]
Q3: What analytical techniques are recommended for assessing the purity of a spirolactone sample?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and robust methods for determining the purity of spironolactone and quantifying impurities.[1][5] These methods can effectively separate spironolactone from its related substances and degradation products.[5] UV-Visible spectrophotometry can also be a simple, rapid, and low-cost method for routine quantitative analysis.[6]
Q4: Can different solvents affect the crystalline form of spironolactone?
A4: Yes, spironolactone can form different solvates depending on the solvent used for crystallization. Solvates with methanol, ethanol, acetonitrile, ethyl acetate, and benzene have been reported.[7] It's important to be aware that different polymorphic forms and solvates can have different physical properties, such as stability and solubility.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | 1. Degradation of spironolactone to canrenone during processing (e.g., heating).[3] 2. Incomplete extraction from the crude mixture. 3. Loss of product during recrystallization steps. | 1. Introduce a stabilizer (e.g., pyridine, N,N-dimethylacetamide) during the activated carbon decolorization step to prevent degradation.[3] 2. Optimize extraction parameters such as solvent choice and the number of extraction stages.[8] 3. Carefully optimize recrystallization conditions (solvent, temperature, cooling rate) to maximize crystal formation and minimize loss in the mother liquor. |
| Poor Separation in HPLC/UPLC | 1. Inappropriate mobile phase composition. 2. Incorrect column selection. 3. Suboptimal flow rate or column temperature. | 1. Adjust the ratio of the organic solvent (e.g., Methanol, Acetonitrile) to the aqueous phase. A common mobile phase is a mixture of Methanol and Water.[9] 2. A C8 or C18 column is typically effective for spironolactone and its impurities.[5][9] 3. Systematically vary the flow rate and column temperature to improve resolution. Refer to established methods for starting parameters.[9][10] |
| Presence of Unknown Peaks in Chromatogram | 1. Contamination from solvents or reagents. 2. Formation of new degradation products or side-reaction products.[2] 3. Sample matrix effects. | 1. Run a blank injection with your solvent system to check for contamination. 2. Use techniques like LC-MS/MS and NMR to identify the structure of the unknown impurities.[1] 3. Employ sample preparation techniques like Solid Phase Extraction (SPE) to clean up the sample before injection.[11] |
| Product Discoloration | 1. Presence of colored impurities from the crude extract. 2. Degradation upon exposure to light or air. | 1. Perform a decolorization step using activated carbon.[3] 2. Protect solutions from light and store the purified solid under an inert atmosphere if necessary.[1] |
Quantitative Data Summary
Table 1: Example HPLC Parameters for Spironolactone Purity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Zorbax SB C8, 4.6 x 150 mm, 5µm[9] | Symmetry C8, 3.9 x 150 mm, 5µm[5] | Waters X Bridge C18, 4.6 x 250mm, 5µm[10] |
| Mobile Phase | Methanol:Water (70:30 v/v)[9] | Water:Tetrahydrofuran:Acetonitrile (77:21:2 v/v)[5] | Mobile Phase A: Ammonium Acetate (pH 7.2); Mobile Phase B: Methanol[10] |
| Flow Rate | 1.5 mL/min[9] | Not Specified | 0.9 mL/min[10] |
| Detection Wavelength | 230 nm[9] | 254 nm and 283 nm[5] | 254 nm[10] |
| Column Temperature | Not Specified | Not Specified | 40°C[10] |
| Linearity Range | 50% to 150% of 50µg/mL[9] | Not Specified | Not Specified |
| LOD / LOQ | Not Specified | LOD: 0.018% / LOQ: 0.053%[5] | Not Specified |
Experimental Protocols
Protocol 1: Recrystallization of Crude Spironolactone
This protocol describes a general procedure for purifying crude spironolactone by recrystallization to remove impurities.
-
Dissolution: In a suitable reaction vessel, dissolve the crude spirolactone product in a minimal amount of an appropriate solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and acetone) with gentle heating and stirring.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 1-2% w/w of the crude product).[3]
-
Stabilization (Optional): To prevent degradation, a stabilizer such as pyridine or N,N-dimethylacetamide (e.g., 0.1-1% w/w) can be added along with the activated carbon.[3]
-
Hot Filtration: Stir the mixture at an elevated temperature for 15-30 minutes. Perform a hot filtration through a pre-heated funnel with filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool down slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified spironolactone crystals under vacuum at a moderate temperature to remove residual solvent.
Protocol 2: Purity Assessment by RP-HPLC
This protocol provides a general method for analyzing the purity of a spironolactone sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Preparation of Mobile Phase: Prepare the mobile phase, for example, by mixing HPLC-grade methanol and water in a 70:30 (v/v) ratio. Degas the solution for at least 10 minutes using sonication.[9]
-
Preparation of Standard Solution: Accurately weigh about 50 mg of spironolactone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., Acetonitrile:Water 60:40 v/v). Further dilute this stock solution to a working concentration of approximately 50 µg/mL.[9]
-
Preparation of Sample Solution: Prepare the sample solution using the same diluent to achieve a final concentration of approximately 50 µg/mL. Centrifuge the solution if necessary to remove any particulate matter.[9]
-
Chromatographic Conditions:
-
Analysis: Inject the blank (diluent), standard solution, and sample solution into the HPLC system.
-
Calculation: Compare the peak area of spironolactone in the sample chromatogram to that in the standard chromatogram to determine purity. Identify and quantify any impurity peaks based on their relative retention times and peak areas.
Visualizations
Caption: General workflow for the purification of crude spirolactone.
Caption: Troubleshooting logic for high impurity levels in purified spirolactone.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and identification of novel impurities in spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN112390843A - Preparation method of high-yield spironolactone refined product - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. mjhs.md [mjhs.md]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spironolactone and Hyperkalemia Management
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing and managing spironolactone-induced hyperkalemia in a research or clinical setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which spironolactone induces hyperkalemia?
A1: Spironolactone is a potassium-sparing diuretic that acts as a competitive antagonist of the mineralocorticoid receptor. By blocking this receptor, it inhibits the action of aldosterone in the distal convoluted tubule and collecting duct of the nephron. This leads to a decrease in sodium and water reabsorption and a reduction in potassium excretion, which can result in elevated serum potassium levels (hyperkalemia).
Q2: What are the key risk factors for developing hyperkalemia in subjects receiving spironolactone?
A2: Several factors can increase the risk of developing hyperkalemia. These include:
-
Renal Impairment : Patients with reduced kidney function are at a significantly higher risk.[1][2]
-
Concomitant Medications : The use of other drugs that increase serum potassium, such as ACE inhibitors, angiotensin receptor blockers (ARBs), NSAIDs, and potassium supplements, elevates the risk.[3][4][5][6][7]
-
Diabetes Mellitus : Individuals with diabetes may have an impaired ability to regulate potassium.[1][3]
-
Advanced Age : Elderly patients are more susceptible to hyperkalemia.[3]
-
High Spironolactone Dosage : Doses exceeding 25 mg daily are associated with a higher incidence of hyperkalemia.[3][8]
-
Dehydration : Conditions that lead to dehydration, such as diarrhea or vomiting, can exacerbate the risk.[3][9]
Q3: Is routine potassium monitoring necessary for all patients on spironolactone?
A3: While routine monitoring is crucial for most patient populations, some studies suggest that for healthy, young women taking spironolactone for dermatological conditions like acne, the risk of hyperkalemia is low, and routine monitoring may be less critical.[10] However, for patients with risk factors such as renal impairment, diabetes, or those on concomitant medications that affect potassium levels, regular and rigorous monitoring is essential.[3][7][11][12]
Troubleshooting Guides
Issue: Elevated Serum Potassium Detected During Routine Monitoring
Initial Steps:
-
Confirm the Finding : Repeat the serum potassium measurement to rule out a spurious result.
-
Assess the Patient : Evaluate for clinical signs and symptoms of hyperkalemia, such as muscle weakness, fatigue, palpitations, or ECG changes (e.g., peaked T waves).[3][8]
-
Review Concomitant Medications : Identify and temporarily discontinue or reduce the dose of any other medications that could be contributing to hyperkalemia (e.g., ACE inhibitors, ARBs, NSAIDs, potassium supplements).[3][4][6]
Management Protocol Based on Potassium Level:
| Serum Potassium Level | Recommended Action | Follow-up Monitoring |
| 5.0-5.5 mmol/L (Mild) | Reduce spironolactone dose (e.g., to 25 mg daily or every other day).[3][11] Consider adding a loop or thiazide diuretic to enhance potassium excretion.[3] | Recheck potassium levels within 1 week.[3] |
| 5.5-6.0 mmol/L (Moderate) | Temporarily discontinue spironolactone.[3] Consider potassium-lowering agents if spironolactone is essential.[3] | Recheck potassium levels within 2-3 days.[3] |
| >6.0 mmol/L (Severe) | Immediately discontinue spironolactone.[3][11] Initiate acute management, which may include intravenous calcium gluconate for cardiac membrane stabilization if ECG changes are present, insulin with glucose, and potentially dialysis in severe cases.[3][12] | Closely monitor blood chemistry.[3][13] |
Issue: Subject Presents with Symptoms of Hyperkalemia
-
Immediate Action : If a subject exhibits symptoms suggestive of severe hyperkalemia (e.g., muscle paralysis, significant ECG abnormalities), this should be treated as a medical emergency.
-
Discontinue Spironolactone : Immediately cease administration of spironolactone.[3][11]
-
Acute Management : Follow institutional protocols for the acute management of severe hyperkalemia, which may include the administration of intravenous calcium, insulin and glucose, and beta-2 agonists.[3][8]
Experimental Protocols
Protocol for Initiating and Monitoring Spironolactone Therapy
This protocol is designed to minimize the risk of hyperkalemia when initiating spironolactone in a research setting.
1. Baseline Assessment:
-
Obtain baseline serum potassium and renal function (e.g., eGFR).[11][14]
-
Ensure baseline creatinine is <2.5 mg/dL in men or <2.0 mg/dL in women (or eGFR >30 mL/min/1.73 m²).[11]
-
Counsel the subject on avoiding high-potassium foods and salt substitutes containing potassium.[9][11][16]
2. Dosing and Titration:
-
Heart Failure : Initiate at 25 mg once daily for patients with serum potassium ≤5.0 mEq/L and eGFR >50 mL/min/1.73 m2.[17] The dose may be increased to 50 mg once daily if tolerated.[17] For patients with an eGFR between 30 and 50 mL/min/1.73 m2, consider starting at 25 mg every other day.[17]
-
Essential Hypertension : The recommended initial daily dose is 25 to 100 mg, administered in single or divided doses.[17][18]
-
Edema (Cirrhosis) : Initiate at 100 mg daily (ranging from 25 to 200 mg) in a hospital setting with slow titration.[17]
3. Monitoring Schedule:
-
Initial Phase :
-
Titration Phase :
-
If the dose is increased, recheck potassium and renal function 1 and 4 weeks after the dose change.[11]
-
-
Long-term Monitoring :
Data Presentation
Table 1: Spironolactone Dose Adjustments Based on Serum Potassium Levels
| Serum Potassium (K+) Level | Action |
| > 5.5 mmol/L | Halve the dose of spironolactone (e.g., to 25 mg on alternate days).[11] |
| ≥ 6.0 mmol/L | Stop spironolactone immediately and monitor blood chemistry closely.[11] |
Table 2: Drug Interactions Increasing Hyperkalemia Risk with Spironolactone
| Interacting Drug Class | Examples | Mechanism/Comment |
| ACE Inhibitors | Lisinopril, Enalapril, Ramipril[5][19] | Both increase serum potassium.[4] |
| Angiotensin Receptor Blockers (ARBs) | Losartan, Valsartan, Candesartan[5] | Both increase serum potassium.[4] |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Ibuprofen, Naproxen[6][20] | Can impair renal function and potassium excretion. |
| Potassium Supplements | - | Direct addition of potassium. Should be discontinued.[6][9] |
| Trimethoprim | - | Can inhibit potassium excretion in the distal nephron.[5] |
| Heparin/Low Molecular Weight Heparin | Enoxaparin[5][6] | Can inhibit aldosterone synthesis. |
Table 3: Dietary Considerations for Patients on Spironolactone
| Foods to Limit/Avoid | Rationale |
| High-Potassium Foods | Bananas, oranges, potatoes, tomatoes, spinach, avocados, lentils, dried apricots.[9][21][22] |
| Salt Substitutes | Products containing potassium chloride.[9][19][20] |
| High-Sodium Foods | Processed foods, fast food, deli meats.[16][22] |
| Licorice | - |
Visualizations
Caption: Mechanism of Spironolactone-Induced Hyperkalemia.
Caption: Spironolactone Monitoring and Titration Workflow.
Caption: Logical Flow for Managing Spironolactone-Induced Hyperkalemia.
References
- 1. drugs.com [drugs.com]
- 2. Aldactone, CaroSpir (spironolactone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. droracle.ai [droracle.ai]
- 4. goodrx.com [goodrx.com]
- 5. Spironolactone interactions to avoid | SingleCare [singlecare.com]
- 6. Taking spironolactone with other medicines and herbal supplements - NHS [nhs.uk]
- 7. Hyperkalemia associated with spironolactone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. Spironolactone monitoring – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 16. 4 foods to avoid while taking spironolactone [singlecare.com]
- 17. pfizermedical.com [pfizermedical.com]
- 18. goodrx.com [goodrx.com]
- 19. Spironolactone interactions: Alcohol, supplements, and more [medicalnewstoday.com]
- 20. forhers.com [forhers.com]
- 21. ithacaderm.com [ithacaderm.com]
- 22. 7 Foods to Avoid with Spironolactone - Oana - Posts [oanahealth.com]
Validation & Comparative
Unveiling the Potency of Spironolactone Isomers: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy of spironolactone and its isomers is critical for targeted therapeutic development. This guide provides an objective comparison of the principal isomers of spironolactone, supported by experimental data on their receptor binding affinities and functional activities.
Spironolactone, a potassium-sparing diuretic, exerts its therapeutic effects primarily through the antagonism of the mineralocorticoid receptor (MR). However, its clinical utility is also influenced by its antiandrogenic activity, mediated by its interaction with the androgen receptor (AR). The in vivo activity of spironolactone is largely attributable to its active metabolites, which exhibit distinct affinities for these receptors. This guide delves into the comparative efficacy of spironolactone and its major metabolites: canrenone, 7α-thiomethylspironolactone (TMS), and 6β-hydroxy-7α-thiomethylspironolactone (HTMS).
Quantitative Comparison of Receptor Binding Affinities
The therapeutic and adverse effects of spironolactone and its isomers are directly related to their binding affinities for the mineralocorticoid and androgen receptors. The following table summarizes the available quantitative data from in vitro studies. It is important to note that variations in experimental conditions across different studies can influence the absolute values. Therefore, data from studies that perform direct, side-by-side comparisons are of the highest value.
| Compound | Mineralocorticoid Receptor (MR) Affinity | Androgen Receptor (AR) Affinity |
| Spironolactone | IC50: 13 nM[1], 66 nM[2] | Ki: ~67 nM (relative to DHT)[3] |
| Canrenone | IC50: ~130-250 nM (estimated 0.5-1x activity of spironolactone)[1] | Ki: ~335-670 nM (estimated 5-10x lower affinity than spironolactone)[3] |
| 7α-thiomethylspironolactone (TMS) | Major metabolite interacting with cytosolic MR[4] | Relative affinity: 4.2% of DHT[3] |
| 7α-thiospironolactone (TS) | Contributes to nuclear receptor binding[4] | Relative affinity: 3.1% of DHT[3] |
| 6β-hydroxy-7α-thiomethylspironolactone (HTMS) | Active metabolite[5] | Data not readily available in a comparable format |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is another measure of affinity. Lower values for both IC50 and Ki indicate higher binding affinity. DHT (dihydrotestosterone) is a potent natural androgen.
Signaling Pathways and Metabolism
The metabolic conversion of spironolactone to its active isomers is a critical determinant of its overall pharmacological profile. The following diagram illustrates the primary metabolic pathway.
Caption: Metabolic pathway of spironolactone to its active metabolites.
Experimental Protocols
The determination of receptor binding affinities is crucial for comparing the efficacy of different spironolactone isomers. A standard and widely accepted method for this is the competitive radioligand binding assay.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of spironolactone isomers for the mineralocorticoid or androgen receptor.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 4. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia [en.wikipedia.org]
Unveiling the Anti-inflammatory Potential of Spironolactone: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Spironolactone against other alternatives, supported by experimental data. We delve into the molecular mechanisms, present quantitative comparisons, and provide detailed experimental protocols to facilitate further research and development in this area.
Spironolactone, a well-established mineralocorticoid receptor (MR) antagonist, is increasingly recognized for its anti-inflammatory properties, independent of its diuretic effects. This guide synthesizes the current understanding of Spironolactone's anti-inflammatory actions, offering a comparative perspective with other anti-inflammatory agents and providing the necessary details for researchers to validate and build upon these findings.
Mechanism of Action: Beyond Aldosterone Blockade
While traditionally known for antagonizing the effects of aldosterone, the anti-inflammatory actions of Spironolactone appear to be mediated, at least in part, through a distinct pathway. Evidence points towards the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade, a pivotal regulator of inflammatory responses.[1][2] This inhibition occurs independently of the mineralocorticoid receptor, suggesting a novel mechanism of action for this established drug.[1]
The NF-κB pathway is a key driver in the transcription of numerous pro-inflammatory cytokines. Spironolactone has been shown to significantly suppress the release of several of these critical mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).[3][4][5][6][7] Studies have demonstrated a marked reduction in the transcription and secretion of these cytokines in various cell types upon treatment with Spironolactone.[3][5]
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of Spironolactone.
References
- 1. Spironolactone induces apoptosis and inhibits NF-kappaB independent of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-α and interferon-γ, and has potential in the treatment of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-alpha and interferon-gamma, and has potential in the treatment of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.regionh.dk [research.regionh.dk]
- 7. Spironolactone inhibits production of proinflammatory cytokines by human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spironolactone's Interaction with Steroid Receptors: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Spironolactone, a potassium-sparing diuretic, is well-documented for its primary therapeutic action as a mineralocorticoid receptor (MR) antagonist. However, its clinical utility and side-effect profile are significantly influenced by its cross-reactivity with other steroid hormone receptors, namely the androgen receptor (AR), glucocorticoid receptor (GR), and progesterone receptor (PR). This guide provides a comprehensive comparison of spironolactone's binding affinity and functional activity at these receptors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Spironolactone's Steroid Receptor Cross-Reactivity
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of spironolactone and its major active metabolite, canrenone, for various steroid receptors. This data, compiled from multiple in vitro studies, allows for a direct comparison of their relative potencies. Lower values indicate a higher affinity or potency.
| Compound | Receptor | Parameter | Value (nM) | Species | Reference(s) |
| Spironolactone | Mineralocorticoid Receptor (MR) | Ki | 2.32 - 24 | Human | [1] |
| IC50 | 2.4 - 60 | Human | [1] | ||
| Androgen Receptor (AR) | Ki | 39.4 | Human | [1] | |
| IC50 | 13 - 670 | Human, Rat | [1] | ||
| Glucocorticoid Receptor (GR) | Ki | 32.6 | Human | [1] | |
| IC50 | 1,400 - 6,920 | Human | [1][2] | ||
| Progesterone Receptor (PR) | Ki | 400 | Human | [1] | |
| IC50 | 650 - >25,000 | Human | [1] | ||
| Canrenone | Mineralocorticoid Receptor (MR) | - | Data not consistently reported | - | |
| Androgen Receptor (AR) | Relative Binding Affinity (% of DHT) | 0.84 - 14 | - | [1] | |
| Progesterone Receptor (PR) | Ki | 300 | Human | [3] |
Key Observations:
-
Spironolactone exhibits the highest affinity for the mineralocorticoid receptor, consistent with its primary pharmacological action[1].
-
It demonstrates moderate to high affinity for the androgen receptor, acting as an antagonist, which accounts for its anti-androgenic effects and side effects like gynecomastia[1][4].
-
Its affinity for the glucocorticoid and progesterone receptors is considerably lower, suggesting that these interactions are more likely to occur at higher concentrations[1][5].
-
The active metabolite, canrenone, also displays affinity for the androgen and progesterone receptors, contributing to the overall pharmacological profile of spironolactone[1][3].
Experimental Protocols
The data presented above is primarily derived from two key types of in vitro experiments: competitive radioligand binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (e.g., spironolactone) to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki or IC50) of spironolactone for a specific steroid receptor.
Materials:
-
Source of steroid receptor (e.g., cell lysates, purified recombinant receptor).
-
Radiolabeled ligand specific for the receptor of interest (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR).
-
Unlabeled spironolactone at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled spironolactone.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of spironolactone that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based assay measures the functional consequence of a compound binding to a receptor, i.e., whether it acts as an agonist or an antagonist.
Objective: To determine if spironolactone acts as an agonist or antagonist at a specific steroid receptor and to quantify its potency (EC50 or IC50).
Materials:
-
Host cell line with low endogenous receptor expression.
-
Expression vector containing the full-length cDNA for the steroid receptor of interest.
-
Reporter vector containing a hormone response element (HRE) linked to a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Spironolactone at various concentrations.
-
Agonist for the receptor of interest (for antagonist mode).
-
Luminometer.
Procedure:
-
Transfection: Host cells are co-transfected with the receptor expression vector and the reporter vector.
-
Treatment: Transfected cells are treated with varying concentrations of spironolactone (for agonist mode) or with a fixed concentration of a known agonist plus varying concentrations of spironolactone (for antagonist mode).
-
Incubation: Cells are incubated to allow for receptor activation and reporter gene expression.
-
Lysis: Cells are lysed to release the reporter enzyme.
-
Measurement: The activity of the reporter enzyme (e.g., luminescence) is measured.
-
Data Analysis: The concentration of spironolactone that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist-induced response (IC50 for antagonists) is determined.
Steroid Receptor Signaling Pathways
The canonical signaling pathway for steroid receptors involves the ligand binding to the receptor in the cytoplasm, followed by translocation to the nucleus, where it acts as a transcription factor.
Mineralocorticoid Receptor (MR) Signaling Pathway
Androgen Receptor (AR) Signaling Pathway
Glucocorticoid Receptor (GR) Signaling Pathway
Progesterone Receptor (PR) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Progesterone Receptors (PR) Mediate STAT Actions: PR and Prolactin Receptor Signaling Crosstalk in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of First and Second-Generation Spirolactones: Spironolactone vs. Eplerenone
This guide provides a detailed comparative analysis of first-generation (spironolactone) and second-generation (eplerenone) spirolactones, a class of mineralocorticoid receptor (MR) antagonists. Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, receptor selectivity, pharmacokinetic profiles, and clinical efficacy, supported by data from seminal clinical trials.
Introduction: The Evolution of Spirolactones
Spirolactones are steroidal compounds that act as competitive antagonists of the mineralocorticoid receptor, thereby inhibiting the effects of aldosterone. Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), promotes sodium and water retention and potassium excretion. Its overactivation is implicated in the pathophysiology of various cardiovascular and renal diseases.
Spironolactone , the first-generation spirolactone, has been a cornerstone in the management of conditions like heart failure and hypertension for decades. However, its clinical utility is often limited by a lack of receptor selectivity, leading to endocrine-related side effects. This prompted the development of eplerenone , a second-generation spirolactone with a more favorable selectivity profile.
Mechanism of Action and Receptor Selectivity
Both spironolactone and eplerenone exert their therapeutic effects by competitively binding to the mineralocorticoid receptor in epithelial and non-epithelial tissues. This blockade inhibits the translocation of the activated receptor to the nucleus, thereby preventing the transcription of aldosterone-responsive genes. The result is a decrease in sodium and water reabsorption and an increase in potassium retention.
The primary distinction between the two generations lies in their selectivity for the mineralocorticoid receptor over other steroid receptors, such as the androgen and progesterone receptors.
-
Spironolactone (First Generation): Exhibits significant affinity for androgen and progesterone receptors, which is responsible for its endocrine side effects, including gynecomastia, impotence, and menstrual irregularities.
-
Eplerenone (Second Generation): Was specifically designed to have a higher selectivity for the mineralocorticoid receptor. It has a 9,11-epoxide group that reduces its affinity for androgen and progesterone receptors, resulting in a significantly lower incidence of hormonal side effects[1].
The following table summarizes the receptor binding affinities of spironolactone and eplerenone.
| Receptor | Spironolactone (IC50, nM) | Eplerenone (IC50, nM) | Selectivity for MR |
| Mineralocorticoid Receptor (MR) | 36 | 713 | Spironolactone has higher affinity for MR |
| Androgen Receptor (AR) | High Affinity | >1000-fold lower affinity than spironolactone | Eplerenone is highly selective over AR |
| Progesterone Receptor (PR) | High Affinity | >100-fold lower affinity than spironolactone | Eplerenone is highly selective over PR |
IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower IC50 indicates a higher binding affinity.
Signaling Pathway of Aldosterone and its Antagonism by Spirolactones
The diagram below illustrates the genomic signaling pathway of aldosterone and the mechanism of its inhibition by spirolactones.
Pharmacokinetic Profile
The pharmacokinetic properties of spironolactone and eplerenone differ significantly, particularly in terms of their metabolism and half-life.
| Parameter | Spironolactone (First Generation) | Eplerenone (Second Generation) |
| Absorption | Well absorbed, bioavailability >90% | Well absorbed |
| Protein Binding | >90% | ~50% |
| Metabolism | Extensively metabolized in the liver to active metabolites (canrenone, 7α-thiomethylspironolactone) | Rapidly metabolized by CYP3A4 to inactive metabolites |
| Half-life | Parent drug: ~1.4 hours; Active metabolites: 13.8 to 16.5 hours | ~4-6 hours |
| Excretion | Primarily in urine as metabolites | Primarily in urine and feces as metabolites |
The long half-life of spironolactone's active metabolites contributes to its prolonged duration of action. In contrast, eplerenone's shorter half-life and lack of active metabolites may necessitate more frequent dosing for sustained effects.
Clinical Efficacy and Key Experimental Data
The clinical utility of both spironolactone and eplerenone has been established in large-scale, randomized controlled trials, primarily in patients with heart failure.
Spironolactone: The RALES Trial
The Randomized Aldactone Evaluation Study (RALES) was a landmark trial that evaluated the effect of spironolactone in patients with severe heart failure (NYHA Class III-IV) and a left ventricular ejection fraction (LVEF) of 35% or less.
Experimental Protocol: RALES
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 1,663 patients with severe heart failure.
-
Intervention: Patients were randomized to receive either spironolactone (initial dose of 25 mg once daily, with the option to titrate up to 50 mg daily) or a matching placebo, in addition to standard heart failure therapy.
-
Primary Endpoint: All-cause mortality.
-
Key Assessments: Serum potassium and creatinine levels were monitored regularly.
Results: The RALES trial was terminated early due to a significant mortality benefit in the spironolactone group.
| Outcome | Spironolactone Group | Placebo Group | Risk Reduction | p-value |
| All-Cause Mortality | 35% | 46% | 30% | <0.001 |
| Hospitalization for Heart Failure | 28% | 38% | 35% | <0.001 |
A notable adverse effect was gynecomastia or breast pain, which was reported in 10% of men in the spironolactone group compared to 1% in the placebo group.
Eplerenone: The EPHESUS Trial
The Eplerenone Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study (EPHESUS) assessed the efficacy and safety of eplerenone in patients with acute myocardial infarction (MI) complicated by left ventricular dysfunction (LVEF ≤ 40%) and heart failure.
Experimental Protocol: EPHESUS
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 6,632 patients post-MI with LVEF ≤ 40% and signs of heart failure.
-
Intervention: Patients were randomized to receive eplerenone (initial dose of 25 mg once daily, titrated to a target of 50 mg daily) or placebo, in addition to standard post-MI therapy[2].
-
Primary Endpoints: All-cause mortality and a composite of cardiovascular mortality or cardiovascular hospitalization.
-
Key Assessments: Serum potassium levels were closely monitored.
Results: The EPHESUS trial demonstrated that eplerenone significantly reduced mortality and cardiovascular events.
| Outcome | Eplerenone Group | Placebo Group | Risk Reduction | p-value |
| All-Cause Mortality | 14.4% | 16.7% | 15% | 0.008 |
| CV Mortality or CV Hospitalization | 26.7% | 30.0% | 13% | 0.002 |
| Sudden Cardiac Death | 4.9% | 6.3% | 21% | 0.03 |
The incidence of serious hyperkalemia (serum potassium > 6.0 mmol/L) was higher in the eplerenone group (5.5%) compared to the placebo group (3.9%). However, the incidence of gynecomastia and impotence was not significantly different between the two groups.
Experimental Workflow: A Typical Clinical Trial
The following diagram outlines a generalized workflow for a clinical trial evaluating a spirolactone.
Conclusion
The development of spirolactones from the first-generation spironolactone to the second-generation eplerenone represents a significant advancement in the targeted therapy of diseases influenced by aldosterone. While both agents are effective mineralocorticoid receptor antagonists, eplerenone's enhanced selectivity offers a clear advantage in terms of minimizing endocrine-related side effects.
The choice between spironolactone and eplerenone in a clinical or research setting should be guided by a careful consideration of the therapeutic goal, the patient or subject population, and the potential for adverse effects. For long-term treatment, particularly in male patients, eplerenone is often preferred due to its superior tolerability. However, spironolactone remains a valuable and cost-effective option in many clinical scenarios. Future research may focus on the development of even more selective and potent non-steroidal mineralocorticoid receptor antagonists, further refining our ability to modulate the renin-angiotensin-aldosterone system.
References
Spironolactone in Head-to-Head Clinical Trials: A Comparative Guide
Spironolactone, a non-selective mineralocorticoid receptor antagonist (MRA), has been a cornerstone in the management of various cardiovascular and endocrine conditions for decades. Its efficacy and safety have been evaluated in numerous clinical trials, including head-to-head comparisons with placebo and other active therapies. This guide provides a comprehensive overview of key clinical trial data involving spironolactone, with a focus on its application in resistant hypertension, heart failure, and acne vulgaris.
Resistant Hypertension
Spironolactone has demonstrated significant efficacy as an add-on therapy for patients with resistant hypertension, defined as uncontrolled blood pressure despite the use of three or more antihypertensive agents.
A meta-analysis of randomized controlled trials concluded that spironolactone leads to a substantial reduction in both systolic and diastolic blood pressure in this patient population.[1] In controlled studies, the addition of spironolactone resulted in a mean reduction of -20.56 mmHg in systolic blood pressure and -6.04 mmHg in diastolic blood pressure compared to placebo.[1] Another meta-analysis found that spironolactone significantly reduced office blood pressure and 24-hour ambulatory blood pressure compared to placebo.[2]
Key Clinical Trial: PATHWAY-2
The PATHWAY-2 trial was a landmark study that directly compared spironolactone with other antihypertensive agents in patients with resistant hypertension.
Experimental Protocol: This was a double-blind, placebo-controlled, crossover trial. Patients with resistant hypertension, already on a combination of an ACE inhibitor or an angiotensin receptor blocker, a calcium channel blocker, and a diuretic, were randomized to receive spironolactone (25-50 mg daily), bisoprolol (5-10 mg daily), doxazosin (4-8 mg daily), or a placebo for 12 weeks each in a random order. The primary outcome was the home systolic blood pressure.
Quantitative Data Summary:
| Treatment Group | Mean Reduction in Home Systolic BP (mmHg) |
| Spironolactone | 8.70 |
| Doxazosin | 4.03 |
| Bisoprolol | 4.48 |
| Placebo | - |
| Data from the PATHWAY-2 trial as reported in a secondary source.[3] |
The results unequivocally showed that spironolactone was the most effective agent in lowering blood pressure in this cohort.[3]
Experimental Workflow: PATHWAY-2 Trial
Caption: Workflow of the PATHWAY-2 crossover trial.
Heart Failure
Spironolactone has been extensively studied in heart failure, with differing outcomes based on ejection fraction.
Heart Failure with Reduced Ejection Fraction (HFrEF)
The Randomized Aldactone Evaluation Study (RALES) was a pivotal trial that established the benefit of spironolactone in patients with severe heart failure and a left ventricular ejection fraction (LVEF) of 35% or less.[4]
Experimental Protocol: Patients with severe heart failure (NYHA Class III-IV) and an LVEF of ≤35% who were already receiving standard therapy (an ACE inhibitor, a loop diuretic, and digoxin) were randomized to receive either spironolactone (25 mg daily) or placebo. The primary endpoint was all-cause mortality. The trial was stopped early due to the significant mortality benefit observed with spironolactone.[4]
Quantitative Data Summary: RALES Trial
| Outcome | Spironolactone Group | Placebo Group | Hazard Ratio (95% CI) | P-value |
| All-Cause Mortality | 386/822 (47%) | 451/841 (54%) | 0.70 (0.60-0.82) | <0.001 |
| Hospitalization for HF | 297 | 416 | 0.65 (0.54-0.77) | <0.001 |
| Data derived from secondary source summaries of the RALES trial.[4][5] |
Heart Failure with Preserved Ejection Fraction (HFpEF)
The Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist (TOPCAT) trial investigated the use of spironolactone in patients with heart failure and a preserved ejection fraction (LVEF ≥45%).
Experimental Protocol: Patients with symptomatic heart failure and an LVEF of 45% or higher were randomized to receive spironolactone (15-45 mg daily) or placebo. The primary composite endpoint was cardiovascular mortality, aborted cardiac arrest, or hospitalization for heart failure.
Quantitative Data Summary: TOPCAT Trial
| Outcome | Spironolactone Group | Placebo Group | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint | 18.6% | 20.4% | 0.89 (0.77-1.04) | 0.14 |
| Hospitalization for HF | 12.0% | 14.2% | 0.83 (0.69-0.99) | 0.04 |
| Data from the TOPCAT trial.[6] |
The TOPCAT trial did not show a significant benefit for the primary endpoint, although a reduction in heart failure hospitalizations was observed.[6]
Spironolactone vs. Eplerenone in Heart Failure
While direct head-to-head trials are limited, some studies and meta-analyses have compared the effectiveness and safety of spironolactone and eplerenone, another MRA. A systematic review and meta-analysis of ten studies involving 21,930 heart failure patients suggested that eplerenone was associated with a lower risk of all-cause mortality and cardiovascular mortality compared to spironolactone.[7] Furthermore, eplerenone was associated with a lower risk of treatment withdrawal and gynecomastia.[7] Another study in a real-world setting also found that eplerenone was associated with lower cardiovascular and all-cause mortality than spironolactone in patients with HFrEF.[8]
Signaling Pathway: Mineralocorticoid Receptor Antagonism
Caption: Mechanism of action of mineralocorticoid receptor antagonists.
Acne Vulgaris
Spironolactone is used off-label for the treatment of acne in women due to its anti-androgenic effects. The Spironolactone for Adult Female Acne (SAFA) trial was a pragmatic, multicenter, phase 3, double-blind, randomized controlled trial that provided robust evidence for this indication.[9][10]
Experimental Protocol: Women aged 18 years or older with facial acne for at least six months that warranted oral antibiotics were randomized to receive either spironolactone (50 mg/day for the first six weeks, then 100 mg/day) or a matched placebo for 24 weeks.[10] Participants could continue their usual topical treatments. The primary outcome was the Acne-Specific Quality of Life (Acne-QoL) symptom subscale score at 12 weeks.
Quantitative Data Summary: SAFA Trial
| Outcome | Spironolactone Group | Placebo Group | Odds Ratio (95% CI) / Adjusted Difference |
| Acne-QoL Score at 12 weeks | 19.2 (SD 6.1) | 17.8 (SD 5.6) | 1.27 (0.07 to 2.46) |
| Acne-QoL Score at 24 weeks | 21.2 (SD 5.9) | 17.4 (SD 5.8) | 3.45 (2.16 to 4.75) |
| Participant-reported improvement at 24 weeks | 82% | 63% | 2.72 (1.50 to 4.93) |
| IGA Treatment Success at 12 weeks | 19% | 6% | 5.18 (2.18 to 12.28) |
| Data from the SAFA trial.[9][10] |
The study found that spironolactone improved acne outcomes compared with placebo, with more substantial differences observed at 24 weeks.[9][10] The most common adverse event reported more frequently in the spironolactone group was headache (20% vs 12%).[9]
Experimental Workflow: SAFA Trial
Caption: Workflow of the SAFA trial for acne.
Chronic Kidney Disease
The use of spironolactone in chronic kidney disease (CKD) requires careful consideration due to the risk of hyperkalemia.[11] The SPIRO-CKD trial was designed to compare the effects of spironolactone to chlorthalidone on left ventricular mass in patients with early-stage CKD.[12] Another pilot study, the PILOT trial, is assessing whether the combination of spironolactone and chlorthalidone can improve blood pressure control while mitigating the risk of hyperkalemia in patients with CKD and poorly controlled hypertension.[13][14] The rationale is that chlorthalidone, a thiazide-like diuretic, decreases serum potassium and may therefore counteract the hyperkalemic effect of spironolactone.[13]
Safety and Tolerability
Across various clinical trials, a common adverse effect associated with spironolactone is hyperkalemia, an increase in serum potassium levels.[6][15] This risk is particularly pronounced in patients with underlying kidney dysfunction.[11] Another notable side effect is gynecomastia (breast enlargement in males), which is attributed to spironolactone's anti-androgenic properties.[15] Headaches have also been reported as a more frequent adverse reaction in some studies.[9] Eplerenone, a selective MRA, is associated with a lower incidence of sexual side effects compared to spironolactone.[15]
References
- 1. Clinical efficacy of spironolactone for resistant hypertension: a meta analysis from randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical efficacy and safety of spironolactone in patients with resistant hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VIDEO: Spironolactone a game changer in resistant hypertension | MDedge [mdedge.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Treatment of Preserved Cardiac Function Heart Failure With an Aldosterone Antagonist - American College of Cardiology [acc.org]
- 7. Comparative effectiveness and safety of eplerenone and spironolactone in patients with heart failure: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. real-world-comparison-of-spironolactone-and-eplerenone-in-patients-with-heart-failure - Ask this paper | Bohrium [bohrium.com]
- 9. Effectiveness of spironolactone for women with acne vulgaris (SAFA) in England and Wales: pragmatic, multicentre, phase 3, double blind, randomised controlled trial | The BMJ [bmj.com]
- 10. Effectiveness of spironolactone for women with acne vulgaris (SAFA) in England and Wales: pragmatic, multicentre, phase 3, double blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spironolactone for Kidney Failure · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. A randomized, multicenter, open-label, blinded end point trial comparing the effects of spironolactone to chlorthalidone on left ventricular mass in patients with early-stage chronic kidney disease: Rationale and design of the SPIRO-CKD trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 14. Spironolactone in Chronic Kidney Disease Enabled by Chlorthalidone | Clinical Research Studies Listing [research-studies.allinforhealth.info]
- 15. A comparison of the aldosterone-blocking agents eplerenone and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Biomarkers for Predicting Spironolactone Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of emerging biomarkers for predicting patient response to Spironolactone, a mineralocorticoid receptor antagonist widely used in treating conditions like heart failure and hypertension. The validation of predictive biomarkers is crucial for advancing precision medicine, enabling the stratification of patient populations to maximize therapeutic efficacy and minimize adverse effects. This document outlines the performance of novel genetic and proteomic biomarkers against traditional clinical indicators and provides detailed experimental protocols for their validation.
Introduction to Spironolactone and Response Biomarkers
Spironolactone's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR), which is encoded by the NR3C2 gene.[1][2] By blocking aldosterone from binding to this receptor, spironolactone inhibits the downstream signaling that leads to sodium and water retention and potassium excretion.[2][3] This action results in diuretic and antihypertensive effects.[1][2] However, patient response to spironolactone can be variable. Factors influencing this variability are not fully understood, creating a critical need for biomarkers that can predict clinical outcomes. Novel biomarkers, ranging from genetic variants to proteomic signatures, offer a promising avenue to tailor spironolactone therapy to the individual.
Comparative Analysis of Biomarkers
The following table summarizes the quantitative data for novel biomarkers in comparison to standard clinical metrics used to assess spironolactone response. While direct head-to-head comparisons of predictive performance (e.g., sensitivity, specificity) are limited in current literature, this table presents the available evidence on their association with therapeutic outcomes.
| Biomarker Category | Specific Biomarker | Patient Population | Key Performance Metric / Finding | Supporting Study |
| Standard Clinical | Blood Pressure Reduction | Primary Aldosteronism | Mean reduction in systolic BP: -27.0 mmHg. | Parthasarathy et al.[4] |
| Serum Potassium | Heart Failure | Odds Ratio for K+ increase >0.5 mEq/L: 27.6 for Aldosterone >150 pg/ml. | Cavallari et al.[1] | |
| Natriuretic Peptides | Heart Failure with Preserved Ejection Fraction | Greater reduction in NT-proBNP with spironolactone vs. placebo (P=0.017).[5][6] | TOPCAT Substudy[5][6] | |
| Novel Genetic | NR3C2 rs5522 (I180V) | Diastolic Heart Failure | Greater reduction in diastolic BP in G allele carriers vs. AA genotype (β = -3.56, P=0.03).[2][7] | Aldo-DHF Trial[2][7] |
| Novel Proteomic | Serum Collagen Markers (PICP) | High-risk for Heart Failure | Greater reduction in PICP with spironolactone vs. control (mdiff: -8.1 μg/L, P<0.0001).[8][9] | HOMAGE Trial[8][9] |
| Urinary Collagen Peptides (CKD273 Classifier) | Type 2 Diabetes with Hypertension | Higher baseline CKD273 score associated with larger albuminuria reduction (β = -0.70, P=0.049).[10] | Andersen et al.[10] | |
| Preclinical (miRNA) | microRNA-1 | Rat Myocardial Infarction Model | Spironolactone significantly increased miRNA-1 levels, which post-transcriptionally repressed HCN protein expression. | Li et al.[11] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding and replicating biomarker validation studies.
Caption: Mechanism of Spironolactone as a mineralocorticoid receptor antagonist.
Caption: General workflow for a biomarker validation study in a clinical trial.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are generalized from published studies and should be adapted for specific laboratory conditions.
Genetic Biomarker Validation: NR3C2 rs5522 Genotyping
This protocol describes the genotyping of the NR3C2 rs5522 single nucleotide polymorphism (SNP) using pyrosequencing, a method mentioned in the Aldo-DHF trial's genetic analysis.[2]
Objective: To identify the genotype (AA, AG, or GG) of the rs5522 SNP in patient-derived genomic DNA.
Methodology: PCR and Pyrosequencing
-
DNA Extraction:
-
Isolate genomic DNA from whole blood or buffy coat samples using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions.
-
Assess DNA quantity and purity using a spectrophotometer (e.g., NanoDrop). DNA should have an A260/A280 ratio of ~1.8.
-
-
Polymerase Chain Reaction (PCR):
-
Amplify the DNA region containing the rs5522 SNP. One of the PCR primers must be biotinylated to allow for capture of the single-stranded template.
-
PCR Primers (Illustrative):
-
Forward Primer: 5'-[Biotin]-AGTGTCCTTTTCCCAAGATG-3'
-
Reverse Primer: 5'-GGCCTCTTCTTTCTTCCTTC-3'
-
-
PCR Reaction Mix (25 µL total volume):
-
10 µL PCR Master Mix (2x)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
1 µL Genomic DNA (~20 ng)
-
12 µL Nuclease-free water
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 min
-
35-40 Cycles:
-
95°C for 30 sec
-
58°C for 30 sec
-
72°C for 30 sec
-
-
Final Extension: 72°C for 5 min
-
-
Verify PCR product amplification and size (~150-250 bp) via agarose gel electrophoresis.
-
-
Pyrosequencing:
-
Immobilize the biotinylated PCR products on streptavidin-coated Sepharose beads.
-
Denature the product to yield single-stranded DNA templates.
-
Anneal a sequencing primer to the template upstream of the SNP.
-
Sequencing Primer (Illustrative): 5'-TTCTTCCTTCCTGTTTTC-3'
-
-
Perform the pyrosequencing reaction on a suitable instrument (e.g., PyroMark Q24) following the manufacturer's protocol. The instrument dispenses dNTPs in a specified order, and light is generated upon nucleotide incorporation.
-
Analyze the resulting pyrogram to determine the nucleotide sequence at the SNP site and call the genotype.
-
Proteomic Biomarker Validation: Urinary Collagen Fragment Analysis
This protocol outlines a method for quantifying collagen-derived peptides in urine using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), as performed in studies like the HOMAGE trial.[12][13]
Objective: To quantify specific collagen fragments (e.g., from COL1A1) in urine samples to assess the anti-fibrotic effect of spironolactone.
Methodology: LC-MS/MS
-
Urine Sample Preparation:
-
Collect mid-stream urine samples and add a protease inhibitor cocktail (e.g., Roche cOmplete) immediately. Centrifuge at 2,000 x g for 10 min at 4°C to remove cells and debris.[14]
-
Store supernatant at -80°C until analysis.
-
Thaw samples and perform a protein precipitation step to remove high molecular weight proteins and concentrate peptides. A common method is methanol/chloroform precipitation.[6]
-
Alternatively, use size-exclusion chromatography or centrifugal filter units (e.g., 3 kDa molecular weight cutoff) to isolate the low molecular weight peptide fraction.[14]
-
Quantify total peptide concentration using a suitable assay (e.g., BCA assay).
-
-
Liquid Chromatography (LC) Separation:
-
Inject a standardized amount of the peptide extract onto a reverse-phase LC column (e.g., C18 column).
-
Separate peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) over a defined period (e.g., 60-120 minutes). The flow rate is typically in the nL/min to µL/min range.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Eluting peptides from the LC column are ionized (e.g., using electrospray ionization) and introduced into the mass spectrometer.
-
The instrument operates in a data-dependent acquisition mode. It first performs a full scan to measure the mass-to-charge ratio (m/z) of intact peptide ions (MS1).
-
The most intense ions from the MS1 scan are sequentially selected, fragmented (e.g., by collision-induced dissociation), and their fragment ion spectra are acquired (MS2).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot).[6]
-
Identify peptides derived from collagen proteins (e.g., COL1A1, COL3A1).
-
Perform label-free quantification by comparing the peak areas or spectral counts of identified collagen peptides between spironolactone- and placebo-treated groups.
-
Normalize data to a reference (e.g., urinary creatinine or total peptide amount) to account for variations in urine dilution.
-
Preclinical Biomarker Validation: microRNA-1 Quantification
This protocol describes the quantification of a specific microRNA (miRNA) from tissue or plasma using stem-loop reverse transcription followed by quantitative real-time PCR (RT-qPCR).[15][16][17]
Objective: To measure the relative expression level of miRNA-1.
Methodology: Stem-Loop RT-qPCR
-
RNA Extraction:
-
Isolate total RNA, including the small RNA fraction, from plasma or tissue samples using a specialized kit (e.g., mirVana miRNA Isolation Kit) that efficiently recovers small RNAs.
-
Assess RNA concentration and purity using a spectrophotometer.
-
-
Stem-Loop Reverse Transcription (RT):
-
This step is specific for the mature miRNA of interest. A custom stem-loop RT primer that binds to the 3' end of the mature miRNA-1 is used.
-
RT Reaction Mix (15 µL total volume):
-
5 µL Total RNA (1-10 ng)
-
3 µL miRNA-1 specific Stem-Loop RT Primer (5x)
-
1.5 µL 10x RT Buffer
-
0.15 µL dNTPs (100 mM)
-
1 µL Reverse Transcriptase
-
4.35 µL Nuclease-free water
-
-
RT Cycling Conditions:
-
16°C for 30 min
-
42°C for 30 min
-
85°C for 5 min
-
-
The reaction produces a specific cDNA template for the target miRNA.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using a forward primer specific to the miRNA-1 sequence and a universal reverse primer that binds to the stem-loop primer sequence. A TaqMan probe specific to the amplicon is used for detection.
-
qPCR Reaction Mix (20 µL total volume):
-
1.33 µL RT product (cDNA)
-
10 µL TaqMan Universal PCR Master Mix (2x)
-
1 µL TaqMan miRNA Assay (20x; contains primers and probe)
-
7.67 µL Nuclease-free water
-
-
qPCR Cycling Conditions:
-
95°C for 10 min
-
40-50 Cycles:
-
95°C for 15 sec
-
60°C for 1 min
-
-
-
Include a no-template control for each assay.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for miRNA-1 and a suitable endogenous control (e.g., U6 snRNA for tissue, or a spike-in control for plasma).
-
Calculate the relative expression of miRNA-1 using the 2-ΔΔCt method. Compare expression levels between experimental groups (e.g., spironolactone vs. control).
-
References
- 1. researchgate.net [researchgate.net]
- 2. NR3C2 genotype is associated with response to spironolactone in diastolic heart failure patients from the Aldo-DHF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary proteomic signature of mineralocorticoid receptor antagonism by spironolactone: evidence from the HOMAGE trial | Document Server@UHasselt [documentserver.uhasselt.be]
- 4. Spironolactone is More Effective Than Eplerenone at Lowering Blood Pressure in Patients With Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Effects of Spironolactone on Cardiovascular and Renal Biomarkers in Heart Failure With Preserved Ejection Fraction: A TOPCAT Biorepository Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NR3C2 Genotype is Associated with Response to Spironolactone in Diastolic Heart Failure Patients from the Aldo-DHF Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of spironolactone on serum markers of fibrosis in people at high risk of developing heart failure: rationale, design and baseline characteristics of a proof-of-concept, randomised, precision-medicine, prevention trial. The Heart OMics in AGing (HOMAGE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Human Urine Proteomics: Analytical Techniques and Clinical Applications in Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urinary proteomic signature of mineralocorticoid receptor antagonism by spironolactone: evidence from the HOMAGE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Urine Samples for Proteomic Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. Quantitative real-time PCR for the quantification of miR-1 [bio-protocol.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Innovative microRNA quantification by qPCR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Spironolactone and Other Potassium-Sparing Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of spironolactone against other prominent potassium-sparing diuretics, including eplerenone, amiloride, and triamterene. The information presented is collated from key clinical trials and meta-analyses, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Executive Summary
Spironolactone, a non-selective mineralocorticoid receptor antagonist, has long been a cornerstone in managing conditions such as heart failure and resistant hypertension. Its efficacy in reducing mortality and morbidity in heart failure is well-established. Newer, more selective mineralocorticoid receptor antagonists like eplerenone offer a comparable, and in some instances superior, safety profile, particularly concerning antiandrogenic side effects. Epithelial sodium channel (ENaC) blockers, such as amiloride and triamterene, present an alternative mechanism of action for achieving potassium-sparing diuresis and blood pressure control. Recent studies have demonstrated the non-inferiority of amiloride to spironolactone in managing resistant hypertension, providing a valuable therapeutic alternative. Direct comparative data for triamterene against spironolactone is less robust, with existing studies often involving combination therapies.
Mechanisms of Action: Signaling Pathways
The distinct mechanisms of action of aldosterone antagonists and epithelial sodium channel blockers are crucial to understanding their clinical profiles.
Quantitative Comparison of Efficacy
The following tables summarize the key efficacy and safety outcomes from major clinical trials comparing spironolactone with other potassium-sparing diuretics.
Table 1: Comparison in Resistant Hypertension
| Outcome | Spironolactone | Amiloride | Eplerenone | Triamterene | Source |
| Change in Home Systolic BP (mmHg) | -14.7 | -13.6 | -5.6 | Greater reduction than triamterene | [1],[2] |
| Change in Office Systolic BP (mmHg) | -18.3 | -20.4 | -12.5 | - | [1] |
| Change in Serum Potassium (mEq/L) | - | - | - | - | - |
| Incidence of Gynecomastia | 0% | 0% | - | - | [1] |
| Hyperkalemia-related Discontinuation | 0 | 1 | - | - | [1] |
Table 2: Comparison in Heart Failure (HF)
| Outcome | Spironolactone (RALES) | Eplerenone (EPHESUS) | Source |
| All-Cause Mortality | 35% (vs. 46% placebo) | 14.4% (vs. 16.7% placebo) | [3][4],[5][6] |
| Cardiovascular Mortality | Reduced | Reduced | [3][4],[5][6] |
| Hospitalization for HF | 35% reduction vs. placebo | Reduced | [3][4],[5][6] |
| Incidence of Gynecomastia/Breast Pain | 10% in men (vs. 1% placebo) | No significant difference vs. placebo | [3][4],[5][6] |
| Serious Hyperkalemia | Minimal | 5.5% (vs. 3.9% placebo) | [3][4],[5][6] |
Detailed Experimental Protocols
Spironolactone vs. Amiloride in Resistant Hypertension (NCT04331691)[1][7][8][9]
-
Study Design: A prospective, open-label, blinded-endpoint randomized clinical trial conducted at 14 sites in South Korea.
-
Patient Population: 118 patients with resistant hypertension, defined as a home systolic blood pressure (SBP) of ≥ 130 mmHg after a 4-week run-in period with a fixed-dose triple combination of an angiotensin receptor blocker, a calcium channel blocker, and a thiazide diuretic.
-
Intervention: Patients were randomized 1:1 to receive either spironolactone 12.5 mg/day or amiloride 5 mg/day. After 4 weeks, if home SBP remained ≥ 130 mmHg and serum potassium was < 5.0 mmol/L, dosages were increased to 25 mg/day for spironolactone and 10 mg/day for amiloride. The treatment duration was 12 weeks.
-
Primary Endpoint: The between-group difference in the change in home SBP from baseline to week 12.
-
Secondary Endpoints: Achievement rates of home- and office-measured SBP of less than 130 mmHg.
-
Key Exclusion Criteria: Not explicitly detailed in the provided search results.
-
Statistical Analysis: The primary endpoint was assessed for non-inferiority of amiloride to spironolactone.
PATHWAY-2 Trial: Spironolactone in Resistant Hypertension[10][11][12][13][14]
-
Study Design: A double-blind, placebo-controlled, crossover trial conducted in the UK.
-
Patient Population: 335 patients with resistant hypertension (clinic SBP ≥140 mmHg or ≥135 mmHg for diabetics, and home SBP ≥130 mmHg) despite treatment with maximally tolerated doses of three drugs (an ACE inhibitor or ARB, a calcium channel blocker, and a diuretic).
-
Intervention: Patients rotated through four 12-week treatment cycles in a randomized order: spironolactone (25-50 mg/day), bisoprolol (5-10 mg/day), doxazosin modified-release (4-8 mg/day), and placebo, in addition to their baseline antihypertensive medications. The dose was doubled after 6 weeks of each cycle.
-
Primary Endpoint: The difference in averaged home systolic blood pressure between spironolactone and placebo.
-
Key Inclusion Criteria: Ages 18-79 years, treated for at least 3 months with an ACE inhibitor or ARB, a calcium channel blocker, and a diuretic at their maximum tolerated doses.[7]
-
Statistical Analysis: A hierarchical testing of primary endpoints was prespecified.
RALES Trial: Spironolactone in Severe Heart Failure[3][4][15][16][17]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 1,663 patients with severe heart failure (NYHA class III-IV) and a left ventricular ejection fraction (LVEF) of ≤ 35%, who were already receiving standard therapy including an ACE inhibitor (if tolerated) and a loop diuretic.
-
Intervention: Patients were randomized to receive spironolactone 25 mg once daily or a matching placebo. The dose could be increased to 50 mg daily after 8 weeks if signs of heart failure progression were present without hyperkalemia.
-
Primary Endpoint: Death from any cause.
-
Key Exclusion Criteria: Serum creatinine concentration > 2.5 mg/dL or a serum potassium concentration > 5.0 mmol/L.[4]
EPHESUS Trial: Eplerenone in Heart Failure Post-Myocardial Infarction[5][6][18][19][20]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 6,632 patients with an acute myocardial infarction (AMI) complicated by left ventricular systolic dysfunction (LVEF ≤ 40%) and clinical signs of heart failure.
-
Intervention: Patients were randomized 3-14 days post-AMI to receive eplerenone (25 mg/day, titrated to 50 mg/day after 4 weeks) or placebo, in addition to standard medical therapy.
-
Primary Endpoints: A composite of death from any cause and a composite of cardiovascular death or cardiovascular hospitalization.
-
Key Exclusion Criteria: Use of potassium-sparing diuretics, serum creatinine >2.5 mg/dl, and serum potassium concentration >5.0 mmol/l before randomization.[5]
Spironolactone vs. Triamterene in Essential Hypertension[2]
-
Study Design: An 8-week double-blind, crossover trial.
-
Patient Population: 13 patients with "volume-dependent" essential hypertension.
-
Intervention: Comparison of the effects of spironolactone and triamterene on arterial pressure and other physiological parameters.
-
Key Findings: The fall in systolic, diastolic, and mean arterial pressures was greater with spironolactone than with triamterene.[2]
Experimental Workflows
The following diagrams illustrate the typical workflows of the clinical trials discussed.
References
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. Spironolactone and triamterene in volume-dependent essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized Aldactone Evaluation Study - American College of Cardiology [acc.org]
- 4. RALES TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Eplerenone Post-AMI Heart Failure Efficacy and Survival Study - American College of Cardiology [acc.org]
- 7. Prevention And Treatment of Hypertension With Algorithm-based therapy (PATHWAY) number 2: protocol for a randomised crossover trial to determine optimal treatment for drug-resistant hypertension | BMJ Open [bmjopen.bmj.com]
Spironolactone Clinical Trials: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
Spironolactone, a potassium-sparing diuretic, has been the subject of numerous clinical trials, establishing its therapeutic efficacy across a spectrum of conditions, primarily driven by its antagonistic effect on the mineralocorticoid receptor. This guide provides a meta-analysis of key clinical trial data, comparing its performance in resistant hypertension, heart failure, and acne vulgaris. Detailed experimental protocols of seminal trials are presented, alongside a visualization of the underlying signaling pathway.
Comparative Efficacy and Safety of Spironolactone
The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs) evaluating spironolactone's effectiveness and key safety considerations.
Table 1: Spironolactone in the Treatment of Resistant Hypertension
| Outcome | Spironolactone vs. Placebo | Spironolactone vs. Other Antihypertensives | Key Adverse Events |
| Systolic Blood Pressure Reduction | Significant reduction observed. Weighted Mean Difference (WMD) of -20.14 mmHg in office SBP and -10.31 mmHg in 24-hour ambulatory SBP.[1] | Showed a greater reduction in 24-hour ambulatory SBP compared to alternative drugs (WMD = -6.98 mmHg).[1] | Hyperkalemia (significantly increased serum potassium compared to placebo).[2] |
| Diastolic Blood Pressure Reduction | Significant reduction observed. WMD of -5.73 mmHg in office DBP and -3.94 mmHg in 24-hour ambulatory DBP.[1] | Showed a greater reduction in 24-hour ambulatory DBP compared to alternative drugs (WMD = -3.03 mmHg).[1] | Gynecomastia/Mastodynia.[2] |
Table 2: Spironolactone in the Treatment of Heart Failure
| Patient Population | Efficacy Outcomes | All-Cause Mortality & Hospitalization | Key Adverse Events |
| Heart Failure with Preserved Ejection Fraction (HFpEF) | Improved left ventricular diastolic function (E/e' index and E/A velocity ratio).[3] Reduced hospitalizations.[4] | No significant effect on all-cause mortality.[3] | Hyperkalemia.[4] |
| Heart Failure with mid-range Ejection Fraction (HFmrEF) & HFpEF | Reduced BNP levels, improved NYHA functional class, and alleviated myocardial fibrosis.[4] | Reduced hospitalizations for heart failure.[4] | Gynecomastia.[4] |
Table 3: Spironolactone in the Treatment of Acne Vulgaris in Adult Women
| Outcome | Spironolactone vs. Placebo/Other Treatments | Lesion Count Reduction | Key Adverse Events |
| Treatment Success | Significantly increased odds of treatment success compared to placebo or doxycycline (Odds Ratio = 2.51).[5] | Significantly reduced total lesion count and acne severity index.[6][7] | Menstrual irregularities. |
| Inflammatory Lesions | Effective in reducing inflammatory lesions. | A meta-analysis showed a significant reduction in comedones and papules.[6][7] | Breast tenderness. |
Key Experimental Protocols
Below are the methodologies for pivotal clinical trials that have informed the clinical use of spironolactone.
Randomized Aldactone Evaluation Study (RALES)
-
Objective: To assess the effect of spironolactone on morbidity and mortality in patients with severe heart failure (NYHA class III or IV) and a left ventricular ejection fraction of ≤35%.[8]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[8]
-
Participants: 1,663 patients with severe heart failure receiving standard therapy, including an ACE inhibitor (if tolerated) and a loop diuretic.[4][8]
-
Intervention: Patients were randomized to receive either 25 mg of spironolactone once daily or a matching placebo. The dose could be increased to 50 mg once daily after eight weeks if there were signs of heart failure progression without hyperkalemia.[4]
-
Primary Endpoint: Death from any cause.[4]
-
Secondary Endpoints: Hospitalization for cardiac causes, the combined incidence of death from cardiac causes or hospitalization for cardiac causes, and changes in NYHA class.[4]
Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist (TOPCAT)
-
Objective: To evaluate the effect of spironolactone on cardiovascular outcomes in patients with symptomatic heart failure and a preserved left ventricular ejection fraction (≥45%).[9]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 3,445 patients aged 50 years or older with symptomatic heart failure and a preserved ejection fraction.[9]
-
Intervention: Patients were randomized to receive spironolactone (target dose of 30 mg daily) or a matching placebo.[9]
-
Primary Endpoint: A composite of death from cardiovascular causes, aborted cardiac arrest, or hospitalization for the management of heart failure.[10]
Spironolactone versus placebo, bisoprolol, and doxazosin to determine the optimal treatment for drug-resistant hypertension (PATHWAY-2)
-
Objective: To determine the optimal fourth-line antihypertensive drug for patients with resistant hypertension.
-
Study Design: A double-blind, placebo-controlled, crossover trial.[11]
-
Participants: 335 patients with resistant hypertension (blood pressure not controlled on at least three antihypertensive drugs).
-
Intervention: Patients received 12 weeks of treatment with spironolactone (25-50 mg daily), bisoprolol (5-10 mg daily), doxazosin (4-8 mg daily), and placebo, in a randomized order, in addition to their baseline medications.[1][12]
-
Primary Endpoint: The difference in home systolic blood pressure between spironolactone and placebo.[13]
Spironolactone for Adult Female Acne (SAFA)
-
Objective: To assess the clinical and cost-effectiveness of spironolactone for moderate to severe persistent acne in women.[14]
-
Study Design: A pragmatic, multicenter, double-blind, randomized, placebo-controlled superiority trial.[14]
-
Participants: Adult women (≥18 years) with facial acne of sufficient severity to warrant oral antibiotic treatment.[15]
-
Intervention: Participants were randomized to receive either spironolactone (starting at 50 mg daily and increasing to 100 mg daily after 6 weeks) or a matched placebo for 24 weeks, in addition to standard topical therapy.[14][15]
-
Primary Endpoint: Acne-specific Quality of Life (Acne-QoL) symptom subscale score at 12 weeks.[14]
Signaling Pathway
Spironolactone's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking this receptor, spironolactone interferes with the downstream effects of aldosterone.
References
- 1. Endocrine and haemodynamic changes in resistant hypertension, and blood pressure responses to spironolactone or amiloride: the PATHWAY-2 mechanisms substudies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 3. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Randomized Aldactone Evaluation Study - American College of Cardiology [acc.org]
- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 7. Treatment of Preserved Cardiac Function Heart Failure With an Aldosterone Antagonist - American College of Cardiology [acc.org]
- 8. RALES (trial) - Wikipedia [en.wikipedia.org]
- 9. Rationale and design of the treatment of preserved cardiac function heart failure with an aldosterone antagonist trial: a randomized, controlled study of spironolactone in patients with symptomatic heart failure and preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. causalens.com [causalens.com]
- 11. Spironolactone versus placebo, bisoprolol, and doxazosin to determine the optimal treatment for drug-resistant hypertension (PATHWAY-2): a randomised, double-blind, crossover trial - UCL Discovery [discovery.ucl.ac.uk]
- 12. scispace.com [scispace.com]
- 13. bmjopen.bmj.com [bmjopen.bmj.com]
- 14. Spironolactone for adult female acne (SAFA): protocol for a double-blind, placebo-controlled, phase III randomised study of spironolactone as systemic therapy for acne in adult women - PMC [pmc.ncbi.nlm.nih.gov]
- 15. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
Safety Operating Guide
Navigating the Safe Handling of Sendanolactone: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling of Sendanolactone, a compound requiring stringent safety protocols due to its potential health risks. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and to establish clear, procedural steps for its use, storage, and disposal.
Hazard Communication
While a comprehensive toxicological profile for this compound is not widely available, preliminary safety data indicates it should be handled as a hazardous substance. It is suspected of causing genetic defects and cancer and may pose a risk to fertility and unborn children[1]. Therefore, all personnel must adhere to the precautionary measures outlined in this guide.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, or eye contact. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Respirator: A NIOSH-approved N95 or higher-rated respirator is essential to prevent inhalation of fine particles. - Gloves: Double-gloving with nitrile gloves is required. - Eye Protection: Chemical splash goggles are mandatory. - Lab Coat: A dedicated lab coat, preferably disposable, should be worn. |
| Solution Preparation | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles and a face shield are necessary to protect against splashes. - Lab Coat: A chemical-resistant lab coat must be worn. |
| In-vitro/In-vivo Administration | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields are the minimum requirement. - Lab Coat: A standard lab coat should be worn. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow the emergency spill protocol.
-
Labeling: Ensure the container is clearly labeled with the compound name, hazard symbols, and date of receipt.
-
Storage: Store this compound in a designated, locked, and well-ventilated cabinet, away from incompatible materials. The recommended storage temperature should be strictly followed as indicated on the product's documentation.
Experimental Workflow
The following diagram outlines the logical flow for handling this compound from preparation to post-experiment cleanup.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated into clearly labeled, sealed hazardous waste containers.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty vials. These should be collected in a designated, lined hazardous waste bin.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, shatter-resistant hazardous waste container.
-
Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash[2].
Emergency Protocols
Immediate and appropriate action is required in the event of an emergency.
Spill Response
The following flowchart details the step-by-step procedure for managing a this compound spill.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these stringent safety protocols, laboratory personnel can mitigate the risks associated with handling this compound and ensure a safe and controlled research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
